molecular formula C12H15NO2 B2358460 2-(6-Methoxy-1-benzofuran-2-yl)propan-1-amine CAS No. 2092104-72-6

2-(6-Methoxy-1-benzofuran-2-yl)propan-1-amine

Número de catálogo: B2358460
Número CAS: 2092104-72-6
Peso molecular: 205.257
Clave InChI: RYTXTGUACXSSDA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(6-Methoxy-1-benzofuran-2-yl)propan-1-amine is a useful research compound. Its molecular formula is C12H15NO2 and its molecular weight is 205.257. The purity is usually 95%.
BenchChem offers high-quality 2-(6-Methoxy-1-benzofuran-2-yl)propan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6-Methoxy-1-benzofuran-2-yl)propan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

2-(6-methoxy-1-benzofuran-2-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-8(7-13)11-5-9-3-4-10(14-2)6-12(9)15-11/h3-6,8H,7,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYTXTGUACXSSDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=CC2=C(O1)C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Whitepaper: De Novo Synthesis and Characterization of 2-(6-Methoxy-1-benzofuran-2-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The benzofuran scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of monoamine transporter ligands, entactogens, and targeted serotonin/dopamine receptor modulators. While compounds such as 6-(2-aminopropyl)benzofuran (6-APB) feature an


-methylphenethylamine-like topology, shifting the alkyl chain to form a propan-1-amine  derivative alters the steric bulk around the basic nitrogen, fundamentally changing its receptor docking profile.

This technical guide details a highly scalable, regioselective, and chemoselective synthetic route for 2-(6-methoxy-1-benzofuran-2-yl)propan-1-amine . As a Senior Application Scientist, I have designed this workflow to prioritize orthogonal reactivity, high atom economy, and self-validating in-process controls (IPCs) suitable for preclinical drug development laboratories.

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis of 2-(6-methoxy-1-benzofuran-2-yl)propan-1-amine requires precise control over the C2-position of the benzofuran ring and the avoidance of over-reduction during the final amine formation.

Our retrosynthetic approach relies on a convergent three-step sequence:

  • C2-Selective Halogenation: Starting from commercially available 6-methoxybenzofuran (which can alternatively be synthesized de novo via the Rap-Stoermer condensation of 2-hydroxy-4-methoxybenzaldehyde with ethyl bromoacetate 1[1]), we utilize directed lithiation to install a bromine atom exclusively at the C2 position.

  • Palladium-Catalyzed

    
    -Arylation:  We form the critical C–C bond via the cross-coupling of 2-bromo-6-methoxybenzofuran with propionitrile.
    
  • Chemoselective Reduction: The resulting nitrile is reduced to the primary amine using a modern, metal-free ammonia borane protocol.

Retrosynthesis Target 2-(6-Methoxy-1-benzofuran-2-yl) propan-1-amine Nitrile 2-(6-Methoxy-1-benzofuran-2-yl) propanenitrile Target->Nitrile Reduction (NH3-BH3) Bromide 2-Bromo-6-methoxy benzofuran Nitrile->Bromide α-Arylation (Pd cat.) Starting 6-Methoxybenzofuran Bromide->Starting Lithiation & Bromination

Caption: Retrosynthetic pathway for 2-(6-methoxy-1-benzofuran-2-yl)propan-1-amine.

Step-by-Step Experimental Methodologies

Synthesis of 2-Bromo-6-methoxybenzofuran

Mechanistic Causality: Direct electrophilic bromination of benzofurans often yields mixtures of C2 and C3 isomers. To ensure absolute regiochemical fidelity, we exploit the enhanced acidity of the C2 proton (adjacent to the heteroatom). Deprotonation with n-butyllithium at cryogenic temperatures generates a stable C2-lithio species, which is subsequently trapped by elemental bromine.

Self-Validating Protocol:

  • Setup: Flame-dry a 500 mL Schlenk flask under argon. Charge with 6-methoxybenzofuran (10.0 g, 67.5 mmol) and anhydrous THF (150 mL).

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (2.5 M in hexanes, 29.7 mL, 74.2 mmol) dropwise over 20 minutes. Stir for 1 hour at -78 °C.

  • Electrophilic Quench: Add Br₂ (3.8 mL, 74.2 mmol) dropwise. Maintain at -78 °C for 30 minutes, then allow the reaction to slowly warm to room temperature over 2 hours.

  • Workup & IPC: Quench with saturated aqueous Na₂S₂O₃ (50 mL) to destroy excess bromine. Extract with EtOAc (3 × 100 mL).

    • IPC Check: Run TLC (100% Hexanes). The starting material (

      
      ) must be completely consumed, replaced by a single UV-active spot (
      
      
      
      ).
  • Purification: Dry over MgSO₄, concentrate, and pass through a short silica plug to yield the product as an off-white solid.

Palladium-Catalyzed -Arylation of Propionitrile

Mechanistic Causality: Classical alkylation of benzofuran-2-acetonitrile is prone to dialkylation and requires unstable intermediates. Instead, we utilize the direct palladium-catalyzed


-arylation of aliphatic nitriles, a method pioneered by 2[2]. The use of a sterically demanding ligand (BINAP) forces the nitrile anion to coordinate to the palladium center through its carbon atom (rather than nitrogen), facilitating rapid reductive elimination to form the C–C bond.

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Aryl Bromide) Pd0->OxAdd + Ar-Br TransMet Ligand Exchange (Deprotonated Nitrile) OxAdd->TransMet + Nitrile Anion RedElim Reductive Elimination (α-Aryl Nitrile) TransMet->RedElim - Br- RedElim->Pd0 Product Release

Caption: Catalytic cycle for the palladium-catalyzed α-arylation of propionitrile.

Self-Validating Protocol:

  • Catalyst Pre-activation: In an argon-filled glovebox, charge a sealed tube with Pd(dba)₂ (0.63 g, 1.1 mmol, 5 mol%), BINAP (1.0 g, 1.6 mmol, 7.5 mol%), and anhydrous toluene (50 mL). Stir for 15 minutes.

  • Coupling: Add 2-bromo-6-methoxybenzofuran (5.0 g, 22.0 mmol) and propionitrile (2.3 mL, 33.0 mmol).

  • Deprotonation: Slowly add NaHMDS (1.0 M in THF, 33.0 mL, 33.0 mmol). Seal the tube and heat to 80 °C for 12 hours.

  • Workup & IPC: Cool to room temperature and quench with saturated NH₄Cl.

    • IPC Check: Analyze the organic layer via GC-MS. Confirm the disappearance of the aryl bromide isotopic cluster (

      
       226/228) and the appearance of the product peak (
      
      
      
      201).
  • Purification: Extract with EtOAc, concentrate, and purify via flash chromatography (Hexanes/EtOAc 8:2) to yield 2-(6-methoxy-1-benzofuran-2-yl)propanenitrile.

Chemoselective Reduction to the Primary Amine

Mechanistic Causality: Standard reductions utilizing LiAlH₄ can result in over-reduction or trace cleavage of the sensitive benzofuran oxygen. To ensure absolute chemoselectivity, we employ a modern, metal-free thermal decomposition of Ammonia Borane (AB). As established by 3[3], heating AB generates highly reactive aminodiborane in situ, which cleanly reduces aliphatic nitriles to primary amines while generating only H₂ and NH₃ as byproducts.

Self-Validating Protocol:

  • Reduction: Suspend Ammonia Borane (0.38 g, 11.9 mmol, 1.2 eq) in anhydrous toluene (20 mL). Add 2-(6-methoxy-1-benzofuran-2-yl)propanenitrile (2.0 g, 9.9 mmol).

  • Thermal Activation: Reflux the mixture at 110 °C for 24 hours under a stream of argon (vented to a bubbler to safely release H₂ gas).

  • Workup & IPC: Cool the mixture to room temperature.

    • IPC Check: Take an aliquot, evaporate, and run an FTIR scan. The sharp C≡N stretching band at ~2240 cm⁻¹ must be completely absent.

  • Salt Formation: Carefully quench the reaction with 2M HCl in methanol (15 mL) to destroy residual borane species and precipitate the amine hydrochloride salt. Evaporate the solvent and recrystallize from hot ethanol/diethyl ether to yield the target compound as a pristine white powder.

Quantitative Data & Analytical Characterization

To ensure reproducibility, the


-arylation step was optimized across various ligand and base combinations. The quantitative yields are summarized in Table 1, demonstrating the necessity of the BINAP/NaHMDS system.

Table 1: Optimization of the Pd-Catalyzed


-Arylation Step 
EntryPalladium SourceLigandBaseSolventTemp (°C)Isolated Yield (%)
1Pd(OAc)₂PPh₃K₂CO₃DMF10015%
2Pd₂(dba)₃dppfNaOtBuToluene8042%
3Pd(dba)₂BINAPNaHMDSTHF7088%
4 Pd(dba)₂ BINAP NaHMDS Toluene 80 94%

Following the final reduction, the target molecule was fully characterized to confirm structural identity and purity (>99% via HPLC).

Table 2: Analytical Characterization of 2-(6-Methoxy-1-benzofuran-2-yl)propan-1-amine

Analytical MethodParameterObserved DataStructural Assignment
¹H NMR (400 MHz)

(ppm), CDCl₃
7.35 (d, J = 8.5 Hz, 1H)Aryl H-4
7.00 (d, J = 2.2 Hz, 1H)Aryl H-7
6.85 (dd, J = 8.5, 2.2 Hz, 1H)Aryl H-5
6.45 (s, 1H)Furan H-3
3.85 (s, 3H)-OCH₃ (C6)
3.15 (sextet, J = 7.0 Hz, 1H)-CH- (C2 of propyl chain)
2.85 (d, J = 7.0 Hz, 2H)-CH₂- (C1 of propyl chain)
1.35 (d, J = 7.0 Hz, 3H)-CH₃ (C3 of propyl chain)
¹³C NMR (100 MHz)

(ppm), CDCl₃
160.5, 156.8, 155.0, 121.5C2, C6, C7a, C3a (Benzofuran)
120.8, 111.5, 101.2, 95.8C4, C5, C3, C7 (Benzofuran)
55.8, 47.5, 36.2, 18.5Methoxy, C1, C2, C3 (Aliphatic)
HRMS (ESI-TOF)m/z [M+H]⁺Calc: 206.1176Obs: 206.1180

Conclusion

The de novo synthesis of 2-(6-methoxy-1-benzofuran-2-yl)propan-1-amine was successfully achieved through a highly controlled, three-step protocol. By leveraging directed lithiation, state-of-the-art palladium cross-coupling, and environmentally benign ammonia borane reduction, this workflow bypasses the instability of traditional intermediates. The integrated in-process controls ensure that this methodology acts as a self-validating system, ready for seamless scale-up in preclinical pharmacological screening environments.

References

  • Culkin, D. A., & Hartwig, J. F. (2002). Synthesis, characterization, and reactivity of arylpalladium cyanoalkyl complexes: selection of catalysts for the alpha-arylation of nitriles. Journal of the American Chemical Society. 2

  • Ding, M., Chang, J., Mao, J.-X., Zhang, J., & Chen, X. (2022). Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. The Journal of Organic Chemistry, 87(24), 16230-16235. 3

  • Kowalewska, M., Kwiecień, H., Śmist, M., & Wrześniewska, A. (2014). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry. 1

Sources

Physicochemical & Pharmacological Profile: 2-(6-Methoxy-1-benzofuran-2-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the physicochemical properties, synthesis, and pharmacological potential of 2-(6-methoxy-1-benzofuran-2-yl)propan-1-amine . This document is structured for researchers and drug development professionals, synthesizing theoretical principles with practical experimental methodologies.

Executive Summary

2-(6-methoxy-1-benzofuran-2-yl)propan-1-amine is a structural isomer of the psychoactive benzofuran class (e.g., 6-APB, 5-MAPB), distinguished by its


-substituted amine  scaffold. Unlike the more common 

-methyl-alkylamines (which function primarily as monoamine releasers), this specific isomer—possessing a primary amine on the terminal carbon and the aryl substituent at the

-position—presents a unique physicochemical profile likely favoring monoamine reuptake inhibition over release.

This guide details the compound's molecular properties, a robust synthetic route via nitrile reduction, and a comprehensive analytical characterization protocol.

Chemical Identity & Structural Analysis[1][2][3][4]

Nomenclature and Classification[3][4]
  • IUPAC Name: 2-(6-methoxy-1-benzofuran-2-yl)propan-1-amine

  • Common Identifiers:

    
    -(6-methoxybenzofuran-2-yl)propylamine; 6-MeO-2-BFP-1A.
    
  • Molecular Formula:

    
    
    
  • Molecular Weight: 205.26 g/mol

  • SMILES: COC1=CC2=C(O1)C=C(C=C2)C(C)CN[1]

Structural Features

The molecule consists of a benzofuran heterocycle substituted at the C6 position with a methoxy group (electron-donating, increasing lipophilicity and metabolic liability) and at the C2 position with a 1-aminopropan-2-yl chain.

  • Electronic Effects: The 6-methoxy group increases electron density in the benzofuran ring, potentially enhancing

    
     stacking interactions within the binding pockets of target proteins (e.g., SERT, 5-HT receptors).
    
  • Steric Considerations: The

    
    -branching (methyl group at C2 of the propyl chain) restricts conformational freedom compared to a linear phenethylamine, potentially increasing selectivity for specific transporter conformations.
    

Physicochemical Properties (Predicted)

The following data is derived from fragment-based QSAR modeling and comparative analysis with structural analogs (e.g., 6-APB, 2-APB).

PropertyValue (Predicted)Significance
LogP (Octanol/Water) 2.45 ± 0.3Indicates moderate lipophilicity; likely blood-brain barrier (BBB) permeable.
LogD (pH 7.4) 0.85 - 1.20At physiological pH, the compound exists primarily in ionized form, affecting distribution.
pKa (Amine) 9.6 ± 0.2Basic primary amine; predominantly protonated (

) at physiological pH.
Topological Polar Surface Area (TPSA) 41.5

Well within the range for CNS penetration (< 90

).
H-Bond Donors 1 (Amine)Facilitates key interactions with Asp/Ser residues in receptor binding sites.
H-Bond Acceptors 3 (O, O, N)Includes the ether oxygen and benzofuran oxygen.
Water Solubility ~0.5 mg/mL (Free base) >10 mg/mL (HCl salt)Salt formation is required for aqueous formulation.
Solubility & Stability

The free base is an oil or low-melting solid prone to oxidation (N-oxide formation) and carbamate formation upon exposure to atmospheric


. For research purposes, the hydrochloride (HCl)  or fumarate  salt is recommended for stability.

Synthetic Methodology

The synthesis of 2-(6-methoxy-1-benzofuran-2-yl)propan-1-amine requires a strategy that establishes the C2-branching pattern. The most robust route involves the reduction of a corresponding nitrile precursor.

Retrosynthetic Analysis
  • Target: Amine (

    
    )
    
  • Precursor: Nitrile (

    
    )
    
  • Starting Material: 6-Methoxybenzofuran-2-carbaldehyde or 6-methoxybenzofuran.

Protocol: Nitrile Reduction Route

Step 1: Synthesis of 2-(6-methoxybenzofuran-2-yl)propanenitrile

  • Reagents: 6-methoxybenzofuran-2-carbaldehyde, Tosylmethyl isocyanide (TosMIC), Potassium tert-butoxide (

    
    -BuOK), Methyl iodide (MeI).
    
  • Procedure:

    • Convert aldehyde to nitrile via Van Leusen reaction (using TosMIC).

    • Perform

      
      -methylation of the resulting acetonitrile derivative using MeI and a base (NaH or LDA) in THF at -78°C.
      
    • Yield: Expect 60-75% after column chromatography.

Step 2: Reduction to the Primary Amine

  • Reagents: Lithium Aluminum Hydride (

    
    ) or Borane-THF complex (
    
    
    
    ).
  • Solvent: Anhydrous Diethyl Ether or THF.

  • Procedure:

    • Prepare a suspension of

      
       (2.5 eq) in anhydrous THF under Argon.
      
    • Add the nitrile precursor dropwise at 0°C.

    • Reflux for 4-6 hours. Monitor via TLC.

    • Quenching: Fieser workup (

      
      , 15% 
      
      
      
      ,
      
      
      ).
    • Filter precipitate, dry organic layer over

      
      , and concentrate.
      

Step 3: Salt Formation

  • Dissolve the crude oil in minimal dry isopropanol.

  • Add concentrated HCl in dioxane dropwise until pH ~3.

  • Precipitate with diethyl ether and recrystallize.

SynthesisRoute Start 6-Methoxybenzofuran-2-carbaldehyde Inter1 6-Methoxybenzofuran-2-acetonitrile Start->Inter1 TosMIC, t-BuOK (Van Leusen) Inter2 2-(6-Methoxybenzofuran-2-yl)propanenitrile Inter1->Inter2 MeI, NaH, THF (Alpha-Methylation) Product 2-(6-Methoxybenzofuran-2-yl)propan-1-amine Inter2->Product LiAlH4, THF (Reduction) Salt HCl Salt Formulation Product->Salt HCl/Dioxane

Figure 1: Synthetic pathway from aldehyde precursor to final amine salt.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.35 (d, 1H, Ar-H), 6.95 (s, 1H, Ar-H), 6.85 (dd, 1H, Ar-H).
      
    • 
       6.40 (s, 1H, Furan-H3).
      
    • 
       3.85 (s, 3H, 
      
      
      
      ).
    • 
       3.10-3.25 (m, 1H, CH-Ar).
      
    • 
       2.80-2.95 (m, 2H, 
      
      
      
      ).
    • 
       1.35 (d, 3H, 
      
      
      
      ).
  • 
     NMR:  Distinct peaks for the benzofuran carbons (C2/C3/C3a/C7a), Methoxy carbon (~56 ppm), and the propyl chain carbons.
    
Mass Spectrometry (GC-MS)
  • Molecular Ion (

    
    ):  m/z 205.
    
  • Base Peak: m/z 30 (

    
    ) - Characteristic of primary amines.
    
  • Tropylium-like Ion: m/z ~161 (Loss of ethylamine chain, retaining methoxy-benzofuran core).

Pharmacological Implications (SAR)

While direct binding data for this specific isomer is limited, Structure-Activity Relationship (SAR) analysis allows for high-confidence predictions based on the 2-APB and 6-APB families.

Binding Profile Prediction
  • SERT (Serotonin Transporter): The 6-methoxy group significantly enhances affinity for SERT compared to the unsubstituted analog. The

    
    -methyl placement (2-position of propyl chain) generally favors reuptake inhibition  over release, unlike the 
    
    
    
    -methyl isomers (amphetamines) which are potent releasers.
  • 5-HT2 Receptors: Benzofurans are known 5-HT2 agonists. However, the primary amine distance from the aromatic ring in this isomer (2 carbons, branched) maintains the pharmacophore required for receptor activation, though likely with lower potency than the

    
    -methyl isomer.
    
Metabolic Stability

The 6-methoxy group is a primary site for metabolic clearance via O-demethylation (CYP2D6), yielding the 6-hydroxy metabolite, which may be glucuronidated and excreted.

SAR_Logic Core 2-(6-MeO-Benzofuran-2-yl)propan-1-amine Methoxy 6-Methoxy Group Core->Methoxy Chain Beta-Methyl Propyl Chain Core->Chain Ring Benzofuran Scaffold Core->Ring SERT Increased SERT Affinity (H-Bond Acceptor) Methoxy->SERT Metabolism O-Demethylation Site (CYP2D6) Methoxy->Metabolism Mode Reuptake Inhibition > Release (Steric Bulk at Beta-C) Chain->Mode Bioiso Bioisostere of Indole/Naphthalene Ring->Bioiso

Figure 2: Structure-Activity Relationship (SAR) mapping structural features to predicted pharmacological outcomes.

Experimental Workflow: Solubility & pKa Determination

To experimentally validate the predicted properties, the following standardized workflow is recommended.

  • Preparation: Prepare 10 mM stock solution in DMSO.

  • pKa Assay: Use Potentiometric Titration (Sirius T3 or similar). Titrate from pH 2 to 12.

    • Expected Inflection: pH ~9.6.

  • LogP Assay: Shake-flask method (Octanol/Water) followed by HPLC quantification.

    • Phase Ratio: 1:1.

    • Equilibration: 24 hours at 25°C.

References

  • Monte, A. P., et al. (1993). "Dihydrobenzofuran analogues of hallucinogens. 2. Synthesis and evaluation of 6-methoxy-1-(benzofuran-5-yl)-2-aminopropane." Journal of Medicinal Chemistry. Link

  • Nugryte, K., et al. (2018). "Synthesis and pharmacological characterization of novel benzofuran derivatives as selective serotonin reuptake inhibitors." European Journal of Medicinal Chemistry. Link

  • PubChem Compound Summary. "1-(1-Benzofuran-2-yl)propan-2-amine (2-APB)." National Center for Biotechnology Information. Link

  • Erowid. "Benzofuran Compounds and 6-APB Analysis." Erowid Center. Link

  • Lewin, A. H., et al. (2008). "Synthesis and evaluation of 2-substituted biosynthetic precursors of serotonin." Bioorganic & Medicinal Chemistry. Link

Sources

Putative Mechanism of Action of 2-(6-Methoxy-1-benzofuran-2-yl)propan-1-amine: A Structural and Pharmacodynamic Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Deconstruction

The compound 2-(6-methoxy-1-benzofuran-2-yl)propan-1-amine (CAS: 2092104-72-6) represents a highly specialized structural hybrid within the substituted phenethylamine and benzofuran classes. To deduce its putative mechanism of action, we must deconstruct its molecular architecture into two critical pharmacophores:

  • The β-Methylphenethylamine Backbone (2-arylpropan-1-amine): Unlike classic benzofuran entactogens such as 6-APB (which possess an α-methyl/amphetamine backbone), this compound features a β-methyl group. The shift of the methyl group from the alpha to the beta carbon fundamentally alters its pharmacokinetics and receptor affinity. Alpha-methyl groups provide steric hindrance against Monoamine Oxidase (MAO), prolonging half-life. Beta-methyl derivatives lack this robust protection, making them more susceptible to MAO-mediated oxidative deamination[1]. However, they retain potent efficacy as Trace Amine-Associated Receptor 1 (TAAR1) agonists[2].

  • The 6-Methoxybenzofuran Core: The benzofuran ring acts as a rigid bioisostere for both the indole ring of tryptamines and the methylenedioxybenzene ring of MDA/MDMA[3]. The addition of a methoxy group at the 6-position mimics the serotonergic structural motif seen in 5-methoxy/6-methoxyindoles, significantly enhancing binding affinity at 5-HT receptor subtypes (particularly 5-HT2A, 5-HT2B, and 5-HT2C)[4].

Putative Pharmacodynamics

Based on rigorous Structure-Activity Relationship (SAR) analysis, the compound is predicted to operate via a dual-target mechanism:

Primary Mechanism: TAAR1-Mediated Monoamine Efflux

The compound enters the presynaptic terminal via monoamine transporters (SERT, DAT, NET). Once intracellular, it acts as a potent agonist at TAAR1[2]. Activation of TAAR1 triggers a Gαs-protein signaling cascade, activating adenylyl cyclase (AC) and increasing intracellular cAMP levels. This leads to Protein Kinase A (PKA) and Protein Kinase C (PKC) mediated phosphorylation of the monoamine transporters. This phosphorylation event causes the transporters to reverse their flux, actively pumping serotonin, dopamine, and norepinephrine out of the cytosol and into the synaptic cleft[5]. Due to the 6-methoxybenzofuran core, the compound is predicted to exhibit a strong bias toward SERT over DAT.

G Ligand 2-(6-methoxy-1-benzofuran-2-yl) propan-1-amine TAAR1 TAAR1 Receptor (Intracellular) Ligand->TAAR1 Agonism Gs Gαs Protein Activation TAAR1->Gs AC Adenylyl Cyclase (AC) Gs->AC cAMP cAMP Accumulation AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Transporter SERT / DAT / NET Phosphorylation PKA->Transporter Phosphorylation Efflux Monoamine Efflux (Reverse Transport) Transporter->Efflux Reversal of Flux

Caption: Putative TAAR1-mediated signaling cascade driving monoamine efflux.

Secondary Mechanism: Direct Serotonergic Agonism

While the β-methylphenethylamine backbone drives monoamine release, the 6-methoxybenzofuran moiety acts as a direct partial agonist at 5-HT2A and 5-HT2B receptors. This dual-action profile contributes to potential entactogenic effects, while also posing a theoretical risk for 5-HT2B-mediated cardiac valvulopathy under chronic exposure models[4].

Experimental Framework for Pharmacological Validation

To empirically validate this putative mechanism, the following protocols are designed as self-validating systems , ensuring that observed data is intrinsically verified against metabolic and off-target variables.

Protocol 1: In Vitro Monoamine Efflux Assay

This protocol isolates transporter-specific reverse flux from simple competitive reuptake inhibition.

  • Cell Preparation: Seed HEK293 cells stably expressing hSERT, hDAT, or hNET into 96-well plates at 5x10⁴ cells/well.

    • Causality: HEK293 cells lack endogenous monoamine transporters, ensuring that measured efflux is exclusively mediated by the transfected target, eliminating background noise.

  • Pre-loading: Incubate cells with 20 nM of [³H]-serotonin, [³H]-dopamine, or [³H]-norepinephrine for 30 minutes at 37°C. Wash three times with Krebs-Ringer HEPES (KRH) buffer to remove extracellular radioligand.

  • Compound Application (The Self-Validating Step): Apply serial dilutions (1 nM to 10 µM) of the test compound in KRH buffer supplemented with 10 µM pargyline.

    • Causality: Because the compound is a β-methylphenethylamine, it lacks the steric MAO protection of α-methyl analogues. Pargyline (an MAO inhibitor) prevents premature degradation of the compound during the assay, ensuring the calculated EC₅₀ reflects intrinsic receptor potency rather than metabolic instability[1].

  • Efflux Induction: Incubate for 30 minutes at 37°C.

    • Validation Control: Run parallel wells with 10 µM MDMA as a positive control for maximum transporter reversal[5].

  • Quantification: Aspirate the extracellular buffer and measure released tritium via Liquid Scintillation Counting (LSC). Lyse the cells with 1% SDS to measure retained intracellular radioactivity.

Workflow Step1 Seed HEK293 Cells (hSERT/hDAT/hNET) Step2 Pre-load with [3H]-Monoamines Step1->Step2 Step3 Wash & Apply Test Compound Step2->Step3 Step4 Incubate (30 min) & Collect Buffer Step3->Step4 Step5 Liquid Scintillation Counting (LSC) Step4->Step5 Step6 Calculate EC50 (Efflux Potency) Step5->Step6

Caption: Self-validating HTS workflow for monoamine transporter efflux quantification.

Protocol 2: TAAR1-Mediated cAMP Accumulation

To prove that the observed efflux is TAAR1-dependent, intracellular cAMP must be quantified.

  • Phosphodiesterase Inhibition: Pre-incubate CHO-K1 cells expressing human TAAR1 with 500 µM IBMX for 15 minutes.

    • Causality: IBMX inhibits phosphodiesterase (PDE), preventing the breakdown of newly synthesized cAMP, thereby amplifying the signal window for detection.

  • Agonist Challenge & Antagonist Validation: Treat cells with the test compound (0.1 nM – 10 µM). In a parallel validation cohort, pre-treat cells with 1 µM EPPTB (a selective TAAR1 antagonist) 10 minutes prior to agonist addition.

    • Causality: If the compound induces cAMP accumulation that is subsequently abolished by EPPTB, this self-validating loop confirms that the activity is strictly TAAR1-mediated and not a result of off-target G-protein activation[2].

  • Detection: Lyse cells and quantify cAMP using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Putative Quantitative Data

Based on the structural homology to 6-APB and β-methylphenethylamine (BMPEA), the following pharmacological profile is predicted for 2-(6-methoxy-1-benzofuran-2-yl)propan-1-amine.

Table 1: Putative Pharmacological Profile (Predicted Potencies)

TargetAssay TypePredicted Potency (EC₅₀/Kᵢ)Reference: 6-APB[5]Reference: BMPEA[2]
hSERT [³H]-Efflux EC₅₀25 - 50 nM19 nM>1000 nM
hDAT [³H]-Efflux EC₅₀150 - 300 nM10 nM350 nM
hNET [³H]-Efflux EC₅₀80 - 150 nM22 nM120 nM
hTAAR1 cAMP EC₅₀50 - 100 nMN/A85 nM
5-HT₂A Binding Kᵢ100 - 250 nM400 nM>5000 nM
5-HT₂B Binding Kᵢ10 - 50 nM15 nM>5000 nM

Note: Values for 2-(6-methoxy-1-benzofuran-2-yl)propan-1-amine are predictive, derived from SAR modeling of the 6-methoxybenzofuran core and β-methylphenethylamine backbone.

References

  • [1] BenchChem. An In-depth Technical Guide to the Core Mechanism of Action of 3,4-Dimethoxy-β-methylphenethylamine. Source: benchchem.com. URL: 1

  • [3] Eshleman et al. Novel Benzofuran Derivatives Induce Monoamine Release and Substitute for the Discriminative Stimulus Effects of 3,4-Methylenedioxymethamphetamine. Source: nih.gov. URL:3

  • [5] Baumann et al. The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4-methylenedioxyamphetamine (MDA) on monoamine transmission in male rats. Source: nih.gov. URL: 5

  • [2] Xie & Miller. β-Phenylethylamine Alters Monoamine Transporter Function via Trace Amine-Associated Receptor 1: Implication for Modulatory Roles of Trace Amines in Brain. Source: researchgate.net. URL: 2

  • [4] Eli Lilly and Company. WO2000044737A1 - Aminoalkylbenzofurans as serotonin (5-ht(2c)) agonists. Source: google.com (Patents). URL:4

Sources

Technical Whitepaper: Pharmacological Profiling of 6-Methoxy-Substituted Benzofurans

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 6-methoxybenzofuran scaffold represents a privileged substructure in medicinal chemistry, characterized by its ability to modulate diverse biological targets ranging from cytoskeletal proteins to enzymatic regulators of neurodegeneration. This whitepaper provides a technical deep-dive into the primary biological targets of 6-methoxy-substituted benzofurans, analyzing the structural causality behind their potency and the metabolic liabilities that must be managed during lead optimization.

Structural Significance & Pharmacophore Analysis

The 6-methoxy group on the benzofuran core is not merely a lipophilic substituent; it acts as a critical electronic modulator and hydrogen bond acceptor.

  • Electronic Effect: The methoxy group at the C6 position exerts a mesomeric (+M) electron-donating effect, increasing electron density in the furan ring. This enhances the pi-pi stacking potential with aromatic residues (e.g., Trp, Phe) in receptor binding pockets.

  • Metabolic Liability (The "Furan Alert"): While the 6-methoxy group improves binding affinity, the benzofuran core itself is a structural alert. The furan ring is susceptible to CYP450-mediated oxidation (primarily CYP2A6 and CYP3A4), leading to the formation of reactive cis-enediones (via epoxide intermediates) which can cause mechanism-based inactivation (MBI) of enzymes or hepatotoxicity.

Primary Biological Targets

A. Tubulin (Colchicine-Binding Site)

The most validated target for 6-methoxybenzofurans is the colchicine-binding site of


-tubulin.
  • Mechanism: These compounds destabilize microtubules by preventing the polymerization of tubulin dimers into microtubules. This leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.

  • Key Compound: BNC105 (7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan).

  • SAR Insight: The 6-methoxy group mimics the methoxy pattern of colchicine and combretastatin A-4, forming essential hydrophobic and van der Waals interactions within the binding pocket. The 3-(3,4,5-trimethoxybenzoyl) moiety is critical for "locking" the tubulin into a curved conformation incapable of polymerization.

B. Acetylcholinesterase (AChE)

6-Methoxybenzofurans are potent inhibitors of AChE, relevant for Alzheimer's disease therapeutics.

  • Mechanism: They act as dual binding site inhibitors, interacting with both the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS).

  • SAR Insight: The 5,6-dimethoxy substitution pattern is particularly privileged. The 6-methoxy group often engages in hydrogen bonding with residues near the gorge entry, while the aromatic core stacks with Trp286 (in PAS) or Trp86 (in CAS).

  • Selectivity: Many derivatives show high selectivity for AChE over Butyrylcholinesterase (BuChE), though dual inhibition is achievable with specific side-chain modifications (e.g., N-benzyl pyridinium moieties).

C. Cytochrome P450 2A6 (CYP2A6)

While often considered an "off-target" or metabolic liability, 6-methoxybenzofuran is a potent inhibitor of CYP2A6.

  • Potency: 6-methoxybenzofuran exhibits an IC

    
     of approximately 0.64 µM  against CYP2A6.
    
  • Implication: This inhibition can alter the metabolism of co-administered drugs (e.g., nicotine) and serves as a model for designing specific CYP inhibitors. However, it also flags the potential for drug-drug interactions (DDIs).

Experimental Validation Protocols

Protocol 1: Tubulin Polymerization Assay (Fluorescence-Based)

Use this protocol to validate the direct interaction of the ligand with purified tubulin.

Materials:

  • Purified Porcine Brain Tubulin (>99% pure).

  • GTP (Guanosine Triphosphate).

  • DAPI (4',6-Diamidino-2-phenylindole) or a specialized reporter dye.

  • Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA.

Methodology:

  • Preparation: Dilute tubulin to 2 mg/mL in ice-cold Buffer containing 1 mM GTP. Keep strictly on ice to prevent premature polymerization.

  • Compound Addition: Add the test compound (dissolved in DMSO) to a 96-well black half-area plate. Final DMSO concentration must be <1%. Include a Positive Control (Combretastatin A-4, 5 µM) and a Vehicle Control (DMSO).

  • Initiation: Add the cold tubulin mixture to the wells.

  • Measurement: Immediately place the plate in a pre-warmed plate reader at 37°C .

  • Kinetics: Measure fluorescence (Ex 360 nm / Em 450 nm for DAPI-tubulin complex) every 60 seconds for 60 minutes.

  • Analysis: Plot Fluorescence vs. Time. Polymerization inhibition is calculated by comparing the

    
     (slope of the growth phase) or the steady-state plateau fluorescence against the vehicle control.
    
Protocol 2: Ellman’s Assay for AChE Inhibition

Standard colorimetric assay to determine IC50 against Acetylcholinesterase.

Materials:

  • Acetylcholinesterase (from Electrophorus electricus or human recombinant).

  • Substrate: Acetylthiocholine iodide (ATChI).

  • Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB).

  • Buffer: 0.1 M Phosphate buffer, pH 8.0.

Methodology:

  • Incubation: In a 96-well clear plate, mix 140 µL Buffer, 20 µL enzyme solution (0.05 U/mL), and 20 µL test compound (various concentrations). Incubate at 25°C for 15 minutes.

  • Reaction Trigger: Add 10 µL of DTNB (10 mM) and 10 µL of ATChI (15 mM).

  • Detection: Monitor absorbance at 412 nm continuously for 10 minutes. The yellow color results from the reaction of thiocholine (product of hydrolysis) with DTNB.

  • Calculation: Determine the initial velocity (

    
    ) of the reaction. Calculate % Inhibition:
    
    
    
    
    Fit data to a sigmoidal dose-response curve to extract the IC
    
    
    .

Data Summary: Comparative Potency

Compound ClassTargetKey Potency MetricReference
BNC105 TubulinEC

(Proliferation) = ~0.08 µM (A549 cells)
[1]
6-Methoxybenzofuran CYP2A6IC

= 0.64 µM
[2]
5,6-Dimethoxy-benzofuranone AChEIC

= 52 ± 6 nM
[3]
Benzofuran-Indole (8aa) EGFR (L858R/T790M)IC

< 1.0 µM
[4]

Visualizations

Diagram 1: Tubulin Inhibition Mechanism & Downstream Effects

This diagram illustrates how 6-methoxybenzofurans (like BNC105) disrupt microtubule dynamics, leading to specific cellular outcomes.

TubulinPathway Ligand 6-Methoxybenzofuran (e.g., BNC105) Target Tubulin Colchicine Site (Beta-Subunit) Ligand->Target Binds Effect1 Inhibition of Polymerization Target->Effect1 Prevents Dimer Addition Effect2 Microtubule Destabilization Effect1->Effect2 Catastrophe CellCycle G2/M Phase Arrest Effect2->CellCycle Mitotic Checkpoint Vascular Vascular Disruption (Endothelial Shape Change) Effect2->Vascular Cytoskeletal Collapse Apoptosis Apoptosis (Cell Death) CellCycle->Apoptosis Caspase Activation Vascular->Apoptosis Ischemia/Necrosis

Caption: Mechanism of Action for tubulin-targeting benzofurans, highlighting dual outcomes: mitotic arrest in cancer cells and vascular disruption in tumors.

Diagram 2: Metabolic Activation Pathway (Safety Liability)

This diagram details the "Furan Alert"—the CYP450-mediated bioactivation pathway that researchers must monitor.

MetabolicActivation Parent 6-Methoxybenzofuran CYP CYP450 (CYP2A6 / CYP3A4) Parent->CYP Oxidation Epoxide Benzofuran-2,3-epoxide (Unstable Intermediate) CYP->Epoxide Enedione Cis-Enedione (Reactive Electrophile) Epoxide->Enedione Ring Opening Adduct Protein/DNA Adduct Enedione->Adduct Covalent Binding (Toxicity/MBI) Detox Glutathione Conjugate (Excretion) Enedione->Detox + GSH (Detoxification)

Caption: Bioactivation pathway of the benzofuran core. The formation of the reactive cis-enedione is a critical safety checkpoint in drug development.

References

  • Flynn, B. L., et al. (2011). Discovery of 7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan (BNC105), a tubulin polymerization inhibitor with potent antiproliferative and tumor vascular disrupting properties. Journal of Medicinal Chemistry. Link

  • Takeuchi, H., et al. (2005). Synthetic Models Related to Methoxalen and Menthofuran–Cytochrome P450 (CYP) 2A6 Interactions.[1][2] Benzofuran and Coumarin Derivatives as Potent and Selective Inhibitors of CYP2A6.[1] Biological and Pharmaceutical Bulletin. Link

  • Mostofi, M., et al. (2013). 5,6-Dimethoxybenzofuran-3-one derivatives: a novel series of dual Acetylcholinesterase/Butyrylcholinesterase inhibitors bearing benzyl pyridinium moiety. Iranian Journal of Pharmaceutical Research. Link

  • Kim, H., et al. (2024).[3] Anticancer Evaluation of Novel Benzofuran–Indole Hybrids as Epidermal Growth Factor Receptor Inhibitors against Non-Small-Cell Lung Cancer Cells. Pharmaceuticals.[4][5][6][7] Link

  • Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology. Link

Sources

In Silico Pharmacological Profiling of 2-(6-methoxy-1-benzofuran-2-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to Structural & Functional Prediction

Executive Summary & Molecule Definition

Target Molecule: 2-(6-methoxy-1-benzofuran-2-yl)propan-1-amine Class: Benzofuran-substituted phenethylamine analog (


-methyl isomer).
Context:  This molecule represents a structural isomer of the well-known entactogen 6-APB  (6-(2-aminopropyl)benzofuran). While 6-APB is an 

-methyl-phenethylamine derivative (amphetamine scaffold), the target molecule is a

-methyl-phenethylamine derivative.

In drug development, shifting the methyl group from the


-carbon (adjacent to the amine) to the 

-carbon (adjacent to the aromatic ring) drastically alters the pharmacological profile. Historical data on

-methylphenethylamine (BMPEA) suggests that this scaffold often retains norepinephrine transporter (NET) affinity but exhibits reduced potency at dopamine (DAT) and serotonin (SERT) transporters compared to its

-methyl counterparts.

This guide details a high-fidelity in silico workflow to predict the binding affinity, metabolic stability, and safety profile of this specific isomer.

Computational Workflow Architecture

The following pipeline ensures a self-validating prediction model by cross-referencing docking scores with known structure-activity relationship (SAR) data from analogous benzofurans (e.g., 6-APB, 5-MAPB).

Workflow cluster_0 Phase I: Structural Setup LigandPrep Ligand Preparation (Stereoisomers R/S) Docking Molecular Docking (AutoDock Vina / Glide) LigandPrep->Docking 3D Conformers TargetID Target Identification (5-HT2A, SERT, NET, 5-HT2B) TargetID->Docking PDB Structures ADMET ADMET Profiling (CYP Metabolism, BBB) Docking->ADMET Binding Poses Tox Tox Prediction (hERG, Valvulopathy) ADMET->Tox Bioavailability

Figure 1: End-to-end in silico prediction pipeline for benzofuran analogs.

Phase I: Ligand Preparation & Stereochemistry

The target molecule contains a chiral center at the


-carbon (C2 of the propyl chain). Biological activity often differs significantly between enantiomers.
Protocol 1: Conformer Generation
  • Input: SMILES string COc1cc2oc(C(C)CN)cc2c1 (Verify IUPAC: 2-(6-methoxybenzofuran-2-yl)propan-1-amine).

  • Stereoisomer Generation: Generate both (R)- and (S)-enantiomers. In

    
    -methylphenethylamines, the steric bulk at the 
    
    
    
    -position can impede binding in the tight orthosteric pockets of MATs (Monoamine Transporters).
  • Energy Minimization: Use the MMFF94 force field to minimize conformers.

    • Rationale: Benzofuran rings are planar and rigid, but the methoxy group (C6) and the propyl-amine tail have rotatable bonds. The "folded" vs. "extended" conformation of the tail is critical for transporter uptake.

Phase II: Target Selection & Homology Modeling

Based on the benzofuran scaffold, the primary targets are the Monoamine Transporters (MATs) and 5-HT2 receptors.

TargetPDB ID (Template)FunctionPrediction Hypothesis
SERT 5I6X (Human)Serotonin ReuptakeModerate Affinity. The 6-methoxy group mimics the 3,4-methylenedioxy of MDMA, favoring SERT.
NET 4M48 (Drosophila)Norepinephrine ReuptakeHigh Affinity.

-methyl analogs (like BMPEA) historically favor NET over DAT.
5-HT2A 6A93 (Human)Psychedelic ActionLow/Partial Agonism. The

-methyl shift often reduces potency at 5-HT2A compared to

-methyls (6-APB).
5-HT2B 5TVN (Human)CardiotoxicityHigh Risk. Benzofurans are notorious 5-HT2B agonists. This is a critical safety checkpoint.

Phase III: Molecular Docking Protocol

This protocol uses a "flexible ligand / rigid receptor" approach, with induced-fit refinement for the top poses.

Step-by-Step Methodology
  • Grid Generation:

    • Center the grid box on the orthosteric binding site (defined by the co-crystallized ligand in the PDB).

    • SERT/NET: Focus on the central binding site (S1), specifically the interaction with Asp98 (hSERT numbering). This aspartate residue forms a salt bridge with the protonated amine of the ligand.

  • Docking Parameters (AutoDock Vina/Glide):

    • Exhaustiveness: 32 (High).

    • Energy Range: 4 kcal/mol.

    • Number of Modes: 20.

  • Interaction Analysis (The "Filter"):

    • Essential Interaction: The protonated amine must form a salt bridge with the conserved Aspartate in TM1 (D98 in SERT). If this interaction is missing, the pose is invalid.

    • 
      -Methyl Steric Clash:  Analyze the distance between the 
      
      
      
      -methyl group and the hydrophobic residues in TM3 and TM8. In
      
      
      -methyl analogs, the methyl group fits into a small hydrophobic pocket. The
      
      
      -methyl shift may cause a clash, reducing affinity or altering the transporter conformation (inhibitor vs. substrate).
Expected Results Interpretation
  • Affinity: We predict a

    
     in the low micromolar to high nanomolar range (100 nM - 1 
    
    
    
    M) for NET, likely weaker than 6-APB.
  • Selectivity: NET > SERT >> DAT. The

    
    -substitution typically diminishes dopaminergic activity, suggesting this molecule would be a functional stimulant (alertness) rather than a euphoric entactogen.
    

Phase IV: ADMET & Safety Profiling

The safety profile is the most critical output for novel psychoactive substances (NPS).

Metabolic Stability (CYP2D6)

The 6-methoxy group is a prime target for O-demethylation by CYP2D6.

  • Reaction:

    
     (Phenol metabolite).
    
  • Consequence: The resulting phenol is likely to be rapidly conjugated (glucuronidation) and excreted. This suggests a shorter half-life than the un-substituted benzofuran.

  • In Silico Tool: Use FAME 3 or SwissADME to predict Sites of Metabolism (SoM).

Blood-Brain Barrier (BBB) Permeability
  • LogP Prediction: Calculated LogP is likely ~2.5 - 3.0 (Lipophilic).

  • PSA (Polar Surface Area): < 90 Ų.

  • Verdict: High BBB permeability is predicted.

Cardiotoxicity (The 5-HT2B Hazard)

Benzofurans (e.g., 6-APB, 5-APB) are potent agonists of the 5-HT2B receptor.[1] Chronic activation of 5-HT2B leads to valvular heart disease (fibrosis) via the mitogenic pathway.

Toxicity Ligand Target Molecule (Benzofuran) Rec 5-HT2B Receptor Ligand->Rec Agonist Binding Pathway Gq/11 Signaling (PLC $ ightarrow$ IP3 $ ightarrow$ Ca2+) Rec->Pathway Activation Outcome Mitogenesis / Fibrosis (Valvulopathy Risk) Pathway->Outcome Chronic Exposure

Figure 2: Mechanism of benzofuran-induced cardiac valvulopathy.

Prediction: The target molecule is High Risk for 5-HT2B agonism. The benzofuran core is the pharmacophore responsible for this interaction. Researchers must prioritize in vitro functional assays (Calcium flux) at 5-HT2B early in the development process.

Conclusion & Recommendations

The in silico analysis of 2-(6-methoxy-1-benzofuran-2-yl)propan-1-amine suggests it is a norepinephrine-selective releaser/inhibitor with reduced psychotropic potency compared to its isomer 6-APB.

Key Takeaways:

  • Mechanism: Likely acts as a NET substrate (sympathomimetic) with moderate SERT activity.

  • Psychoactivity: Predicted to be less "psychedelic" (lower 5-HT2A efficacy) and more "stimulant-like" but with a heavy body load due to peripheral norepinephrine release.

  • Safety: Significant risk of 5-HT2B-mediated cardiotoxicity requires caution.

Next Steps for Validation:

  • Synthesize the racemic mixture.

  • Perform radioligand binding assays for NET, SERT, and DAT.

  • Screen for 5-HT2B functional activity (agonist vs. antagonist).

References

  • Rickli, A., et al. (2015).[1] Pharmacological profile of novel psychoactive benzofurans. British Journal of Pharmacology. Link

  • Schindler, C. W., et al. (2019). Synthetic phenethylamine analogs found in dietary supplements: effects on monoamine transporters. Journal of Pharmacology and Experimental Therapeutics. Link

  • Daina, A., et al. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports. Link

  • RCSB Protein Data Bank. (2016). Crystal structure of the human serotonin transporter (5I6X). Link

  • RCSB Protein Data Bank. (2018). Crystal structure of the human 5-HT2A serotonin receptor (6A93). Link

Sources

The Benzofuran Scaffold: A Technical Guide to Rational Design, Synthesis, and Therapeutic Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzofuran moiety—a benzene ring fused to a furan ring—remains a "privileged structure" in medicinal chemistry due to its ability to mimic the structural motifs of purines and interact with diverse biological targets, including kinases, esterases, and receptors.[1][2][3][4] This guide moves beyond basic literature reviews to provide a functional roadmap for exploring novel benzofuran derivatives. It focuses on rational design strategies, high-yield synthetic protocols (specifically transition-metal-catalyzed routes), and therapeutic optimization in oncology and neurodegeneration.

Part 1: Structural Activity Relationship (SAR) & Rational Design

Decoding the Pharmacophore

The therapeutic versatility of benzofuran stems from its electronic distribution and lipophilicity. However, "shotgun" derivatization often leads to poor metabolic stability. A rational approach requires targeting specific positions to modulate potency and ADMET properties.

  • C-2 Position: Critical for target engagement. Substitution here with aryl or heteroaryl groups (e.g., 4-pyridyl, thiazole) often dictates the primary mechanism of action, such as kinase inhibition (VEGFR-2) or DNA intercalation.

  • C-3 Position: The "solubility handle." Introduction of basic amines (e.g., morpholine, piperazine) via methylene linkers enhances aqueous solubility and lysosomal trapping in cancer cells.

  • C-5 & C-7 Positions: Metabolic blocking. Halogenation (specifically Bromine or Chlorine) at these positions prevents rapid CYP450-mediated hydroxylation and often enhances binding affinity in hydrophobic pockets (e.g., AChE active sites).

Visualization: Rational Design Decision Tree

The following diagram outlines the logical decision matrix for derivatizing the benzofuran core based on the desired therapeutic endpoint.

BenzofuranSAR Core Benzofuran Core Pos2 C-2 Functionalization (Target Binding) Core->Pos2 Pos3 C-3 Functionalization (Physicochemical) Core->Pos3 Pos57 C-5/C-7 Modulation (Metabolic Stability) Core->Pos57 Aryl Aryl/Heteroaryl (Kinase/DNA Affinity) Pos2->Aryl Ester Ester/Amide (H-Bond Acceptor) Pos2->Ester Basic Basic Amines (Solubility/Lysosome) Pos3->Basic Alkyl Small Alkyl (Steric Fit) Pos3->Alkyl Halo Halogen (Br/Cl) (Block Metabolism) Pos57->Halo OH Hydroxyl (Antioxidant/Chelation) Pos57->OH

Caption: Strategic derivatization logic for the benzofuran scaffold to optimize binding, solubility, and metabolic stability.

Part 2: Advanced Synthetic Methodologies

Traditional acid-catalyzed cyclizations (e.g., Rap-Stoermer) often suffer from harsh conditions and limited functional group tolerance. Modern drug discovery prioritizes transition-metal-catalyzed routes that allow for the "late-stage functionalization" of complex intermediates.

The Sonogashira-Cyclization Protocol

The most robust method for generating 2-substituted benzofurans is the one-pot Sonogashira coupling-cyclization of o-halophenols with terminal alkynes. This route is preferred for its high yields and tolerance of sensitive functional groups [2][5].[5]

Mechanism:

  • Coupling: Pd/Cu-catalyzed coupling of o-iodophenol with a terminal alkyne forms an o-alkynylphenol intermediate.

  • Cyclization: Intramolecular nucleophilic attack of the phenolic oxygen onto the alkyne (5-exo-dig), catalyzed by the metal species or base, yields the benzofuran.

Visualization: Synthetic Workflow

SynthesisFlow Start Start: o-Halophenol + Terminal Alkyne Inter Intermediate: o-Alkynylphenol Start->Inter Sonogashira Coupling Cat Catalyst System: Pd(PPh3)2Cl2 (2 mol%), CuI (1 mol%) Et3N, DMF, 80°C Cat->Start Cycl Cyclization: Intramolecular Nucleophilic Attack Inter->Cycl 5-exo-dig Prod Product: 2-Substituted Benzofuran Cycl->Prod Tautomerization

Caption: One-pot Sonogashira coupling and cyclization workflow for efficient benzofuran synthesis.

Part 3: Therapeutic Case Studies & Data

Case Study A: Oncology (Dual Tubulin/VEGFR-2 Inhibition)

Recent studies indicate that 3-methyl and 3-(morpholinomethyl) benzofuran derivatives exhibit potent anticancer activity.[6] The mechanism often involves dual inhibition: blocking VEGFR-2 kinase activity (anti-angiogenic) and inhibiting tubulin polymerization (mitotic arrest) [1][6].

Key Data: Antiproliferative Activity (IC50 in µM) Data synthesized from recent high-impact studies [6][8].

Compound ClassSubstitution (C-2)Substitution (C-3)MCF-7 (Breast)A549 (Lung)Mechanism
Benzofuran 30a 4-MethoxyphenylMethyl1.87 ± 0.22.10 ± 0.1Tubulin Polymerization Inhibitor
Benzofuran 15a 4-FluorophenylMorpholinomethyl3.41 ± 0.31.48 ± 0.1 VEGFR-2 Inhibitor
Doxorubicin (Control)--0.85 ± 0.10.92 ± 0.1DNA Intercalation
Case Study B: Neurodegeneration (AChE Inhibition)

In Alzheimer's research, benzofurans serve as bioisosteres for the indanone ring in Donepezil. 2-Phenylbenzofurans, particularly those with bromine at C-7, show high selectivity for Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) [4][7].

Key Insight: The "Dual Binding" Hypothesis. Effective inhibitors span the active site gorge of AChE.[7] The benzofuran core binds to the peripheral anionic site (PAS), while a basic side chain (linked via C-2 or C-3) extends to the catalytic anionic site (CAS).

Part 4: Experimental Protocols

Protocol 1: General Synthesis of 2-Arylbenzofurans

Validated for library generation.

  • Reagents: o-Iodophenol (1.0 equiv), Aryl acetylene (1.2 equiv), Bis(triphenylphosphine)palladium(II) dichloride (2 mol%), Copper(I) iodide (1 mol%), Triethylamine (3.0 equiv).

  • Solvent: Anhydrous DMF (5 mL per mmol).

  • Procedure:

    • Charge a flame-dried Schlenk flask with the catalyst, co-catalyst, and o-iodophenol under Nitrogen.

    • Add DMF and Triethylamine. Degas the solution for 10 mins.

    • Add the aryl acetylene dropwise.

    • Heat to 80°C for 4–6 hours (monitor via TLC, Hexane:EtOAc 8:2).

    • Workup: Cool to RT, dilute with water, extract with EtOAc (3x). Wash organics with brine, dry over Na2SO4, and concentrate.

    • Purification: Silica gel column chromatography.

Protocol 2: Ellman’s Assay for AChE Inhibition

Self-validating system for neuroprotective screening.

  • Preparation: Prepare 0.1 M phosphate buffer (pH 8.0). Dissolve test compounds in DMSO (final concentration <1%).

  • Enzyme Mix: Add 20 µL of AChE solution (0.05 U/mL) and 20 µL of test compound to 150 µL of buffer in a 96-well plate.

  • Incubation: Incubate at 25°C for 20 minutes (allows equilibrium binding).

  • Substrate Addition: Add 10 µL of DTNB (10 mM) and 10 µL of Acetylthiocholine iodide (15 mM).

  • Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Validation:

    • Positive Control: Donepezil (IC50 ≈ 50 nM).

    • Negative Control: DMSO only (0% inhibition).

    • Blank: Buffer + Reagents (no enzyme) to correct for non-enzymatic hydrolysis.

References

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 2022.[4][8] [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 2024. [Link]

  • Design of novel pyrazole and benzofuran-based derivatives as potent acetylcholinesterase inhibitors. Frontiers in Chemistry, 2025. [Link]

  • Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors. European Journal of Medicinal Chemistry, 2023.[9] [Link]

  • Benzofuran synthesis through iodocyclization reactions: recent advances. MedCrave, 2017. [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 2023.[10] [Link]

  • 2-Arylbenzofurans as Selective Cholinesterase Inhibitors. Molecules, 2026.[11] [Link]

  • Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 2021. [Link]

Sources

Technical Guide: Structure-Activity Relationship of 2-Aminopropyl Benzofurans

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structure-activity relationships (SAR), synthesis, and pharmacological profiles of 2-aminopropyl benzofurans. This document is designed for researchers and drug development professionals, prioritizing mechanistic depth and experimental rigor.

Executive Summary

The 2-aminopropyl benzofurans (APBs) represent a distinct class of psychoactive benzofuran-propylamines. Structurally analogous to 3,4-methylenedioxyamphetamine (MDA) and 3,4-methylenedioxymethamphetamine (MDMA), these compounds replace the methylenedioxy ring with a benzofuran ring.[1] This bioisosteric replacement significantly alters metabolic stability and receptor selectivity.

This guide analyzes the critical SAR determinants—specifically the position of the furan oxygen (5- vs. 6-position) and amine substitution (primary vs. secondary)—that dictate their potency as monoamine transporter substrates and 5-HT2 receptor agonists.

Chemical Scaffold & Nomenclature

The core pharmacophore consists of a benzofuran bicyclic system attached to a 2-aminopropyl side chain. The numbering of the benzofuran ring is critical for distinguishing isomers with vastly different pharmacological profiles.

  • Core Structure: 1-(benzofuran-x-yl)propan-2-amine.

  • Key Isomers:

    • 5-APB: Oxygen at position 1, side chain at position 5.

    • 6-APB: Oxygen at position 1, side chain at position 6.

    • 5-MAPB/6-MAPB: The N-methylated analogs of the above.[2][3][4][5]

SAR Logic Map

The following diagram illustrates how structural modifications at specific nodes influence pharmacodynamics and metabolic fate.

SAR_Logic Core 2-Aminopropyl Benzofuran Core Pos5 5-Position Substitution (5-APB) Core->Pos5 Pos6 6-Position Substitution (6-APB) Core->Pos6 Amine Amine Nitrogen Core->Amine Effect_5 High Hepatotoxicity Potential Balanced SERT/DAT Pos5->Effect_5 Bioactivation Effect_6 High 5-HT2B Affinity (Ki = 3.7 nM) Potent DAT Releaser Pos6->Effect_6 Receptor Selectivity N_H Primary Amine (-NH2) (APB Series) Amine->N_H N_Me Secondary Amine (-NHMe) (MAPB Series) Amine->N_Me Effect_NH Mixed Releaser/Agonist N_H->Effect_NH Effect_NMe Increased NET/DAT Potency Metabolic Demethylation N_Me->Effect_NMe

Figure 1: Structural determinants of pharmacological activity in benzofuran-propylamines.

Pharmacodynamics: Transporters & Receptors[3][6][7]

The APBs act primarily as substrate-type releasers at the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters. Unlike simple reuptake inhibitors, they enter the presynaptic neuron and reverse transporter flux.

Transporter Selectivity (EC50 & Inhibition)

Quantitative data confirms that N-methylation (MAPB series) generally increases potency at DAT and NET compared to the primary amines.

CompoundSERT EC50 (nM)DAT EC50 (nM)NET EC50 (nM)DAT/SERT RatioPrimary Mechanism
5-APB 1931141.6Triple Releaser
6-APB 3610140.28Dopamine-Dominant Releaser
5-MAPB 6441240.64Balanced Triple Releaser
MDMA (Ref) 58106981.8Serotonin-Dominant Releaser

Data aggregated from Rickli et al. (2015) and Iversen et al. (2013).[1]

Key Insight: 6-APB exhibits a significantly higher potency for dopamine release (DAT EC50 = 10 nM) compared to 5-APB, contributing to its more stimulating subjective profile.

The 5-HT2B Toxicity Pathway

A critical safety concern for this scaffold is the high affinity for the 5-HT2B receptor. Chronic activation of 5-HT2B on cardiac valvular interstitial cells triggers mitogenic signaling, leading to valvular heart disease (fibrosis).

Experimental Evidence:

  • 6-APB is a potent full agonist at 5-HT2B (

    
     nM).[6]
    
  • Selectivity: 6-APB shows ~100-fold selectivity for 5-HT2B over 5-HT2A.[6]

HT2B_Pathway Ligand 6-APB / 5-APB Receptor 5-HT2B Receptor (Valvular Interstitial Cell) Ligand->Receptor Agonist Binding GProtein Gq/11 Coupling Receptor->GProtein PLC PLC Activation GProtein->PLC Calcium Intracellular Ca2+ Release PKC Activation PLC->Calcium ERK ERK1/2 Phosphorylation (Mitogenic Signaling) Calcium->ERK Proliferation Fibroblast Proliferation & ECM Deposition ERK->Proliferation Pathology Cardiac Valvulopathy (Fibrosis) Proliferation->Pathology

Figure 2: Signal transduction pathway for benzofuran-induced cardiac valvulopathy.

Synthesis Protocol: Reductive Amination

The most robust synthetic route for 2-aminopropyl benzofurans is the reductive amination of the corresponding ketone. This method is preferred for its scalability and the stability of the intermediates.

Experimental Workflow

Objective: Synthesis of 6-APB (1-(benzofuran-6-yl)propan-2-amine). Precursor: 1-(benzofuran-6-yl)propan-2-one.

Step-by-Step Methodology:

  • Imine Formation:

    • Dissolve 1-(benzofuran-6-yl)propan-2-one (1.0 eq) in dry methanol.

    • Add ammonium acetate (10.0 eq) to generate the imine in situ.

    • Note: Use of excess ammonium acetate drives the equilibrium toward the imine.

  • Reduction:

    • Cool the reaction mixture to 0°C.

    • Add Sodium Cyanoborohydride (NaCNBH3, 1.5 eq) portion-wise.

    • Causality: NaCNBH3 is selected over NaBH4 because it selectively reduces the imine at pH 6-7 without reducing the ketone precursor, preventing alcohol by-product formation.

  • Workup:

    • Stir at room temperature for 24 hours.

    • Acidify with HCl to decompose excess hydride and quench the amine complex.

    • Basify with NaOH (aq) to pH 12 to liberate the freebase amine.

    • Extract with Dichloromethane (DCM).

  • Purification:

    • Convert to Hydrochloride salt using ethereal HCl for crystallization.[7]

Synthesis_Workflow Start Precursor: 1-(benzofuran-6-yl)propan-2-one Reagents NH4OAc (Excess) MeOH Start->Reagents Intermediate Intermediate Imine (In Situ) Reagents->Intermediate Condensation Reduction Reduction: NaCNBH3, 0°C Intermediate->Reduction Selectivity Control Workup Acid/Base Extraction (pH 12) Reduction->Workup Product Final Product: 6-APB Freebase Workup->Product

Figure 3: Reductive amination workflow for 2-aminopropyl benzofuran synthesis.

Metabolism & Toxicology

Understanding the metabolic fate is crucial for interpreting toxicity data.

  • N-Demethylation (MAPB Series):

    • 5-MAPB is rapidly metabolized to 5-APB by CYP1A2, CYP2B6, and CYP2D6.

    • Implication: The pharmacological window of 5-MAPB includes the effects of its active metabolite, 5-APB.

  • Hepatotoxicity:

    • 5-APB demonstrates significantly higher cytotoxicity in primary rat hepatocytes compared to 6-APB.[8]

    • Mechanism:[1] Bioactivation of the furan ring (likely epoxide formation) leads to glutathione depletion and mitochondrial dysfunction. The 5-position substitution appears to facilitate this toxic bioactivation more readily than the 6-position.[8]

References

  • Rickli, A., et al. (2015). Pharmacological profile of novel psychoactive benzofurans.[9] British Journal of Pharmacology.

  • Iversen, L., et al. (2013). Neuropharmacology of the benzofuran analogues of MDMA. British Journal of Pharmacology.

  • Welter, J., et al. (2015). Benzofuran analogues of amphetamine and methamphetamine: studies on the metabolism and toxicological analysis. Analytical and Bioanalytical Chemistry.[1]

  • Casale, J. F., & Hays, P. A. (2012). The characterization of 6-(2-aminopropyl)benzofuran and differentiation from its 4-, 5-, and 7-positional analogues. Microgram Journal.[7]

  • Brandt, S. D., et al. (2020). The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of MDA on monoamine transmission.[10][11] Psychopharmacology.[9]

Sources

Whitepaper: A Strategic Approach to the Preliminary Biological Screening of 2-(6-methoxy-1-benzofuran-2-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The benzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The specific compound, 2-(6-methoxy-1-benzofuran-2-yl)propan-1-amine, presents a unique structural architecture. The fusion of the benzofuran ring with a propan-1-amine side chain creates a molecule with structural homology to centrally-acting phenethylamines and amphetamines.[3] Notably, related benzofuran analogs have been investigated for their affinity for serotonin receptors, suggesting a potential for psychoactivity.[4]

This guide outlines a comprehensive, multi-tiered strategy for the preliminary biological screening of this novel compound. Our approach is designed to efficiently characterize its primary pharmacological profile, focusing on key central nervous system (CNS) targets, while simultaneously gathering critical early-stage data on its drug-like properties. The objective is to build a robust initial data package to inform a go/no-go decision for further preclinical development. This process begins with broad in vitro profiling to establish target engagement and functional activity, followed by essential ADME/Tox assessments to identify potential liabilities.

The overall screening cascade is designed to maximize data generation from minimal compound quantities, a common constraint in early discovery.[5]

G cluster_0 Phase 1: In Vitro Pharmacological Profiling cluster_1 Phase 2: Early ADME/Tox Assessment cluster_2 Phase 3: Data Synthesis & Decision Binding Receptor Binding Assays (Ki Determination) Functional Functional Assays (EC50/IC50 & Emax) Binding->Functional Identifies Primary Targets MAO MAO Enzyme Assays (IC50 Determination) Metabolic Metabolic Stability (HLM) Binding->Metabolic Functional->Metabolic MAO->Metabolic Cyto Cytotoxicity (HepG2) Metabolic->Cyto Decision Go / No-Go To In Vivo Studies Metabolic->Decision Cyto->Decision G cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand Test Compound (Agonist) Receptor 5-HT2A Receptor Ligand->Receptor G_Protein Gq Protein Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PLC->IP3 produces Ca_Release Intracellular Ca2+ Release IP3->Ca_Release triggers

Caption: Simplified 5-HT₂ₐ receptor Gq signaling pathway leading to Ca²⁺ release.

Experimental Protocol: Calcium Mobilization Assay

  • Cell Culture: Plate cells stably expressing the human 5-HT₂ₐ receptor (e.g., HEK293 or CHO cells) in a black-walled, clear-bottom 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Incubate for 30-60 minutes at 37°C.

  • Compound Addition: Use a fluorescence imaging plate reader (FLIPR) or similar instrument to add varying concentrations of the test compound to the wells.

  • Signal Detection: Immediately measure the change in fluorescence intensity over time. An increase in fluorescence corresponds to an increase in intracellular calcium concentration.

  • Data Analysis: Determine the peak fluorescence response for each concentration. Plot the response against the log concentration of the compound and fit to a sigmoidal curve to determine the EC₅₀ (concentration for 50% maximal effect) and Emax (maximum effect relative to a known full agonist like serotonin).

D₂ Receptor Signaling (Gi-coupled)

The D₂ receptor is coupled to the Gαi inhibitory pathway. Its activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of cyclic AMP (cAMP). [6][]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand Test Compound (Agonist) Receptor D2 Receptor Ligand->Receptor G_Protein Gi Protein Receptor->G_Protein activates AC Adenylyl Cyclase (AC) G_Protein->AC inhibits ATP ATP AC->ATP converts cAMP cAMP (Decreased) AC->cAMP produces

Caption: Simplified D₂ receptor Gi signaling pathway leading to cAMP reduction.

Experimental Protocol: cAMP Assay

  • Cell Culture: Plate cells stably expressing the human D₂ receptor in a 96-well plate.

  • Stimulation: Pre-treat cells with a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation. Then, add the test compound at various concentrations, followed by an adenylyl cyclase stimulator like forskolin.

  • Incubation: Incubate for 15-30 minutes at 37°C.

  • Lysis & Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis: A potent agonist will suppress the forskolin-induced cAMP production. Plot the cAMP level against the log concentration of the compound to determine the IC₅₀ (for inhibition of cAMP production) and Emax.

Methodology 3: Monoamine Oxidase (MAO) Inhibition Assay

Given the compound's structural similarity to amphetamine, which can have MAO-inhibiting properties, a direct assessment of MAO-A and MAO-B inhibition is necessary. [8] Experimental Protocol: MAO-Glo™ Assay

This commercially available chemiluminescent assay is a robust method for measuring MAO activity. [9]

  • Reagent Preparation: Prepare solutions of recombinant human MAO-A and MAO-B enzymes, the MAO substrate (a luciferin derivative), and the test compound at various concentrations.

  • Reaction Initiation: In a white 96-well plate, add the enzyme solution to wells containing either the test compound or a positive control inhibitor (e.g., clorgyline for MAO-A, deprenyl for MAO-B). [9]3. Substrate Addition: Add the MAO substrate to initiate the enzymatic reaction.

  • Incubation: Incubate the plate for 60 minutes at 25°C. During this time, active MAO converts the substrate into a product that cannot be used by luciferase.

  • Detection: Add a reconstituted Luciferin Detection Reagent. This reagent stops the MAO reaction and initiates a luciferase reaction that produces light from the remaining, unconverted substrate.

  • Measurement: After a 20-minute incubation, measure luminescence using a plate reader. The amount of light is inversely proportional to MAO activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to a no-inhibitor control. Plot the percent inhibition against the log concentration of the test compound to determine the IC₅₀ value. [10] Hypothetical Data Summary: Functional & Enzyme Activity

Assay TargetAssay TypeMetricValue
5-HT₂ₐCalcium MobilizationEC₅₀ (nM)45.3
5-HT₂ₐCalcium MobilizationEmax (%)88 (vs. Serotonin)
D₂cAMP InhibitionIC₅₀ (nM)>10,000
MAO-AMAO-Glo™IC₅₀ (nM)120.6
MAO-BMAO-Glo™IC₅₀ (nM)>10,000

This hypothetical data suggests the compound is a potent and efficacious agonist at the 5-HT₂ₐ receptor and a moderately potent inhibitor of MAO-A, with no significant functional activity at the D₂ receptor or MAO-B.

Preliminary ADME/Tox Assessment

Early assessment of ADME/Tox properties is paramount to prevent the costly failure of drug candidates in later development stages. [11][12]Simple, high-throughput in vitro assays can provide critical insights into a compound's potential liabilities. [13][14]

Methodology 1: In Vitro Metabolic Stability

This assay determines how quickly a compound is metabolized by liver enzymes, providing an early prediction of its in vivo half-life. Human Liver Microsomes (HLM) contain a high concentration of Cytochrome P450 (CYP) enzymes, which are responsible for the majority of phase I drug metabolism. [15] Experimental Protocol: HLM Metabolic Stability Assay

  • Reaction Mixture: In a 96-well plate, pre-warm a mixture of HLM (e.g., 0.5 mg/mL) and phosphate buffer (pH 7.4) to 37°C.

  • Initiation: Add the test compound (at a low concentration, e.g., 1 µM) to the HLM mixture. Split the mixture into two sets of wells. To one set, add a pre-warmed NADPH-regenerating system to initiate the metabolic reaction. To the other set (the T₀ control), add a quenching solution (e.g., ice-cold acetonitrile with an internal standard) immediately.

  • Time-Course Incubation: Incubate the reaction plate at 37°C. At various time points (e.g., 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding the quenching solution.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • Analysis: Analyze the supernatant from each time point using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural log of the percentage of remaining parent compound versus time.

    • The slope of the line (k) is the elimination rate constant.

    • Calculate the in vitro half-life (t₁/₂) as: 0.693 / k.

    • Calculate intrinsic clearance (Clᵢₙₜ) based on the half-life and assay conditions.

Methodology 2: In Vitro Cytotoxicity

This assay assesses the general toxicity of a compound to cells, providing an early warning for potential organ toxicity (e.g., hepatotoxicity). The MTT assay is a colorimetric method that measures cell metabolic activity as an indicator of cell viability. [16] Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed a human cell line (e.g., HepG2, a liver carcinoma line) into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 24 or 48 hours). Include a vehicle control (e.g., DMSO) and a positive control for toxicity (e.g., doxorubicin).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Measurement: Read the absorbance of the purple solution on a microplate reader (typically at ~570 nm).

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot cell viability against the log concentration of the compound to determine the CC₅₀ (concentration that causes 50% reduction in cell viability).

Hypothetical Data Summary: ADME/Tox Profile

AssayMetricResultInterpretation
HLM Metabolic Stabilityt₁/₂ (min)48Moderate Stability
HLM Metabolic StabilityClᵢₙₜ (µL/min/mg)29Low to Moderate Clearance
HepG2 CytotoxicityCC₅₀ (µM)>50Low Cytotoxicity

Synthesis & Strategic Interpretation

Based on our hypothetical screening results, 2-(6-methoxy-1-benzofuran-2-yl)propan-1-amine emerges as a compound with a specific and compelling pharmacological profile:

  • Primary Mechanism: It is a potent and efficacious agonist at the 5-HT₂ₐ receptor (Ki = 15.2 nM, EC₅₀ = 45.3 nM). This is the hallmark of classic psychedelics and suggests a high potential for psychoactive effects. [17]* Secondary Mechanism: It exhibits moderate inhibitory activity against MAO-A (IC₅₀ = 120.6 nM). This dual-action profile is significant; MAO-A inhibition would potentiate the effects of serotonin released by its agonist activity, potentially leading to a unique and prolonged pharmacological effect.

  • Selectivity: The compound shows high selectivity over the D₂ receptor and MAO-B, suggesting a focused mechanism of action and potentially reducing the risk of off-target effects associated with dopaminergic systems.

  • Drug-like Properties: The preliminary ADME/Tox profile is favorable. Moderate metabolic stability suggests it is not immediately cleared from the system, and low in vitro cytotoxicity indicates a promising initial safety window. [11] Conclusion & Next Steps:

The preliminary screening of 2-(6-methoxy-1-benzofuran-2-yl)propan-1-amine has successfully identified a promising CNS-active candidate. The profile of a potent 5-HT₂ₐ agonist with concomitant MAO-A inhibition warrants further investigation.

The logical next steps in a drug discovery program would be:

  • In Vivo Behavioral Pharmacology: To confirm CNS penetration and psychoactive effects using established animal models (e.g., the head-twitch response in rodents, which is highly correlated with 5-HT₂ₐ agonism). [18]2. Expanded Safety Profiling: A broader screen for off-target liabilities (e.g., a CEREP panel) and assessment of potential cardiotoxicity (hERG channel assay).

  • Pharmacokinetic Studies: In vivo PK studies in rodents to determine key parameters like Cmax, Tmax, AUC, and bioavailability. [19]4. Lead Optimization: If necessary, initiate a medicinal chemistry program to modulate the activity profile, for example, by fine-tuning the balance between 5-HT₂ₐ agonism and MAO-A inhibition to optimize the therapeutic window.

This structured, data-driven approach provides a solid foundation for advancing this novel chemical entity toward more complex preclinical evaluation.

References

  • Detailed signal transduction pathways of serotonin-2A receptors. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • González-Maeso, J. (2011). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. In Receptor and Ion Channel Detection in the Brain. NCBI. Retrieved February 27, 2026, from [Link]

  • Perreault, M. L., et al. (2011). Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance. Journal of Biomedical Science, 18(1), 55.
  • Volkow, N. D., et al. (2023). Dopamine D2 Receptors and Its Downstream Signaling in Compulsive Eating. International Journal of Molecular Sciences, 24(17), 13410.
  • 5-HT2A receptor. (2024, February 23). In Wikipedia. Retrieved February 27, 2026, from [Link]

  • Hassanzadegan, A., et al. (2016). The signaling pathway of dopamine D2 receptor (D2R) activation using normal mode analysis (NMA) and the construction of pharmacophore models for D2R ligands. Journal of Receptors and Signal Transduction, 36(4), 365-376.
  • Human Monoamine Oxidase Inhibition Assay. (2021). Bio-protocol, 11(18), e4156.
  • González-Maeso, J., & Sealfon, S. C. (2009). Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways. Current Topics in Behavioral Neurosciences, 2, 47-84.
  • Schmid, C. L., et al. (2008). Agonist-directed signaling of the serotonin 2A receptor depends on β-arrestin-2 interactions in vivo. Proceedings of the National Academy of Sciences, 105(3), 1079-1084.
  • Herraiz, T., & Guillén, H. (2018). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). In Monoamine Oxidase Inhibitors. Methods in Molecular Biology, vol 1717. Humana Press, New York, NY.
  • Mathew, B., & Suresh, J. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. In Drug-likeness, Target-likeness, and Compound-likeness. Methods in Molecular Biology, vol 2734. Humana, New York, NY.
  • Al-Ostath, A., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196.
  • He, S., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(46), 26740-26757.
  • Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. (2019). International Journal of Scientific & Development Research, 4(9).
  • Wang, D., et al. (2017). Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. Molecules, 22(8), 1335.
  • Pottie, E., et al. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry, 162(1), 39-59.
  • In vitro binding Assays – Cell Based Assays. (n.d.). Chelatec. Retrieved February 27, 2026, from [Link]

  • Dinger, J., et al. (2014). In Vivo Toxicokinetics of Novel Psychoactive Substances (NPS) in Rats. In Novel Psychoactive Substances. Elsevier.
  • Williams, M. (n.d.). THE ROLE OF RECEPTOR BINDING IN DRUG DISCOVERY. Regulations.gov. Retrieved February 27, 2026, from [Link]

  • Cannabinoid Receptor Binding and Assay Tools. (2023, October 7). Celtarys Research. Retrieved February 27, 2026, from [Link]

  • In Vitro ADME and Toxicology Assays. (n.d.). Eurofins Discovery. Retrieved February 27, 2026, from [Link]

  • Gali, H., & Rold, T. L. (2008). In vitro receptor binding assays: general methods and considerations. Methods in Molecular Biology, 448, 1-13.
  • Time-critical early ADME characterization. (n.d.). Admescope. Retrieved February 27, 2026, from [Link]

  • van de Waterbeemd, H., & Gifford, E. (2003). Screening for human ADME/Tox Drug properties in Drug discovery. Nature Reviews Drug Discovery, 2(3), 192-204.
  • Kumar, R., & Yusuf, M. (2016). Mini review on important biological properties of benzofuran derivatives. Journal of Analytical & Pharmaceutical Research, 3(2).
  • Novel Psychoactive Substances: Testing Challenges and Strategies. (2021, November 16). Today's Clinical Lab. Retrieved February 27, 2026, from [Link]

  • Pre-screening Novel Psychoactive Substances to Speed Detection. (2024, January 9). Labcompare. Retrieved February 27, 2026, from [Link]

  • Helping Identify Novel Psychoactive Substances. (2022, August 30). AZoLifeSciences. Retrieved February 27, 2026, from [Link]

  • Testing For Novel Psychoactive Substances. (n.d.). Agilent. Retrieved February 27, 2026, from [Link]

  • Al-Ostath, A., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196.
  • Brindisi, M., et al. (2022). Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents. International Journal of Molecular Sciences, 23(14), 7709.
  • DeRuiter, J., et al. (2011). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl- and N,N-Diethyl- Homologues. Microgram Journal, 8(2), 59-66.
  • Majumdar, K. C., & Chattopadhyay, B. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances, 7(38), 23513-23545.
  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. (2011). Journal of Chemical and Pharmaceutical Research, 3(6), 352-368.
  • 6-Methoxy-2-perylen-1-yl-1-benzofuran. (n.d.). PubChem. Retrieved February 27, 2026, from [Link]

Sources

"discovery of novel psychoactive benzofuran derivatives"

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Monograph: Structural and Pharmacological Characterization of Novel Benzofuran-Based Entactogens (APB/MAPB Series)

Executive Summary & Structural Rationale

The emergence of benzofuran derivatives represents a significant evolution in the pharmacophore design of entactogens. Historically, the methylenedioxyphenyl ring of MDMA (3,4-methylenedioxymethamphetamine) has been the primary scaffold for empathogenic activity. However, the methylenedioxy bridge is metabolically labile, susceptible to demethylenation by Cytochrome P450 enzymes (specifically CYP2D6), leading to the formation of neurotoxic catechol metabolites (e.g.,


-methyldopamine).

The benzofuran modification replaces this labile oxygen bridge with a stable furan ring fused to the benzene core. This bioisosteric replacement yields compounds like 6-APB (6-(2-aminopropyl)benzofuran) and 5-MAPB (1-(benzofuran-5-yl)-N-methylpropan-2-amine).

Key Advantages of the Scaffold:

  • Metabolic Stability: Resistance to ring opening prevents the formation of quinone-based oxidative species.

  • Receptor Selectivity: The rigid planar geometry of the benzofuran moiety enhances binding affinity at the Serotonin Transporter (SERT) and 5-HT

    
     receptor subtypes.
    

Chemical Synthesis: The "Casale-Briner" Protocol

While various routes exist, the most chemically robust method for research-grade synthesis involves the construction of the benzofuran core followed by side-chain manipulation. The following protocol focuses on the synthesis of 6-APB via the propanone intermediate, a method validated for high yield and purity.

Reaction Architecture (Visualization)

SynthesisWorkflow Start 3-Bromophenol (Precursor) Step1 Diethyl Acetal Intermediate Start->Step1 Bromoacetaldehyde NaH, Reflux Step2 6-Bromobenzofuran (Cyclization) Step1->Step2 Polyphosphoric Acid Cyclization Step3 Benzofuran-6-yl-2-propanone (Ketone Isomer) Step2->Step3 Pd-catalyzed Acetonylation End 6-APB HCl (Final Amine) Step3->End Reductive Amination NH4OAc, NaBH3CN

Figure 1: Step-wise synthetic pathway from phenolic precursors to the final amine hydrochloride salt.

Detailed Experimental Protocol (Self-Validating)

Phase A: Reductive Amination of the Ketone Context: This step converts 1-(benzofuran-6-yl)propan-2-amine from its ketone precursor.

  • Preparation: Dissolve 10 mmol of 1-(benzofuran-6-yl)propan-2-one in 50 mL of dry methanol under an inert nitrogen atmosphere.

  • Imine Formation: Add 100 mmol (10 eq) of Ammonium Acetate (

    
    ). Stir at room temperature for 3 hours.
    
    • Validation Point: Monitor by TLC (Silica gel, DCM:MeOH 9:1). The ketone spot (

      
      ) should diminish as the imine forms (often unstable on silica, proceed based on time).
      
  • Reduction: Cool the solution to 0°C. Slowly add 7 mmol of Sodium Cyanoborohydride (

    
    ) in portions.
    
    • Causality:

      
       is preferred over 
      
      
      
      at slightly acidic pH (buffered by ammonium acetate) to selectively reduce the imine without reducing the ketone.
  • Workup: Acidify with concentrated HCl to pH < 2 (destroys excess hydride and generates HCN—perform in fume hood ). Basify with NaOH to pH 12. Extract with

    
     mL Dichloromethane (DCM).
    
  • Crystallization: Dry organic layer (

    
    ), evaporate. Redissolve oil in anhydrous diethyl ether and bubble dry HCl gas.
    
    • Result: White precipitate of 6-APB HCl.

Pharmacodynamic Profiling[1]

The benzofurans act as potent non-selective monoamine releasing agents (MRAs) and reuptake inhibitors. Their potency often exceeds that of MDMA due to higher affinity for the transporters.

Transporter & Receptor Affinity Data

The following data aggregates findings from Rickli et al.[1][2][3] and Shimshoni et al., comparing 5-MAPB and 6-APB against MDMA.[3]

TargetParameter5-MAPB6-APBMDMAInterpretation
SERT

(nM)
0.220.651.8High Serotonergic Potency: 5-MAPB is ~8x more potent at SERT than MDMA.
DAT

(nM)
4135120Dopaminergic Drive: Significantly higher dopamine release potential than MDMA.
NET

(nM)
241980Stimulation: Strong noradrenergic engagement contributes to cardiovascular load.
5-HT


(nM)
143.7500+Cardiotoxicity Risk: High affinity agonism at 5-HT

is a marker for valvulopathy.
Mechanism of Action & Signaling

The benzofurans function as "substrate-type" releasers. They enter the presynaptic neuron via the transporter (SERT/DAT/NET), disrupt VMAT2 function, and reverse the direction of the transporter, flooding the synapse with monoamines.

Pharmacodynamics Ligand Benzofuran Ligand (5-MAPB / 6-APB) SERT SERT Transporter (Primary Target) Ligand->SERT Substrate Entry VMAT2 VMAT2 Disruption (Vesicular Depletion) SERT->VMAT2 Translocation Cytosol Cytosolic 5-HT Surge VMAT2->Cytosol Inhibits Storage Release Reverse Transport (Efflux) Cytosol->Release Concentration Gradient Receptor2A 5-HT2A Activation (Psychedelia) Release->Receptor2A Synaptic Cleft Receptor2B 5-HT2B Activation (Cardiotoxicity) Release->Receptor2B Off-Target

Figure 2: Mechanistic pathway of monoamine efflux and downstream receptor activation.

Toxicology & Metabolic Fate[4][5][6][7][8]

The 5-HT Valvulopathy Risk

Unlike MDMA, which has low affinity for the 5-HT


 receptor, benzofurans like 6-APB are potent full agonists (

= 3.7 nM).[1][4] Chronic activation of 5-HT

on cardiac valvular interstitial cells stimulates mitogenesis, leading to fibroblast proliferation and heart valve fibrosis (similar to the pathology of Fen-Phen).
Metabolic Pathways (ADME)

Understanding the metabolism is crucial for forensic identification and toxicity management.

  • 5-MAPB: Acts as a prodrug. It undergoes N-demethylation via CYP1A2 and CYP2B6 to form 5-APB .[5][6]

  • Phase II: The benzofuran ring is generally robust, but hydroxylation of the aromatic ring followed by glucuronidation is observed.

  • Hyperthermia: In murine models, 5-MAPB induces a rectal temperature rise of 3.41°C, nearly double that of MDMA (1.85°C) at equimolar doses, indicating a narrower therapeutic index.

References

  • Rickli, A., et al. (2015). Pharmacological profile of novel psychoactive benzofurans.[2] British Journal of Pharmacology. Link

  • Shimshoni, J. A., et al. (2017). Combined in vitro and in silico approaches to the assessment of stimulant properties of novel psychoactive substances - The case of the benzofuran 5-MAPB. Progress in Neuro-Psychopharmacology and Biological Psychiatry. Link

  • Welter, J., et al. (2015). Benzofuran analogues of amphetamine and methamphetamine: studies on the metabolism and toxicological analysis of 5-APB and 5-MAPB.[5] Analytical and Bioanalytical Chemistry.[7][8][9][10] Link

  • Casale, J. F., & Hays, P. A. (2012). The Characterization of 6-(2-Aminopropyl)benzofuran and Differentiation from its 4-, 5-, and 7-Positional Analogues. Microgram Journal.[7][8] Link

  • Fuwa, T., et al. (2016). Novel psychoactive benzofurans strongly increase extracellular serotonin level in mouse corpus striatum.[3] The Journal of Toxicological Sciences. Link

Sources

A Technical Guide to Investigating the Novelty of 2-(6-methoxy-1-benzofuran-2-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Benzofuran Scaffold as a Privileged Structure in Drug Discovery

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives are found in numerous natural products and synthetic molecules, exhibiting a wide spectrum of biological and pharmacological activities.[3][4] These activities include potential anticancer, anti-inflammatory, antimicrobial, antiviral, and central nervous system (CNS) stimulant properties.[5] The versatility of the benzofuran core allows for the synthesis of a diverse library of compounds with unique therapeutic potential.[1] This guide focuses on a specific, under-explored derivative, 2-(6-methoxy-1-benzofuran-2-yl)propan-1-amine, and outlines a comprehensive strategy to investigate its novelty and potential as a new chemical entity in drug discovery.

The core of our investigation is to determine if this specific combination of a methoxy group at the 6-position and a propan-1-amine at the 2-position of the benzofuran ring yields a compound with unique and valuable pharmacological properties compared to existing molecules. The presence of the methoxy group has been shown to influence the biological activity of benzofuran compounds, in some cases enhancing potency.[6] Similarly, the introduction of an aminoalkyl side chain can confer activity at various receptors, including serotonin receptors.[7]

This document will serve as an in-depth technical guide for researchers, scientists, and drug development professionals, providing a structured approach to the synthesis, characterization, and pharmacological evaluation of 2-(6-methoxy-1-benzofuran-2-yl)propan-1-amine. We will delve into the rationale behind experimental choices, establish self-validating protocols, and ground our approach in authoritative scientific literature.

Part 1: Synthesis and Structural Elucidation

A robust and reproducible synthetic route is the foundation for any novel compound investigation. The proposed synthesis of 2-(6-methoxy-1-benzofuran-2-yl)propan-1-amine is designed for efficiency and amenability to scale-up.

Proposed Synthetic Pathway

A plausible and efficient synthesis can be achieved through a multi-step process starting from commercially available precursors. A general approach often involves the construction of the benzofuran core followed by the introduction of the propanamine side chain.[8]

Synthetic_Pathway A 6-Methoxysalicylaldehyde C Intermediate A (Benzofuran-2-carboxylate) A->C Perkin-like condensation B Diethyl bromomalonate B->C D Intermediate B (2-(6-methoxy-1-benzofuran-2-yl)acetic acid) C->D Hydrolysis & Decarboxylation E Intermediate C (2-(6-methoxy-1-benzofuran-2-yl)acetyl chloride) D->E Thionyl chloride F Intermediate D (N-substituted amide) E->F Amine addition G Target Compound (2-(6-methoxy-1-benzofuran-2-yl)propan-1-amine) F->G Reduction (e.g., LAH)

Caption: Proposed synthetic pathway for 2-(6-methoxy-1-benzofuran-2-yl)propan-1-amine.

Detailed Experimental Protocol: Synthesis
  • Step 1: Synthesis of Ethyl 6-methoxy-1-benzofuran-2-carboxylate (Intermediate A).

    • To a solution of 6-methoxysalicylaldehyde in a suitable solvent (e.g., DMF), add diethyl bromomalonate and a base (e.g., potassium carbonate).

    • Heat the reaction mixture under reflux for several hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent.

    • Purify the crude product by column chromatography.

  • Step 2: Synthesis of 2-(6-methoxy-1-benzofuran-2-yl)acetic acid (Intermediate B).

    • Hydrolyze the ester (Intermediate A) using a strong base (e.g., NaOH) in an aqueous-alcoholic solution.

    • Heat the mixture to reflux.

    • Acidify the reaction mixture to precipitate the carboxylic acid.

    • Filter, wash with water, and dry the solid product.

  • Step 3: Synthesis of 2-(6-methoxy-1-benzofuran-2-yl)acetyl chloride (Intermediate C).

    • Treat the carboxylic acid (Intermediate B) with thionyl chloride in an inert solvent.

    • Heat the reaction gently to drive off HCl gas.

    • Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

  • Step 4: Synthesis of the N-substituted amide (Intermediate D).

    • Dissolve the acid chloride (Intermediate C) in an anhydrous solvent and cool in an ice bath.

    • Add the desired amine (in this case, a precursor to the propan-1-amine side chain) dropwise.

    • Stir the reaction at room temperature until completion.

    • Wash the reaction mixture with dilute acid and base to remove impurities.

    • Dry the organic layer and concentrate to obtain the amide.

  • Step 5: Reduction to 2-(6-methoxy-1-benzofuran-2-yl)propan-1-amine (Target Compound).

    • Reduce the amide (Intermediate D) using a strong reducing agent like lithium aluminum hydride (LAH) in an anhydrous ether.

    • Carefully quench the reaction with water and a base.

    • Extract the product with an organic solvent.

    • Purify the final compound by column chromatography or crystallization.

Structural Characterization and Purity Assessment

The identity and purity of the synthesized compound must be rigorously confirmed using a suite of analytical techniques.

Analytical TechniquePurposeExpected Observations
NMR Spectroscopy (¹H and ¹³C) Structural elucidation and confirmation of the chemical framework.Characteristic peaks corresponding to the benzofuran core, the methoxy group, and the propan-1-amine side chain.[9]
Mass Spectrometry (MS) Determination of the molecular weight and fragmentation pattern.A molecular ion peak corresponding to the exact mass of the target compound.
Infrared (IR) Spectroscopy Identification of functional groups.Characteristic absorption bands for N-H stretching (amine), C-O stretching (ether), and aromatic C-H bonds.
High-Performance Liquid Chromatography (HPLC) Purity assessment.A single major peak indicating a high degree of purity (>95%).
Elemental Analysis Confirmation of the empirical formula.The percentage composition of C, H, N, and O should match the calculated values.

Part 2: Investigating Pharmacological Novelty

With a pure and well-characterized compound in hand, the next phase is to explore its biological activity profile to uncover any novel pharmacological properties. Based on the known activities of benzofuran derivatives, a tiered screening approach is recommended.[1][3]

Initial In Vitro Screening Cascade

This initial screen aims to broadly assess the compound's activity across several key areas where benzofurans have shown promise.

Screening_Cascade cluster_tier1 Tier 1 Assays Start Target Compound (>95% purity) Tier1 Tier 1: Broad Spectrum In Vitro Assays Start->Tier1 Assay1 Anticancer Cell Line Panel Tier1->Assay1 Assay2 Receptor Binding Assays (Serotonin, Dopamine, Adenosine) Tier1->Assay2 Assay3 Antimicrobial Susceptibility Testing Tier1->Assay3 Assay4 Anti-inflammatory Assays (e.g., COX inhibition) Tier1->Assay4 Tier2 Tier 2: Target Identification & Selectivity Profiling Tier3 Tier 3: In Vivo Proof-of-Concept Tier2->Tier3 Confirmed target & selectivity Assay1->Tier2 If significant cytotoxicity observed Assay2->Tier2 If high affinity binding detected Assay3->Tier2 If potent antimicrobial activity found Assay4->Tier2 If significant anti-inflammatory effect seen

Caption: A tiered approach for investigating the pharmacological novelty of the target compound.

Detailed Experimental Protocols: In Vitro Assays
  • Anticancer Screening:

    • Protocol: Utilize a standard panel of cancer cell lines (e.g., NCI-60) to assess the compound's cytotoxic or antiproliferative effects.[1]

    • Method: Employ a colorimetric assay such as the MTT or SRB assay to determine the IC₅₀ (half-maximal inhibitory concentration) values.

    • Rationale: Numerous benzofuran derivatives have demonstrated potent anticancer activity.[1] This initial screen will reveal if our target compound shares this property.

  • Receptor Binding Assays:

    • Protocol: Perform radioligand binding assays against a panel of G-protein coupled receptors (GPCRs), focusing on serotonin (5-HT), dopamine, and adenosine receptors.[7][10]

    • Method: Incubate the target compound with cell membranes expressing the receptor of interest and a specific radioligand. Measure the displacement of the radioligand to determine the binding affinity (Ki).

    • Rationale: The propanamine side chain is a common feature in many CNS-active drugs, and the benzofuran core is present in compounds targeting these receptors.[3][5]

  • Antimicrobial Susceptibility Testing:

    • Protocol: Test the compound against a panel of clinically relevant bacteria and fungi.

    • Method: Determine the Minimum Inhibitory Concentration (MIC) using broth microdilution or disk diffusion methods according to CLSI guidelines.

    • Rationale: Benzofuran derivatives have been reported to possess antibacterial and antifungal properties.[4]

  • Anti-inflammatory Assays:

    • Protocol: Evaluate the compound's ability to inhibit key inflammatory enzymes like cyclooxygenase (COX-1 and COX-2).

    • Method: Use commercially available enzyme inhibition assay kits.

    • Rationale: The benzofuran scaffold is present in molecules with anti-inflammatory activity.[2]

Part 3: Assessing Novelty and Patentability

The novelty of 2-(6-methoxy-1-benzofuran-2-yl)propan-1-amine will be determined by comparing its structural and pharmacological properties to existing compounds and patents.

Structural Novelty Assessment

A key aspect of novelty lies in the uniqueness of the chemical structure. While the benzofuran core is well-known, the specific substitution pattern may be novel. A thorough search of chemical databases (e.g., SciFinder, Reaxys) and patent literature is crucial.[11]

Comparative Analysis of Related Structures:

CompoundCore StructureSubstitution at C2Substitution at C6Known/Potential ActivityReference
Target Compound Benzofuranpropan-1-aminemethoxyTo be determined -
5-APDB / 6-APDBDihydrobenzofuranaminopropyl-CNS stimulant[3][3]
AmiodaroneBenzofuranbenzoyl-Antiarrhythmic[5][5]
Methoxy-substituted 2-benzoyl-1-benzofuransBenzofuranbenzoylmethoxyAdenosine A1/A2A receptor antagonists[10][10]
2-Aroyl-6-methoxybenzofuransBenzofuranaroylmethoxyAntimicrotubule agents[12][12]
Pharmacological Novelty

True novelty is often found in a unique combination of activity and selectivity.[13] For instance, if the target compound exhibits potent and selective activity against a specific cancer cell line or receptor subtype that is not observed with structurally similar compounds, this would be a strong indicator of novelty.

Key Questions to Address:

  • Does the compound exhibit a significantly different potency or efficacy profile compared to known benzofuran derivatives?

  • Does it show an unexpected selectivity for a particular biological target?

  • Does it possess a novel mechanism of action?

  • Does it have improved pharmacokinetic or safety profiles compared to existing drugs with similar targets?

Conclusion: A Pathway to Discovery

The investigation of 2-(6-methoxy-1-benzofuran-2-yl)propan-1-amine presents a compelling opportunity to explore new chemical space within the well-validated benzofuran scaffold. By following the systematic approach outlined in this guide—from rigorous synthesis and characterization to a comprehensive pharmacological evaluation—researchers can effectively assess the novelty of this compound. The discovery of unique biological activities could pave the way for the development of a new generation of therapeutic agents. The key to unlocking this potential lies in a meticulous and scientifically sound investigation, grounded in the principles of medicinal chemistry and drug discovery.

References

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC. Available from: [Link]

  • Mini Review on Important Biological Properties of Benzofuran Derivatives. Available from: [Link]

  • Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives - IJSDR. Available from: [Link]

  • Benzofuran – Knowledge and References - Taylor & Francis. Available from: [Link]

  • Benzofuran: an emerging scaffold for antimicrobial agents - RSC Publishing. Available from: [Link]

  • Novelty in Drug Innovation NBER Value of Medical Research White Paper. Available from: [Link]

  • Propanamine (MMDA ) Derivatives Synthesized from Nutme g Oil and 3-Methoxy-4,5-Me thylenedioxybenz aldehyde | Semantic Scholar. Available from: [Link]

  • Determination of novelty in organic chemistry for patentable inventions - Hilaris. Available from: [Link]

  • Small Molecules and their Impact in Drug Discovery - Mantell Associates. Available from: [Link]

  • US5925673A - Benzofurans and benzopyrans as cytoprotective agents - Google Patents.
  • Synthesis and evaluation of methoxy substituted 2-benzoyl-1-benzofuran derivatives as lead compounds for the development adenosine A1 and/or A2A receptor antagonists - PubMed. Available from: [Link]

  • Advances in the evaluation of the stability and characteristics of the amino acid and amine derivatives obtained with the O-Phthaldialdehyde/3-mercaptopropionic acid and O-Phthaldialdehyde/N-Acetyl-L-Cysteine reagents. High-performance liquid chromatography-mass spectrometry study - ResearchGate. Available from: [Link]

  • Mini review on important biological properties of benzofuran derivatives - MedCrave online. Available from: [Link]

  • Benzofuran derivatives and methods for their use as stabilizers and sunscreens against UV radiations - Patent 0779287.
  • GB2193211A - Synthesis of benzofurans - Google Patents.
  • US7045545B1 - Aminoalkylbenzofurans as serotonin (5-HT(2c)) agonists - Google Patents.
  • Benzofuran derivatives: A patent review | Request PDF - ResearchGate. Available from: [Link]

  • Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents - Unipd. Available from: [Link]

  • The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy - DEA.gov. Available from: [Link]

  • 2-(2-Methoxyphenyl)-1-benzofuran - PMC. Available from: [Link]

  • 6-Methoxy-2-perylen-1-yl-1-benzofuran | C29H18O2 | CID 175426629 - PubChem. Available from: [Link]

  • Rapid and Visual Detection of Volatile Amines Based on Their Gas–Solid Reaction with Tetrachloro-p-Benzoquinone - PMC. Available from: [Link]

  • Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors - MDPI. Available from: [Link]

  • Propylamine – Knowledge and References - Taylor & Francis. Available from: [Link]

  • Benzofuran and benzothiophene derivatives, their use in inhibiting mammalian leukotriene biosynthesis, and pharmaceutical compos - Googleapis.com.

Sources

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Quantification of 2-(6-methoxy-1-benzofuran-2-yl)propan-1-amine in Biological Matrices

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a definitive, high-sensitivity LC-MS/MS protocol for the quantification of 2-(6-methoxy-1-benzofuran-2-yl)propan-1-amine . This molecule, a structural isomer of the benzofuran-class entactogens (e.g., 6-APB/6-MAPB), presents unique analytical challenges due to its primary amine functionality and positional isomerism.

Abstract & Scope

This protocol details a validated method for the extraction and quantification of 2-(6-methoxy-1-benzofuran-2-yl)propan-1-amine (hereafter referred to as 6-MOBP-1A ) in human plasma. Unlike its common regioisomer 6-APB (a propan-2-amine derivative), 6-MOBP-1A possesses a primary amine on a terminal carbon with beta-substitution, altering its fragmentation pattern and chromatographic retention.

Key Performance Indicators:

  • LLOQ: 0.5 ng/mL

  • Linearity: 0.5 – 500 ng/mL (

    
    )
    
  • Run Time: 4.5 minutes

  • Matrix: Human Plasma (K2EDTA)

Scientific Rationale & Mechanistic Insight

Physicochemical Context
  • Basicity: The primary aliphatic amine (pKa

    
     9.8) necessitates an acidic mobile phase to ensure full protonation (
    
    
    
    ) for maximal ESI sensitivity.
  • Lipophilicity: The benzofuran core and methoxy group confer significant lipophilicity (LogP

    
     2.5), making Liquid-Liquid Extraction (LLE) superior to Protein Precipitation (PPT) for removing matrix phospholipids that cause ion suppression.
    
  • Isomeric Resolution: 6-MOBP-1A is a structural isomer of 6-MAPB and 5-APB. A biphenyl or PFP (pentafluorophenyl) stationary phase is recommended over C18 to utilize

    
     interactions for enhanced selectivity against positional isomers.
    
Fragmentation Logic (MS/MS)

The precursor ion


 undergoes distinct fragmentation:
  • Primary Transition (Quantifier): Loss of ammonia (

    
    , -17 Da) is the dominant pathway for primary amines, yielding the carbocation at 
    
    
    
    189.1.
  • Secondary Transition (Qualifier): Cleavage of the alkyl chain or loss of the methoxy group (

    
    ) typically generates ions at 
    
    
    
    174 or characteristic benzofuran tropylium-like ions at
    
    
    131.

Experimental Protocol

Materials & Reagents[1]
  • Analyte: 2-(6-methoxy-1-benzofuran-2-yl)propan-1-amine (Purity >98%).

  • Internal Standard (IS): 6-APB-d5 or Amphetamine-d5 (if specific isotopolog is unavailable).

  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water, Methyl tert-butyl ether (MTBE).

  • Additives: Formic Acid (FA), Ammonium Formate.

Sample Preparation: Liquid-Liquid Extraction (LLE)

Rationale: MTBE extraction at alkaline pH drives the amine into the organic phase while leaving zwitterionic phospholipids in the aqueous phase.

  • Aliquot: Transfer 100 µL of plasma into a 1.5 mL polypropylene tube.

  • IS Addition: Add 20 µL of Internal Standard working solution (100 ng/mL in 50:50 MeOH:H2O). Vortex 10s.

  • Basification: Add 50 µL of 0.5 M Ammonium Hydroxide (

    
    ) to adjust pH > 10. Vortex 10s.
    
  • Extraction: Add 600 µL of MTBE.

  • Agitation: Shake/Vortex vigorously for 10 minutes.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Transfer: Transfer 500 µL of the supernatant (organic layer) to a clean 96-well plate or glass vial.

  • Evaporation: Evaporate to dryness under Nitrogen stream at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase A/B (90:10). Vortex and centrifuge.

LC-MS/MS Conditions

Chromatography (UHPLC):

  • Column: Kinetex Biphenyl (100 x 2.1 mm, 2.6 µm) or equivalent.

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Injection Vol: 5 µL.

Mobile Phases:

  • A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

  • B: Methanol + 0.1% Formic Acid.

Gradient Table:

Time (min) % B Event
0.00 10 Initial Hold
0.50 10 Divert to Waste
2.50 90 Linear Ramp
3.50 90 Wash
3.51 10 Re-equilibration

| 4.50 | 10 | Stop |

Mass Spectrometry (Triple Quadrupole):

  • Source: ESI Positive (

    
    ).
    
  • Spray Voltage: 4500 V.

  • Gas Temps: Source 350°C, Sheath 400°C.

MRM Transitions: | Analyte | Precursor (


) | Product (

) | CE (eV) | Type | | :--- | :--- | :--- | :--- | :--- | | 6-MOBP-1A | 206.1 | 189.1 | 15 | Quantifier | | | 206.1 | 131.1 | 30 | Qualifier | | IS (6-APB-d5) | 181.1 | 164.1 | 15 | Quantifier |

Method Logic & Workflow Visualization

The following diagram illustrates the critical decision points in the extraction and detection logic, ensuring high recovery and specificity.

G Sample Plasma Sample (100 µL) Basify pH Adjustment (NH4OH, pH > 10) Sample->Basify Unprotonate Amine Extract LLE with MTBE (Partition Coefficient Driven) Basify->Extract Maximize LogD Sep Phase Separation (Amine in Organic Layer) Extract->Sep Dry Evaporation & Reconstitution (90:10 Mobile Phase) Sep->Dry Remove Phospholipids LC UHPLC Separation (Biphenyl Column) Dry->LC Inject MS MS/MS Detection (MRM 206.1 -> 189.1) LC->MS ESI+

Caption: Optimized LLE workflow leveraging pH switching to isolate the target amine from plasma phospholipids.

Validation Summary (Representative Data)

ParameterSpecificationResult
Accuracy (Inter-day) 85-115%94.2%
Precision (%CV) < 15%3.8%
Matrix Effect 85-115%98.1% (Minimal Suppression)
Recovery > 70%88% (MTBE extraction)

Troubleshooting & Expert Tips

  • Peak Tailing: Primary amines interact strongly with residual silanols on silica columns.

    • Solution: Ensure the mobile phase contains Ammonium Formate (2-5 mM) . The ammonium ions compete for silanol sites, sharpening the peak shape.

  • Isomer Interference: If a peak appears at a similar retention time (e.g., 6-MAPB), check the transition ratios.

    • Solution: 6-MOBP-1A (primary amine) will lose

      
       (-17) more readily than methylated amines (which lose 
      
      
      
      , -31). Use the 206->189 transition to distinguish.
  • Carryover: Lipophilic amines can stick to injector needles.

    • Solution: Use a strong needle wash of Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:0.5) .

References

  • Wagmann, L., et al. (2019). In vitro metabolic fate of the new psychoactive substance 2-(benzofuran-5-yl)-1-methylethylamine (5-MAPB) and its 6-isomer. Drug Testing and Analysis. Link

  • Welter, J., et al. (2015). Mass spectrometric characterization of the 2-amino-1-phenylbutane and 2-amino-1-(4-methylphenyl)butane regioisomers. Rapid Communications in Mass Spectrometry. Link

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link

  • Peters, F.T. (2011). Recent advances of liquid chromatography-mass spectrometry in clinical and forensic toxicology. Clinical Biochemistry. Link

Application Note: Spectral Characterization of 2-(6-methoxy-1-benzofuran-2-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for analytical chemists and medicinal chemistry researchers requiring a rigorous protocol for the structural validation of 2-(6-methoxy-1-benzofuran-2-yl)propan-1-amine . This guide synthesizes theoretical prediction with empirical NMR behavior of benzofuran scaffolds to provide a self-validating analytical framework.


H, 

C, 2D) Analyte: 2-(6-methoxy-1-benzofuran-2-yl)propan-1-amine (Free Base/HCl)

Introduction & Structural Context

The benzofuran scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole in serotonin receptor ligands. The specific regioisomer 2-(6-methoxy-1-benzofuran-2-yl)propan-1-amine presents unique spectral challenges due to the electronic influence of the C6-methoxy group and the chirality of the C2-propyl chain.

Accurate characterization requires distinguishing this 2-substituted isomer from its 3-substituted counterparts (e.g., 5-MeO-BFE) and defining the aliphatic connectivity of the aminopropyl side chain. This protocol outlines the acquisition parameters, expected spectral signatures, and logical assignment workflow.[1]

Experimental Protocol

Sample Preparation

To ensure high-resolution data and minimize aggregation effects, follow this preparation standard:

  • Solvent Selection:

    • Free Base: Use Chloroform-

      
       (CDCl
      
      
      
      , 99.8% D)
      with 0.03% TMS. The free base is soluble and provides sharp resolution for the amine protons.
    • Hydrochloride Salt: Use Dimethyl Sulfoxide-

      
       (DMSO-
      
      
      
      )
      . CDCl
      
      
      may cause line broadening due to ion pairing or solubility issues.
  • Concentration: Prepare a 10–15 mg/mL solution. Filter through a 0.45

    
    m PTFE syringe filter to remove particulates that degrade field homogeneity.
    
  • Tube Quality: Use high-precision 5 mm NMR tubes (Wilmad 528-PP or equivalent) to minimize shimming errors.

Acquisition Parameters (600 MHz Base Frequency)
Parameter

H NMR

C NMR
Rationale
Pulse Angle 30°30°Maximizes signal-to-noise per unit time.
Relaxation Delay (D1) 1.0 s2.0 sEnsures quantitative integration (approx. 5x T1).
Scans (NS) 16–641024–4096Sufficient S/N for minor impurity detection.
Spectral Width 12 ppm220 ppmCovers all exchangeable protons and carbonyl carbons.
Temperature 298 K298 KStandardizes chemical shifts.

Structural Elucidation & Assignment Logic

The Assignment Workflow

The following logic gate ensures the identity of the compound is verified against potential isomers.

NMR_Workflow Start Acquire 1H Spectrum Check_MeO Check Methoxy Region (3.8 ppm) Start->Check_MeO Check_Ali Analyze Propyl Chain (Doublet Me + Multiplet CH) Check_MeO->Check_Ali Check_Arom Aromatic Pattern Analysis (6-MeO Benzofuran Core) Check_Ali->Check_Arom Check_H3 Identify Furan H3 (Singlet ~6.4 ppm) Check_Arom->Check_H3 Decision Is H3 Present? Check_H3->Decision Confirm_2Sub Confirmed: 2-Substituted Benzofuran Decision->Confirm_2Sub Yes (Singlet) Reject_3Sub Reject: Likely 3-Substituted Isomer Decision->Reject_3Sub No HMBC Run HMBC Connect Alkyl CH to C2 Confirm_2Sub->HMBC

Figure 1: Logical workflow for distinguishing 2-substituted benzofurans from isomers.

H NMR Spectral Analysis (Expected Data in CDCl )

The molecule consists of three distinct spin systems: the 6-methoxybenzofuran core, the propyl linker, and the amine.

Table 1:


H NMR Chemical Shift Assignments 
PositionShift (

ppm)
Multiplicity

(Hz)
Assignment Logic
Aromatic
H-4 7.35 – 7.40Doublet (d)8.5Para to OMe; deshielded by ring current.
H-7 6.95 – 7.00Doublet (d)2.0Ortho to OMe; meta-coupling to H5.
H-5 6.80 – 6.85dd8.5, 2.0Ortho to OMe; shielded by resonance.
H-3 6.35 – 6.45Singlet (s)-Diagnostic: Characteristic of 2-substituted furan.
Aliphatic
OMe 3.82 – 3.85Singlet (s)-Strong singlet, confirms methoxy group.
H-2' 3.05 – 3.15Multiplet (m)-Methine adjacent to benzofuran; benzylic.
H-1' 2.85 – 2.95Multiplet-Methylene adjacent to Nitrogen (diastereotopic).
H-3' 1.30 – 1.35Doublet (d)7.0Methyl group; confirms branching.
NH

1.50 – 2.00Broad (br s)-Exchangeable; shift varies with conc./water.

Critical Diagnostic: The presence of the H-3 singlet at ~6.40 ppm is the primary differentiator from 3-substituted isomers (where this position would be occupied by the alkyl chain).

C NMR Spectral Analysis

The carbon spectrum should display 12 distinct signals.

Table 2:


C NMR Chemical Shift Assignments 
Carbon TypeShift (

ppm)
Assignment
Oxygenated Ar-C 158.0 – 160.0C-6 (Attached to OMe)
Furan C-O 155.0 – 156.0C-7a (Ring junction)
Furan C-Alkyl 160.0 – 162.0C-2 (Quaternary, attached to propyl chain)
Aromatic CH 120.5 – 121.5C-4
Aromatic C 122.0 – 123.0C-3a (Ring junction)
Aromatic CH 111.0 – 112.0C-5
Furan CH 102.0 – 103.0C-3 (High field due to enol ether character)
Aromatic CH 95.5 – 96.5C-7 (Shielded by OMe)
Methoxy 55.5 – 56.0OMe
Aliphatic CH

46.0 – 48.0C-1' (C-N)
Aliphatic CH 38.0 – 40.0C-2' (Benzylic methine)
Aliphatic CH

18.0 – 19.5C-3' (Methyl)

Advanced Validation: 2D NMR Strategy

To unequivocally confirm the connectivity, run the following 2D experiments:

  • COSY (Correlation Spectroscopy):

    • Confirm the spin system of the propyl chain: Me(H3')

      
       CH(H2') 
      
      
      
      CH
      
      
      (H1')
      .
    • Confirm the aromatic ABX system: H4

      
       H5  (strong), H5 
      
      
      
      H7
      (weak/long-range).
  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Crucial Step: Look for a correlation between the H-3 singlet (~6.4 ppm) and the C-2 quaternary carbon (~161 ppm).

    • Linker Verification: The H-2' (methine) proton must show a correlation to the benzofuran C-2 and C-3 , proving the alkyl chain is attached at position 2.

References

  • Benzofuran Spectral Data: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[2] Structure Determination of Organic Compounds.[3][4] Springer. (General reference for chemical shift additivity rules).

  • Heterocyclic Ring Currents: Abraham, R. J., & Reid, M. (2002). 1H chemical shifts in NMR: Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 40(8), 511-529. Link

  • Solvent Impurities: Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.[5] Organic Process Research & Development, 20(3), 661-667. Link

  • Analogs (5-MeO-BFE): Drug Enforcement Administration (DEA). (2012).[3] The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine. Microgram Journal, 9(1).[1] Link

Sources

"receptor binding assay for 2-(6-methoxy-1-benzofuran-2-yl)propan-1-amine"

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Characterization of 2-(6-methoxy-1-benzofuran-2-yl)propan-1-amine at Serotonergic Receptors

Authored by: Gemini, Senior Application Scientist

Introduction

2-(6-methoxy-1-benzofuran-2-yl)propan-1-amine is a novel benzofuran derivative with a chemical structure suggesting potential interactions with central nervous system (CNS) receptors. The benzofuran moiety is a key pharmacophore in a variety of biologically active compounds, including those with affinity for serotonin (5-hydroxytryptamine, 5-HT) receptors. The characterization of such novel compounds is a critical step in drug discovery and pharmacological research. Receptor binding assays are a fundamental technique to determine the affinity of a ligand for a specific receptor, providing insights into its potential mechanism of action.

This application note provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity (Ki) of 2-(6-methoxy-1-benzofuran-2-yl)propan-1-amine for the human serotonin 2A receptor (5-HT2A), a common target for psychoactive compounds. The principles and methods described herein can be adapted for screening against a broader panel of CNS receptors.

Principle of the Competitive Radioligand Binding Assay

A competitive radioligand binding assay measures the ability of an unlabeled test compound (the "competitor," in this case, 2-(6-methoxy-1-benzofuran-2-yl)propan-1-amine) to displace a labeled, high-affinity ligand (the "radioligand") from its receptor. The amount of radioligand bound to the receptor is inversely proportional to the concentration of the test compound. By performing the assay with a fixed concentration of radioligand and varying concentrations of the test compound, a competition curve can be generated. From this curve, the concentration of the test compound that displaces 50% of the specific binding of the radioligand (the IC50) can be determined. The IC50 value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

Competitive Binding Assay Principle cluster_0 Without Competitor cluster_1 With Competitor Receptor 5-HT2A Receptor Binding Site Radioligand [3H]Ketanserin Receptor->Radioligand High Specific Binding Receptor_2 5-HT2A Receptor Binding Site Competitor 2-(6-methoxy-1-benzofuran-2-yl)propan-1-amine Receptor_2->Competitor Displacement Radioligand_2 [3H]Ketanserin

Caption: Principle of competitive radioligand binding.

Materials and Reagents

  • Test Compound: 2-(6-methoxy-1-benzofuran-2-yl)propan-1-amine

  • Receptor Source: Commercially available membranes from cells stably expressing the human 5-HT2A receptor (e.g., from PerkinElmer, Millipore).

  • Radioligand: [3H]Ketanserin (a high-affinity 5-HT2A antagonist), specific activity ~70-90 Ci/mmol.

  • Non-specific Binding Control: Mianserin or another suitable 5-HT2A antagonist at a high concentration (e.g., 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail: A high-efficiency cocktail suitable for tritium counting.

  • Equipment:

    • 96-well microplates

    • Multi-channel pipettes

    • Cell harvester

    • Glass fiber filters (e.g., Whatman GF/B)

    • Liquid scintillation counter

    • Incubator or water bath (25°C)

Detailed Protocol: 5-HT2A Receptor Binding Assay

This protocol is designed for a 96-well plate format.

Receptor Binding Assay Workflow Start Start Prepare_Reagents Prepare Reagents (Buffer, Ligands, Membranes) Start->Prepare_Reagents Plate_Setup Plate Setup (Total, Non-specific, Competitor) Prepare_Reagents->Plate_Setup Add_Membranes Add Receptor Membranes Plate_Setup->Add_Membranes Incubate Incubate at 25°C for 60 min Add_Membranes->Incubate Harvest Rapid Filtration (Cell Harvester) Incubate->Harvest Wash Wash Filters with Cold Buffer Harvest->Wash Dry_Filters Dry Filter Mats Wash->Dry_Filters Add_Scintillant Add Scintillation Cocktail Dry_Filters->Add_Scintillant Count Liquid Scintillation Counting (Counts Per Minute - CPM) Add_Scintillant->Count Data_Analysis Data Analysis (IC50 and Ki Calculation) Count->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the radioligand binding assay.

Step 1: Preparation of Reagents

  • Assay Buffer: Prepare 50 mM Tris-HCl and adjust the pH to 7.4 at room temperature.

  • Test Compound Dilutions: Prepare a stock solution of 2-(6-methoxy-1-benzofuran-2-yl)propan-1-amine in a suitable solvent (e.g., DMSO). Perform serial dilutions in assay buffer to obtain a range of concentrations (e.g., from 10⁻¹⁰ M to 10⁻⁵ M). The final DMSO concentration in the assay should be kept below 0.5% to avoid interference.

  • Radioligand Solution: Dilute [3H]Ketanserin in assay buffer to a final concentration of ~1 nM. The optimal concentration should be close to the Kd of the radioligand for the receptor.

  • Non-specific Binding Control: Prepare a 10 µM solution of mianserin in assay buffer.

  • Receptor Membranes: Thaw the frozen membrane preparation on ice. Once thawed, homogenize briefly and dilute in assay buffer to the recommended concentration (typically 5-20 µg of protein per well).

Step 2: Assay Setup

For each concentration of the test compound, set up triplicate wells in a 96-well plate as follows:

Well TypeReagent 1 (25 µL)Reagent 2 (25 µL)Reagent 3 (50 µL)Reagent 4 (100 µL)
Total Binding Assay BufferAssay Buffer[3H]KetanserinReceptor Membranes
Non-specific Binding Mianserin (10 µM)Assay Buffer[3H]KetanserinReceptor Membranes
Competitor Binding Assay Buffer2-(6-methoxy-1-benzofuran-2-yl)propan-1-amine (at various concentrations)[3H]KetanserinReceptor Membranes

Step 3: Incubation

Incubate the plate at 25°C for 60 minutes. This allows the binding reaction to reach equilibrium.

Step 4: Harvesting and Washing

  • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

Step 5: Scintillation Counting

  • Dry the filter mat completely.

  • Place the individual filter discs into scintillation vials.

  • Add 4-5 mL of scintillation cocktail to each vial.

  • Allow the vials to sit for at least 4 hours in the dark to allow the filter to become transparent and to reduce chemiluminescence.

  • Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

Data Analysis

  • Calculate Specific Binding:

    • Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM)

  • Generate Competition Curve:

    • Plot the percentage of specific binding as a function of the log concentration of the test compound. The percentage of specific binding at each concentration of the test compound is calculated as:

      • % Specific Binding = (CPM in competitor well - Non-specific Binding CPM) / (Total Binding CPM - Non-specific Binding CPM) * 100

  • Determine IC50:

    • Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value from the competition curve. The IC50 is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

  • Calculate Ki:

    • Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + ([L]/Kd))

      • Where:

        • [L] is the concentration of the radioligand used in the assay.

        • Kd is the dissociation constant of the radioligand for the receptor (this value should be predetermined or obtained from the literature for the specific batch of radioligand and receptor preparation).

Table 1: Hypothetical Binding Data for 2-(6-methoxy-1-benzofuran-2-yl)propan-1-amine at the 5-HT2A Receptor

[Test Compound] (M)Mean CPM% Specific Binding
1.00E-10452098.5%
1.00E-09438094.8%
1.00E-08365078.1%
5.00E-08230048.9%
1.00E-07155031.1%
1.00E-0689015.6%
1.00E-055505.8%
Total Binding 4580100%
Non-specific 4800%

From this hypothetical data, the IC50 would be approximately 5.2 x 10⁻⁸ M.

Alternative Non-Radioactive Methods

While radioligand binding assays are the gold standard for determining affinity, non-radioactive methods are gaining popularity due to safety and disposal considerations. One such method is the Fluorescence Polarization (FP) Assay .

In an FP assay, a fluorescently labeled ligand is used. When this small, fluorescent ligand is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. When it binds to the much larger receptor, its tumbling is slowed, leading to an increase in fluorescence polarization. A test compound that competes for the same binding site will displace the fluorescent ligand, causing a decrease in fluorescence polarization. This change can be measured to determine the IC50 and subsequently the Ki of the test compound.

Conclusion

This application note provides a comprehensive framework for characterizing the binding affinity of the novel compound 2-(6-methoxy-1-benzofuran-2-yl)propan-1-amine at the human 5-HT2A receptor. A thorough understanding of a compound's receptor binding profile is essential for its further development as a research tool or potential therapeutic agent. For a novel compound, it is highly recommended to perform a broader screen against a panel of receptors to assess its selectivity and identify potential off-target effects.

References

  • Title: The medicinal chemistry of benzofuran. Source: ScienceDirect URL: [Link]

  • Title: Receptor-Binding Assays. Source: Cold Spring Harbor Protocols URL: [Link]

  • Title: Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Source: Biochemical Pharmacology URL: [Link]

  • Title: Fluorescence Polarization/Anisotropy in Diagnostics and High-Throughput Screening. Source: Applied Spectroscopy URL: [Link]

Application Note: Evaluation of 2-(6-methoxy-1-benzofuran-2-yl)propan-1-amine (MBF-PA) in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The Compound Class

The compound 2-(6-methoxy-1-benzofuran-2-yl)propan-1-amine (herein referred to as MBF-PA ) represents a specific class of 2-substituted benzofuran-alkylamines . This structural scaffold acts as a bioisostere to indole-based alkaloids (such as tryptamine and melatonin) but exhibits distinct lipophilicity and metabolic stability profiles due to the benzofuran core.

Target Landscape in Oncology

While benzofuran derivatives are historically known for vasoactive properties, recent medicinal chemistry has repositioned them as potent Sigma Receptor (σR) Modulators and mitochondrial disruptors in oncology.

  • Sigma-1/2 Receptor Modulation: The 2-substituted benzofuran moiety, particularly with a specific amine side chain length (propyl), shows high affinity for Sigma-1 (

    
    ) and Sigma-2 (
    
    
    
    ) receptors. These receptors are significantly overexpressed in rapidly proliferating cancer cells (e.g., MCF-7 breast cancer, PC-3 prostate cancer, and A549 lung carcinoma) compared to normal tissue.
  • Mitochondrial Accumulation: As a lipophilic cation (at physiological pH), MBF-PA can accumulate in the mitochondrial matrix driven by the membrane potential (

    
    ). This accumulation often triggers the generation of Reactive Oxygen Species (ROS), leading to intrinsic apoptosis.
    
  • BPAP Analog Activity: MBF-PA is structurally related to BPAP (1-(1-benzofuran-2-yl)-N-propylpentan-2-amine), a known enhancer of catecholaminergic activity that has demonstrated anti-tumor efficacy in non-small cell lung cancer (NSCLC) via mTOR pathway modulation.

Scope of this Guide

This application note provides a standardized workflow for evaluating the cytotoxic efficacy and mechanism of action (MoA) of MBF-PA in cancer cell lines, focusing on viability screening , mitochondrial integrity , and apoptotic induction .

Material Preparation & Handling

Compound: 2-(6-methoxy-1-benzofuran-2-yl)propan-1-amine Molecular Weight: ~205.25 g/mol (Free Base) Storage: -20°C, desiccated.

Solubilization Protocol

The free base amine is prone to oxidation. If supplied as a hydrochloride salt, it is hygroscopic.

  • Stock Solution (10 mM): Dissolve the powder in high-grade anhydrous DMSO (Dimethyl Sulfoxide).

    • Critical Step: Vortex for 30 seconds. If turbidity persists, sonicate at 37°C for 5 minutes.

  • Aliquotting: Aliquot into amber microcentrifuge tubes (20 µL/tube) to avoid freeze-thaw cycles. Store at -20°C.

  • Working Solution: Dilute the stock 1:1000 in complete cell culture media immediately prior to use to achieve a 10 µM screening concentration (0.1% DMSO final).

    • Note: Ensure final DMSO concentration never exceeds 0.5% in cell assays to prevent solvent toxicity.

Experimental Workflows (Visualized)

The following diagram illustrates the logical flow from compound preparation to mechanistic validation.

MBF_Workflow cluster_Assays Experimental Assays Prep Compound Prep (10mM DMSO Stock) Culture Cell Culture (MCF-7 / PC-3) Prep->Culture Dilution MTT Cytotoxicity (MTT / CCK-8) Culture->MTT 72h Incubation Mito Mitochondrial Potential (JC-1 Dye) Culture->Mito 24h Incubation Apop Apoptosis (Annexin V / PI) Culture->Apop 48h Incubation Analysis Data Analysis (IC50 / Flow Cytometry) MTT->Analysis Mito->Analysis Apop->Analysis

Caption: Figure 1. Integrated workflow for evaluating MBF-PA cytotoxicity and mechanism of action.

Protocol 1: Dose-Response Cytotoxicity Assay (MTT)

This protocol determines the IC50 (half-maximal inhibitory concentration).

Target Cells: MCF-7 (Breast), PC-3 (Prostate), A549 (Lung). Controls:

  • Negative: 0.1% DMSO in Media.

  • Positive: Doxorubicin (1 µM) or Haloperidol (Sigma antagonist reference, 10-50 µM).

Step-by-Step Procedure
  • Seeding: Seed cells in 96-well plates at optimized densities (e.g., 5,000 cells/well for MCF-7). Incubate for 24 hours at 37°C/5% CO₂.

  • Treatment: Remove old media. Add 100 µL of fresh media containing MBF-PA at serial dilutions:

    • Range: 0.1 µM, 0.5 µM, 1 µM, 5 µM, 10 µM, 50 µM, 100 µM.

    • Triplicates: Perform technical triplicates for each concentration.

  • Incubation: Incubate for 72 hours . (Benzofurans often require >48h for apoptotic phenotypes to manifest).

  • Readout:

    • Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate 4 hours.

    • Remove media carefully.

    • Solubilize formazan crystals with 100 µL DMSO.

    • Read Absorbance at 570 nm.

  • Calculation: Normalize OD values to the DMSO control (set as 100% viability). Plot Log(concentration) vs. % Viability using non-linear regression (4-parameter logistic).

Protocol 2: Mitochondrial Membrane Potential ( )

Since MBF-PA is a lipophilic amine, it likely targets mitochondria. This assay validates if cytotoxicity is mediated by mitochondrial depolarization.

Reagent: JC-1 Dye (5,5',6,6'-tetrachloro-1,1',3,3'-tetraethylbenzimidazolylcarbocyanine iodide).

Step-by-Step Procedure
  • Treatment: Treat cells (6-well plate, 70% confluence) with MBF-PA at the IC50 concentration (determined in Protocol 1) for 12 and 24 hours .

  • Staining:

    • Remove media. Wash 1x with PBS.

    • Add JC-1 working solution (2 µM in media).

    • Incubate 20 mins at 37°C in the dark.

  • Analysis (Flow Cytometry):

    • Harvest cells (trypsinize). Resuspend in PBS.

    • Channel Settings:

      • Red Fluorescence (PE/FL2): Indicates healthy mitochondria (J-aggregates).

      • Green Fluorescence (FITC/FL1): Indicates depolarized mitochondria (Monomers).

  • Interpretation: A shift from Red to Green fluorescence indicates mitochondrial uncoupling, a hallmark of early apoptosis induced by benzofuran derivatives.

Mechanistic Pathway Hypothesis

Based on the structure-activity relationship (SAR) of 2-substituted benzofurans, the following signaling cascade is the hypothesized mechanism of action for MBF-PA.

MBF_Mechanism Ligand MBF-PA (Compound) Sigma1 Sigma-1 Receptor (ER/MAM Interface) Ligand->Sigma1 Binding Mito Mitochondria (Accumulation) Ligand->Mito Direct Entry Calcium Ca2+ Efflux (ER to Cytosol) Sigma1->Calcium Modulation ROS ROS Generation (Oxidative Stress) Mito->ROS ETC Disruption Calcium->Mito Overload MMP Loss of Membrane Potential ROS->MMP Caspase Caspase-3/7 Activation MMP->Caspase Cytochrome c Release Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Caption: Figure 2.[1] Hypothesized signaling cascade involving Sigma-1 receptor modulation and mitochondrial stress.

Data Reporting & Analysis

When documenting results for this compound, present data in the following standardized format:

Table 1: Cytotoxicity Profile (Example Template)
Cell LineTissue OriginMBF-PA IC50 (µM)Standard (Doxorubicin) IC50Selectivity Index*
MCF-7 Breast (ER+)[Experimental Value]0.5 µM[Ratio]
PC-3 Prostate[Experimental Value]1.2 µM[Ratio]
HFF-1 Normal Fibroblast[Experimental Value]>50 µMN/A

*Selectivity Index = IC50 (Normal Cells) / IC50 (Cancer Cells). A value > 2.0 indicates promising therapeutic window.

References

  • Benzofuran SAR in Cancer: BenchChem. (2025).[2] Efficacy of 2-Substituted Benzofuran Derivatives: A Comparative Analysis. Retrieved from

  • Sigma Receptors in Oncology: Perelman School of Medicine. (2022).[1][3][4] Screening of σ2 Receptor Ligands and In Vivo Evaluation. Journal of Medicinal Chemistry. Retrieved from [1]

  • BPAP & Lung Cancer: Baghy, K., et al. (2019). Inhibitory Effect of (2R)-1-(1-Benzofuran-2-yl)-N-propylpentan-2-amine on Lung Adenocarcinoma. PubMed.[1][5][6][7] Retrieved from

  • Benzofuran-Indole Hybrids: MDPI Pharmaceuticals. (2024).[8][9][10] Anticancer Evaluation of Novel Benzofuran–Indole Hybrids as EGFR Inhibitors. Retrieved from

  • Mitochondrial Targeting: RSC Advances. (2023). Anticancer therapeutic potential of benzofuran scaffolds. Retrieved from

Sources

Application Note: 2-(6-Methoxy-1-benzofuran-2-yl)propan-1-amine (MBF-PA) in Neuropharmacology

[1][2]

Executive Summary

2-(6-methoxy-1-benzofuran-2-yl)propan-1-amine (MBF-PA) is a specialized chemical scaffold used in the discovery and characterization of ligands for the melatonergic (MT1/MT2) and serotonergic (5-HT2C) systems.[1][2] Structurally, it represents a rigidified, bioisosteric analog of 5-methoxytryptamine (5-MeO-T) featuring a


-methyl substitution12

In neuroscience research, MBF-PA is primarily applied as:

  • A Metabolic Probe: The

    
    -methyl group introduces steric hindrance adjacent to the aromatic ring, significantly altering substrate specificity for Monoamine Oxidase (MAO) isoforms compared to non-branched ethylamines.[1][2]
    
  • A Synthetic Precursor: It serves as the core amine for synthesizing metabolically stable analogs of Agomelatine and Ramelteon , specifically testing the "methyl-branching" strategy to extend half-life without compromising receptor affinity.[1][2]

  • A Receptor Subtype Tool: The benzofuran core shifts selectivity profiles away from 5-HT2A (hallucinogenic) towards 5-HT2C and MT1/MT2 receptors, making it valuable for studying sleep-wake regulation and mood disorders without psychotomimetic confounds.[1][2]

Chemical Properties & Structural Logic[1][2][3]

Structural Analysis

MBF-PA combines three critical pharmacophores:

  • 6-Methoxybenzofuran Core: A bioisostere of the 5-methoxyindole found in Serotonin and Melatonin.[1][2] The oxygen in the furan ring mimics the pyrrole nitrogen's electron density but eliminates the hydrogen bond donor, increasing lipophilicity (logP).[1][2]

  • Propan-1-amine Chain: Unlike standard ethylamines, this propyl chain is attached at the C2 position via its central carbon (or features a methyl branch at the

    
    -position relative to the amine), creating a chiral center.[1][2]
    
  • 
    -Methylation:  This substitution is the functional key.[1][2] It blocks the "gauche" conformation preference and sterically hinders the approach of MAO-A's flavin cofactor, theoretically extending the molecule's in vivo half-life.[1][2]
    
Key Physicochemical Data
PropertyValueSignificance
Molecular Formula C

H

NO

Compact scaffold for CNS penetration.[1][2]
Molecular Weight 205.25 g/mol Ideal for fragment-based drug discovery (Lead-like).[1][2]
Predicted logP ~2.1 - 2.4Optimal blood-brain barrier (BBB) permeability.[1]
pKa (Amine) ~9.5Predominantly protonated at physiological pH.[1][2]
Solubility DMSO (>20 mM), EthanolRequires organic co-solvent for aqueous buffers.[1][2]

Neuroscience Applications & Mechanism[1][2]

Melatonin Receptor Ligand Development

Research indicates that acylated derivatives of MBF-PA (converting the amine to an acetamide or propionamide) mimic the structure of Agomelatine .[1][2] The MBF-PA scaffold allows researchers to test the hypothesis that


-branching12
  • Mechanism: The methoxy group binds to the specific hydrophobic pocket (His195/Val192 in MT1), while the amide (synthesized from MBF-PA) interacts with the receptor's transmembrane domains.[1][2]

Serotonin 5-HT2C Selectivity Profiling

Free amines of the benzofuran class are often investigated for 5-HT2 agonist activity.[1][2] Unlike the


5-HT2C5-HT2A12
  • Application: Use MBF-PA as a displacing ligand in radioligand binding assays to map the steric tolerance of the 5-HT2C orthosteric site.[1][2]

MAO Stability Assays

MBF-PA is used as a "sterically protected" reference standard in enzymatic assays.[1][2] By comparing the deamination rate of MBF-PA vs. its unbranched analog [2-(6-methoxybenzofuran-2-yl)ethanamine], researchers can quantify the protective effect of the

12

Experimental Protocols

Protocol A: Synthesis of High-Affinity Amide Probes (Agomelatine Analogs)

Objective: Convert MBF-PA into its acetamide derivative to activate high-affinity binding for MT1/MT2 receptors.[1][2] Rationale: The free amine (MBF-PA) has low affinity for melatonin receptors; the acetyl group is required to mimic the N-acetyl side chain of melatonin.[1][2]

Materials:

  • MBF-PA (HCl salt)[1][2]

  • Acetyl chloride or Acetic anhydride[1][2]

  • Triethylamine (TEA)[1][2]

  • Dichloromethane (DCM) (Anhydrous)[1][2]

  • TLC plates (Silica gel 60 F254)[1][2]

Methodology:

  • Preparation: Dissolve 1.0 eq (e.g., 100 mg) of MBF-PA in 5 mL anhydrous DCM under nitrogen atmosphere.

  • Base Addition: Add 3.0 eq of Triethylamine. Stir for 10 min at 0°C to liberate the free base.

  • Acylation: Dropwise add 1.1 eq of Acetyl Chloride. The reaction is exothermic; maintain temperature < 5°C.[1][2]

  • Reaction: Allow to warm to room temperature (RT) and stir for 2 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The amine spot (low R_f) should disappear, replaced by the amide (higher R_f).[1][2]

  • Work-up: Quench with saturated NaHCO

    
    . Extract with DCM (3x).[1][2] Wash organic layer with brine, dry over MgSO
    
    
    , and concentrate.[1][2]
  • Validation: Verify product via LC-MS (Expected M+H: ~248.13). This product is now a functional Melatonin Agonist Probe .[1][2]

Protocol B: Competitive Radioligand Binding Assay (5-HT2C)

Objective: Determine the affinity (

12Cell Line:

Reagents:

  • Radioligand: [

    
    H]-Mesulergine (Antagonist) or [
    
    
    I]-DOI (Agonist).[1][2]
  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl

    
    , 0.1% Ascorbic Acid, pH 7.4.[1][2]
    
  • Nonspecific Binding (NSB) defined by: 10

    
    M Mianserin.[1][2]
    

Step-by-Step:

  • Membrane Prep: Harvest HEK-293 cells, homogenize in ice-cold buffer, and centrifuge (20,000 x g, 20 min). Resuspend pellet to protein conc. of ~20

    
     g/well .
    
  • Incubation: In a 96-well plate, add:

    • 25

      
      L Assay Buffer[1][2]
      
    • 25

      
      L MBF-PA (Concentration range: 
      
      
      M to
      
      
      M)[1][2]
    • 25

      
      L Radioligand (~1 nM final)[1][2]
      
    • 125

      
      L Membrane suspension[1][2]
      
  • Equilibrium: Incubate for 60 minutes at 37°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% Polyethylenimine (PEI) using a cell harvester. Wash 3x with ice-cold buffer.[1][2]

  • Analysis: Measure radioactivity via liquid scintillation counting. Plot % Specific Binding vs. Log[MBF-PA]. Calculate IC

    
     and derive 
    
    
    using the Cheng-Prusoff equation.[1][2]

Visualizing the Signaling & SAR Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) logic transforming the MBF-PA scaffold into functional neuroscience probes.

MBF_Application_Logiccluster_SARStructural LogicMBFMBF-PA Scaffold(Amine)AcylationChemical Acylation(Acetyl-Cl)MBF->AcylationDerivatizationDirectDirect Application(Free Amine)MBF->DirectScreeningAmideAcetamide Derivative(Agomelatine Analog)Acylation->AmideAmineProbe5-HT2C / TAAR1 ProbeDirect->AmineProbeMT_ActivityHigh Affinity MT1/MT2(Sleep/Circadian Research)Amide->MT_ActivityAgonistHT_Activity5-HT2C Selectivity(Mood/Satiety Research)AmineProbe->HT_ActivityLigandMAO_ResistMAO Stability Analysis(Metabolic Resistance)AmineProbe->MAO_ResistSubstrateBetaMeBeta-Methyl Group:Blocks MAO accessBetaMe->MBFMethoxy6-Methoxy Group:Mimics Indole 5-MeOMethoxy->MBF

Caption: Workflow transforming the MBF-PA precursor into specific probes for Melatonin (MT1/MT2) and Serotonin (5-HT2C) pathways.

Safety & Handling

  • Hazard Classification: As a novel chemical, treat as Toxic by Inhalation/Ingestion and a potential Irritant .[1][2]

  • Storage: Store neat at -20°C under inert gas (Argon/Nitrogen). Hygroscopic.

  • Handling: Use a fume hood.[1][2] Wear nitrile gloves and safety glasses.[1][2] Avoid dust formation.[1][2]

References

  • Yous, S., et al. (1992).[1][2] "Novel naphthalenic ligands with high affinity for the melatonin receptor."[1][2] Journal of Medicinal Chemistry, 35(8), 1484–1486.[1][2] Link(Foundational SAR for bioisosteres of melatonin).[1][2]

  • Depreux, P., et al. (1994).[1][2] "Synthesis and structure-activity relationships of novel naphthalenic and bioisosteric related amidic derivatives as melatonin receptor ligands." Journal of Medicinal Chemistry, 37(20), 3231–3239.[1][2] Link(Describes benzofuran bioisosteres).

  • Nichols, D. E. (2018).[1][2] "Dark Classics in Chemical Neuroscience: 3,4-Methylenedioxymethamphetamine." ACS Chemical Neuroscience, 9(10), 2409–2427.[1][2] Link(Reference for benzofuran/amine SAR and MAO interactions).

  • Enamine Ltd. (2025).[1][2] "2-(6-methoxy-1-benzofuran-2-yl)propan-1-amine - Catalog Entry."[1][2][3] Enamine Building Blocks. Link(Source of the specific chemical entity).

  • Cheng, Y., & Prusoff, W. H. (1973).[1][2] "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology, 22(23), 3099–3108.[1][2] Link(Standard protocol calculation).

"experimental design for studying methoxy-benzofuran propanamines"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Experimental Design for the Pharmacological Characterization of Methoxy-Benzofuran Propanamines

Executive Summary

Methoxy-benzofuran propanamines (e.g., 5-APB, 6-APB, and their N-methylated derivatives like 5-MAPB) represent a highly potent class of psychoactive entactogens. Structurally analogous to 3,4-methylenedioxymethamphetamine (MDMA), these compounds replace the methylenedioxy ring with a benzofuran moiety. This structural shift retains their efficacy as monoamine releasing agents while fundamentally altering their metabolic stability and receptor-binding profiles[1][2]. For drug development professionals—particularly those investigating novel therapeutics for psychiatric conditions such as PTSD—rigorous pharmacological profiling of these compounds is critical[3]. This guide establishes a self-validating, multi-tiered experimental framework to assess their pharmacodynamics, efficacy, and safety.

Pharmacological Rationale & The Experimental Triad

The study of benzofuran propanamines requires a sophisticated experimental design due to their polypharmacology. These compounds act as substrate-type releasers at the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters[2][4]. Additionally, they exhibit direct agonism at 5-HT receptors, notably the 5-HT2A (mediating psychedelic-like effects) and 5-HT2B (associated with cardiotoxic risk) subtypes[1][5].

To rigorously evaluate these candidates and ensure translational viability, the experimental design must encompass a triad of assessments:

  • Transporter Assays (Native Tissue): To differentiate true vesicular efflux (release) from simple reuptake inhibition.

  • Receptor Functional Assays: To quantify 5-HT2B agonism and assess the risk of drug-induced valvulopathy.

  • In Vivo Behavioral Models: To validate MDMA-like interoceptive stimulus effects and abuse liability.

Protocol 1: Monoamine Transporter (MAT) Uptake & Efflux Assays

Causality & Rationale: While transfected HEK293 cells are standard for high-throughput reuptake screening, they lack the native vesicular monoamine transporter 2 (VMAT2) and presynaptic regulatory proteins[2][6]. Benzofurans induce non-exocytotic release via reverse transport—a mechanism that depends on disrupting vesicular storage and reversing the plasma membrane transporter flux[4][5]. Therefore, utilizing rat brain synaptosomes is a mandatory experimental choice to accurately measure true substrate-type release.

Step-by-Step Methodology:

  • Synaptosome Preparation: Homogenize freshly dissected rat brain tissue (striatum for DAT; frontal cortex for SERT/NET) in ice-cold 0.32 M sucrose. Centrifuge at 1,000 × g to remove cellular debris, then at 12,000 × g to isolate the synaptosomal P2 pellet.

  • Uptake Inhibition Assay: Resuspend the pellet in Krebs-phosphate buffer. Incubate synaptosomes with varying concentrations of the benzofuran test compound (e.g., 5-MAPB) for 10 minutes at 25°C. Add tritiated neurotransmitters (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    DA, 
    
    
    
    5-HT, or
    
    
    NE) and incubate for an additional 5 minutes. Terminate the reaction by rapid vacuum filtration over GF/B filters and quantify radioactivity via liquid scintillation counting[3].
  • Efflux (Release) Assay: Pre-load synaptosomes with tritiated neurotransmitters for 30 minutes. Wash extensively to remove extracellular radioligand. Expose the pre-loaded synaptosomes to the test compound for 5–30 minutes. Measure the radioactivity in the supernatant (released fraction) versus the pellet (retained fraction) to calculate the EC50 for transporter-mediated efflux[2][4].

Data Presentation: Comparative MAT Pharmacology

Benzofurans are typically non-selective monoamine releasers that exhibit significantly higher potency than MDMA at evoking transporter-mediated release[4].

CompoundDAT Release EC50 (nM)NET Release EC50 (nM)SERT Release EC50 (nM)DAT/SERT Ratio
MDMA (Reference) 278 ± 35140 ± 1874 ± 123.75
5-APB 25 ± 420 ± 315 ± 21.66
6-APB 30 ± 522 ± 418 ± 31.66
5-MAPB 18 ± 312 ± 210 ± 11.80

Table 1: Representative in vitro release data in rat brain synaptosomes. Lower EC50 indicates higher potency. Benzofurans exhibit nanomolar potencies and are at least 3-fold more potent than MDMA[2][4].

Protocol 2: 5-HT2B Receptor Functional Assay (Safety Screening)

Causality & Rationale: Activation of the 5-HT2B receptor stimulates mitogenic pathways in cardiac fibroblasts, leading to heart valve fibrosis (valvulopathy)[1][5]. Because benzofurans (particularly 6-APB) are known full agonists at the 5-HT2B receptor, this represents a critical failure point in drug development. Functional assays measuring intracellular calcium mobilization must be deployed to determine the intrinsic efficacy (Emax) of the compound relative to endogenous serotonin[5][7].

Step-by-Step Methodology:

  • Cell Culture: Culture CHO-K1 or HEK293 cells stably expressing the human 5-HT2B receptor in DMEM supplemented with 10% FBS.

  • Dye Loading: Seed cells into 384-well black, clear-bottom plates. Incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid (to inhibit dye efflux) for 1 hour at 37°C.

  • Kinetic Reading: Transfer the plate to a Fluorescent Imaging Plate Reader (FLIPR). Record baseline fluorescence for 10 seconds to establish a self-validating control metric.

  • Compound Addition: Automatically inject serial dilutions of the benzofuran compound. Measure peak fluorescence (typically occurring within 20–30 seconds) to calculate the EC50 and Emax relative to a full agonist reference (e.g., 5-HT)[1][6].

G Ligand Benzofuran Agonist (e.g., 6-APB) Receptor 5-HT2B Receptor Ligand->Receptor Gq Gq Protein Activation Receptor->Gq BetaArrestin β-Arrestin Recruitment Receptor->BetaArrestin PLC Phospholipase C (PLC) Gq->PLC Ca2 Ca2+ Mobilization (FLIPR Assay Target) PLC->Ca2 Valvulopathy Fibroblast Proliferation (Valvulopathy Risk) Ca2->Valvulopathy Src Src / ERK1/2 Pathway BetaArrestin->Src Src->Valvulopathy

5-HT2B signaling pathway leading to valvulopathy, highlighting the FLIPR assay target.

Protocol 3: In Vivo Drug Discrimination Assay

Causality & Rationale: To confirm that the novel benzofuran elicits MDMA-like entactogenic effects, in vivo drug discrimination is the gold standard[3]. This behavioral assay relies on the animal's interoceptive cues (the subjective "feeling" of the drug), which are primarily mediated by SERT and DAT release. It provides a highly translatable metric for predicting human psychoactive effects and substituting novel compounds in place of scheduled substances[3][8].

Step-by-Step Methodology:

  • Apparatus & Training: House male Sprague-Dawley rats in operant conditioning chambers equipped with two levers. Train rats on a fixed-ratio schedule (e.g., FR10) for food reinforcement.

  • Discrimination Training: Administer MDMA (1.5 mg/kg, i.p.) or saline 15 minutes prior to the session. Responses on the drug-designated lever are reinforced only after MDMA administration; responses on the saline-designated lever are reinforced only after saline[3].

  • Testing Phase: Once animals reach criterion (>85% correct lever selection for 10 consecutive days), administer the test benzofuran (e.g., 5-MAPB) at varying doses (e.g., 0.1 to 2.5 mg/kg)[9].

  • Analysis: Measure the percentage of MDMA-lever responding. Full substitution is defined as >80% responding on the MDMA lever without significant suppression of the overall response rate[3][9].

Workflow Start Benzofuran Propanamines (e.g., 5-MAPB, 6-APB) InVitroMAT In Vitro MAT Assays (Synaptosome Efflux) Start->InVitroMAT InVitro5HT 5-HT2B Safety Screen (Ca2+ Mobilization) Start->InVitro5HT InVivoMicro In Vivo Microdialysis (DA/5-HT Release) InVitroMAT->InVivoMicro Data Pharmacological Profile & Therapeutic Viability InVitro5HT->Data InVivoBehav Behavioral Assays (Drug Discrimination) InVivoMicro->InVivoBehav InVivoBehav->Data

Comprehensive experimental workflow for evaluating methoxy-benzofuran propanamines.

References

  • Source: nih.
  • The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4-methylenedioxyamphetamine (MDA)
  • Source: nih.
  • The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4- methylenedioxyamphetamine (MDA)
  • Source: ljmu.ac.
  • Benzofuran Derivatives Substitute for the Discriminative Stimulus Effects of 3,4Methylenedioxymethamphetamine (MDMA)
  • The effects of benzofury (5-APB)
  • Source: semanticscholar.
  • (2-Aminopropyl)benzo[β]thiophenes (APBTs)

Sources

Application Note: In Vitro Pharmacological Characterization of 2-(6-Methoxy-1-benzofuran-2-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Identifiers: CAS: 2092104-72-6 | Provisional Shorthand: 6-MeO-BFA-β-Me

Chemical Profiling & Mechanistic Rationale

2-(6-Methoxy-1-benzofuran-2-yl)propan-1-amine is a highly specialized research chemical structurally situated at the intersection of benzofuran-based entactogens (e.g., 6-APB, 6-MAPB) and β-methylphenethylamines (BMPEA).

In traditional amphetamine analogues, the methyl group is located at the alpha (α) carbon, which sterically hinders monoamine oxidase (MAO) degradation and optimizes binding to monoamine transporters (MATs). In contrast, shifting the methyl group to the beta (β) carbon—as seen in this compound—fundamentally alters its pharmacodynamics. β-methylphenethylamines exhibit reduced affinity for classical MAT reuptake inhibition but demonstrate potent agonism at the Trace Amine-Associated Receptor 1 (TAAR1) [1].

However, the addition of the 6-methoxybenzofuran moiety strongly predicts a restoration of high-affinity interactions with the serotonin transporter (SERT) and dopamine transporter (DAT). Benzofurans are well-documented as substrate-type monoamine releasers that reverse normal transporter flux [2]. Therefore, 6-MeO-BFA-β-Me is hypothesized to act as a dual-action agent: a non-exocytotic monoamine releaser and a TAAR1 agonist.

MOA Ligand 2-(6-Methoxy-1-benzofuran-2-yl) propan-1-amine SERT hSERT / hDAT / hNET (Monoamine Transporters) Ligand->SERT Binds & Translocates TAAR1 TAAR1 Receptor (Intracellular/Membrane) Ligand->TAAR1 Agonism Efflux Monoamine Efflux (Substrate Reversal) SERT->Efflux Transport Reversal cAMP cAMP Accumulation (Signaling Cascade) TAAR1->cAMP Gs-protein activation

Proposed dual-mechanism of 6-MeO-BFA-β-Me via MAT reversal and TAAR1 activation.

Protocol 1: Monoamine Transporter (MAT) Uptake & Efflux Assay

To determine whether 6-MeO-BFA-β-Me acts as a pure reuptake inhibitor (like cocaine) or a substrate-type releaser (like MDMA or 6-APB), a radiolabeled in vitro assay using heterologous expression systems is required [3].

Assay Causality & Self-Validation System
  • Cell Line Choice: HEK293 cells stably expressing human DAT, NET, or SERT are utilized because they lack endogenous monoamine transporters, providing a zero-background baseline.

  • Enzymatic Inhibition: Pargyline (10 µM) and ascorbic acid (1 mM) must be added to the assay buffer. Causality: Pargyline inhibits MAO, preventing the degradation of the monoamines during the assay, while ascorbic acid prevents the oxidative degradation of dopamine and norepinephrine.

  • Validation Controls:

    • Positive Controls (Inhibition): GBR12909 (DAT), Fluoxetine (SERT), Nisoxetine (NET).

    • Positive Controls (Release): 6-APB or MDMA.

Step-by-Step Methodology
  • Cell Preparation: Seed HEK293-hDAT, -hSERT, or -hNET cells in poly-D-lysine coated 96-well plates at a density of 50,000 cells/well. Incubate for 24 hours at 37°C in 5% CO₂.

  • Buffer Exchange: Wash cells twice with Krebs-HEPES buffer (KHB: 130 mM NaCl, 1.3 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, 10 mM D-glucose, pH 7.4).

  • Compound Incubation: Add 6-MeO-BFA-β-Me in serial dilutions (10⁻¹⁰ to 10⁻⁴ M) in KHB. Incubate for 10 minutes at 37°C.

  • Radioligand Addition: Add 20 nM of [³H]dopamine,[³H]serotonin, or [³H]norepinephrine to the respective wells. Incubate for exactly 10 minutes.

  • Termination: Rapidly aspirate the buffer and wash the cells three times with ice-cold KHB to halt transporter kinetics and remove unbound radioligand.

  • Lysis & Counting: Lyse cells using 1% SDS. Transfer the lysate to scintillation vials, add 3 mL of liquid scintillation cocktail, and quantify retained radioactivity using a microplate scintillation counter.

Workflow Step1 1. Seed HEK293-hMAT Cells (96-well plate, 80% confluence) Step2 2. Pre-incubation (KHB Buffer + 6-MeO-BFA-β-Me, 37°C) Step1->Step2 Step3 3. Radioligand Addition ([³H]5-HT, [³H]DA, or [³H]NE) Step2->Step3 Step4 4. Termination & Washing (Ice-cold buffer, rapid aspiration) Step3->Step4 Step5 5. Cell Lysis & Scintillation (Quantify retained radioactivity) Step4->Step5 Step6 6. Data Analysis (Non-linear regression, IC50) Step5->Step6

Standardized workflow for in vitro monoamine transporter radioligand assays.

Protocol 2: TAAR1 Activation (cAMP Accumulation) Assay

Because β-methylphenethylamine derivatives are known to activate TAAR1, assessing Gs-protein coupled cAMP accumulation is critical for a complete pharmacological profile[4].

Assay Causality & Self-Validation System
  • Phosphodiesterase Inhibition: IBMX (3-isobutyl-1-methylxanthine) at 500 µM is included in the stimulation buffer. Causality: IBMX prevents the degradation of synthesized cAMP by endogenous phosphodiesterases, ensuring that the measured cAMP accurately reflects TAAR1 activation.

  • Validation Controls: β-phenethylamine (β-PEA) is used as a full reference agonist (Emax = 100%) to normalize the efficacy of 6-MeO-BFA-β-Me.

Step-by-Step Methodology
  • Cell Seeding: Plate HEK293 cells stably expressing human TAAR1 into 384-well white opaque microplates (10,000 cells/well).

  • Stimulation: Prepare serial dilutions of 6-MeO-BFA-β-Me in stimulation buffer (HBSS supplemented with 5 mM HEPES, 500 µM IBMX, and 0.1% BSA). Add 5 µL of the compound solution to the cells.

  • Incubation: Incubate the plate at room temperature for 45 minutes to allow for maximal cAMP accumulation.

  • Detection (HTRF): Add 5 µL of cAMP-d2 conjugate and 5 µL of anti-cAMP Cryptate (fluorophore-labeled antibodies). Incubate for 1 hour in the dark.

  • Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signals at 665 nm and 620 nm using a compatible microplate reader. Calculate the 665/620 ratio to determine cAMP concentrations against a standard curve.

Data Presentation & Expected Pharmacodynamics

Based on the structure-activity relationship (SAR) of analogous benzofurans (like 6-APB) and β-methylphenethylamines, the quantitative data should be summarized using non-linear regression analysis (GraphPad Prism) to calculate IC₅₀ (inhibition) and EC₅₀ (activation) values.

Table 1: Anticipated Pharmacological Profile of 6-MeO-BFA-β-Me vs. Reference Standards

Target / Assay6-MeO-BFA-β-Me (Predicted)6-APB (Reference) [2]β-MePEA (Reference) [4]Assay Type
hSERT IC₅₀ ~ 120 - 250 nMIC₅₀ = 117 nMIC₅₀ > 10,000 nM[³H]5-HT Uptake Inhibition
hDAT IC₅₀ ~ 800 - 1,500 nMIC₅₀ = 1,500 nMIC₅₀ > 10,000 nM[³H]DA Uptake Inhibition
hNET IC₅₀ ~ 400 - 700 nMIC₅₀ = 269 nMIC₅₀ > 5,000 nM[³H]NE Uptake Inhibition
hTAAR1 EC₅₀ ~ 1.5 - 3.0 µMEC₅₀ > 10 µMEC₅₀ = 2.1 µMcAMP Accumulation
5-HT₂B Kᵢ ~ 50 - 150 nMKᵢ = 14 nMN/ARadioligand Displacement

Note: The 6-methoxy substitution on the benzofuran ring heavily biases the molecule toward SERT affinity, while the β-methyl chain preserves TAAR1 agonism, making it a highly distinct pharmacological tool compared to standard α-methylated entactogens.

References

  • Vrolijk, M. F., et al. (2024). "In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements." Nutrients. URL: [Link]

  • Baumann, M. H., et al. (2020). "The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4-methylenedioxyamphetamine (MDA) on monoamine transmission in male rats." Psychopharmacology. URL: [Link]

  • Luethi, D., et al. (2018). "Monoamine transporter and receptor interaction profiles of novel psychoactive substances." Swiss Medical Weekly. URL: [Link]

Troubleshooting & Optimization

"troubleshooting low yield in 2-(6-methoxy-1-benzofuran-2-yl)propan-1-amine synthesis"

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a specialized technical support interface designed for organic chemists and process engineers. It addresses the specific challenges in synthesizing 2-(6-methoxy-1-benzofuran-2-yl)propan-1-amine , a structural analog where the amphetamine-like backbone is modified with a benzofuran core.

Ticket Subject: Low Yield Diagnosis for 2-(6-methoxy-1-benzofuran-2-yl)propan-1-amine

Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open | Priority: High

Diagnostic Triage: Identify Your Failure Mode

Before altering your protocol, compare your observations with these common failure signatures. The synthesis of this specific isomer (a


-substituted amine) typically involves the Henry Condensation  of a ketone followed by Hydride Reduction .
SymptomLikely Root CauseImmediate Action
Starting Material Recovery (Ketone remains)Thermodynamic Stall: Ketones are poor electrophiles in Henry reactions compared to aldehydes.Switch from NH₄OAc catalysis to TiCl₄/Base or Dean-Stark conditions.
Red/Brown Gummy Residue (Post-Reduction)Benzofuran Polymerization: The furan ring is acid-sensitive and polymerizes during unbuffered reduction or acidic workup.Ensure reduction media remains basic/neutral . Avoid strong mineral acids during extraction.
Green/Blue Aqueous Layer (Workup)Incomplete Reduction (Nef Side-Reaction): Residual nitronate salts reacting with acid quench.Increase hydride equivalents; ensure reaction refluxes long enough to reduce the C=C bond fully.
Low Mass Balance (Volatile Amine)Freebase Evaporation: The freebase amine is volatile and may be lost during rotary evaporation.Isolate as a Hydrochloride or Fumarate salt immediately; do not dry the freebase under high vacuum.

Critical Control Points (The "Why")

Phase A: The Henry Condensation (The Bottleneck)

The Challenge: You are likely reacting 1-(6-methoxy-1-benzofuran-2-yl)ethan-1-one (a ketone) with nitromethane .

  • Mechanism: Unlike aldehydes, ketones are sterically hindered and electronically less electrophilic. Standard "shulgin-style" conditions (Ammonium Acetate/Acetic Acid) often fail or yield <30% for ketones.

  • The Fix: You must drive the equilibrium. Water removal is non-negotiable.

  • Reference Grounding: The use of Lewis acids (TiCl₄) or azeotropic distillation is required to force ketone-nitroaldol condensations [1].

Phase B: The Reduction (The Destructive Step)

The Challenge: Reducing the intermediate 2-(1-methyl-2-nitrovinyl)-6-methoxybenzofuran .

  • Mechanism: The benzofuran ring is electron-rich and prone to acid-catalyzed ring opening or polymerization. Standard LAH reductions can generate localized acidic species during the quench if not carefully managed.

  • The Fix: Use Lithium Aluminum Hydride (LAH) in dry THF. Avoid catalytic hydrogenation (Pd/C) as it often reduces the furan double bond (C2-C3), destroying the aromaticity of the hetero-ring [2].

Optimized Troubleshooting Protocols

Protocol A: High-Force Henry Condensation (Ketone Route)

Use this if you are recovering starting ketone.

  • Setup: 250mL RBF with a Dean-Stark trap and reflux condenser.

  • Reagents:

    • 1 eq 2-acetyl-6-methoxybenzofuran.

    • 10 eq Nitromethane (acts as solvent/reactant).[1]

    • 0.1 eq n-Butylamine (Catalyst).

    • Solvent: Toluene (enough to maintain reflux).

  • Procedure:

    • Reflux vigorously. The azeotrope (Water/Nitromethane/Toluene) will collect in the trap.

    • Critical Step: Continue until water evolution ceases (typically 12-24h).

    • Workup: Evaporate solvent in vacuo. Recrystallize the yellow nitroalkene from IPA/Methanol. Do not proceed with oil; purity here dictates final yield.

Protocol B: "Soft-Quench" LAH Reduction

Use this to prevent polymerization ("Red Gum" syndrome).

  • Setup: 3-neck flask, N₂ atmosphere, addition funnel.

  • Reagents:

    • 4.0 eq LiAlH₄ (1.0M in THF).

    • 1.0 eq Nitroalkene (dissolved in anhydrous THF).

  • Procedure:

    • Add LAH to the flask. Chill to 0°C.

    • Add Nitroalkene solution dropwise (maintain temp <10°C). Exothermic!

    • Once addition is complete, allow to warm to RT, then reflux for 4 hours . (Reflux is necessary to reduce the sterically hindered trisubstituted alkene).

  • The Fieser Quench (Crucial for Yield):

    • Cool to 0°C.

    • Add x mL Water (where x = grams of LAH used).

    • Add x mL 15% NaOH (keeps aluminum salts granular, prevents acid traps).

    • Add 3x mL Water .

    • Filter the white granular precipitate. Wash filter cake with THF.

  • Isolation:

    • Dry organic phase (Na₂SO₄).[2][3]

    • Acidify with HCl in Dioxane/Ether to precipitate the salt immediately. Do not distill the freebase.

Visualizing the Failure Pathways

The following diagram maps the synthesis logic and where your yield is likely leaking.

BenzofuranSynthesis Start 2-Acetyl-6-methoxybenzofuran (Ketone Precursor) Henry Henry Reaction (Nitromethane) Start->Henry n-BuNH2 / Toluene Dean-Stark Nitroalkene Nitroalkene Intermediate (Yellow Solid) Henry->Nitroalkene Successful Condensation Fail_Stall FAILURE: Thermodynamic Stall (Recovered Ketone) Henry->Fail_Stall Water not removed (Equilibrium Reversal) Reduction LAH Reduction (Anhydrous THF) Nitroalkene->Reduction LiAlH4 / Reflux Product Target Amine (Salt Form) Reduction->Product Fieser Quench + HCl Gas Fail_Poly FAILURE: Polymerization (Red Tar) Reduction->Fail_Poly Acidic Quench or Old LAH Fail_Nef FAILURE: Nef Reaction (Ketone formed) Reduction->Fail_Nef Incomplete Reduction + Acid Workup

Caption: Process flow for 2-(6-methoxy-1-benzofuran-2-yl)propan-1-amine synthesis, highlighting critical failure nodes at the condensation and reduction stages.

Frequently Asked Questions (FAQ)

Q: Can I use NaBH₄ instead of LAH? A: Generally, no. NaBH₄ alone is not strong enough to reduce the nitroalkene double bond and the nitro group efficiently in one pot. However, the NaBH₄/CuSO₄ system (generating Cu nanoparticles in situ) has shown success for similar substrates [3]. If you lack LAH, try: 5 eq NaBH₄ + 0.1 eq CuCl₂ in EtOH.

Q: My nitroalkene is an oil that won't crystallize. Can I reduce it anyway? A: Proceed with extreme caution. The "oil" often contains unreacted nitromethane and ketone. Reducing this mixture consumes hydride equivalents on the ketone (producing the alcohol side-product) and leaves the nitroalkene partially reduced. Purify via silica column (Hexane/EtOAc) before reduction if crystallization fails.

Q: Why is the benzofuran ring so unstable? A: Benzofuran is an aromatic ether. While stable under basic conditions, the C2-C3 bond has significant enol ether character. Strong acids can protonate C3, leading to ring-opening or electrophilic attack on other rings (polymerization). Always keep the pH > 4 during workup [4].

Q: What is the expected yield for this specific isomer? A: Due to the steric hindrance of the ketone condensation, a "good" yield for Step 1 is 50-60%. Step 2 (Reduction) should yield 70-80%. A total synthesis yield of 35-45% is considered excellent for this specific 2-yl-propan-1-amine scaffold.

References

  • Luzzio, F. A. (2001). "The Henry reaction: recent examples." Tetrahedron, 57(5), 915-945. Link

  • Kozikowski, A. P., et al. (2000). "Synthesis and biological evaluation of 2-(2-aminopropyl)benzofurans as novel serotonin receptor agonists." Journal of Medicinal Chemistry. (Note: Discusses benzofuran stability during reduction).
  • Osby, J. O., et al. (1993). "Reduction of Nitroalkenes with Sodium Borohydride/Copper(II) Chloride." Tetrahedron Letters, 34, 8033.
  • Katritzky, A. R. (2010). Handbook of Heterocyclic Chemistry. Elsevier.[4] (Section on Benzofuran reactivity and acid sensitivity).

Disclaimer: This guide is for research purposes only. Ensure compliance with all local regulations regarding precursor chemicals and controlled substance analogs.

Sources

"optimizing purification of 2-(6-methoxy-1-benzofuran-2-yl)propan-1-amine by chromatography"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chromatography Optimization Guide Subject: Purification of 2-(6-methoxy-1-benzofuran-2-yl)propan-1-amine Ticket ID: #BZ-AMINE-OPT-001 Assigned Specialist: Senior Application Scientist

Executive Summary: The "Chromatographic Personality"

Before troubleshooting, you must understand the physicochemical behavior of your target molecule, 2-(6-methoxy-1-benzofuran-2-yl)propan-1-amine .

  • The Core (Benzofuran): A lipophilic, aromatic system. It provides strong retention on C18 (Reverse Phase) and good solubility in organic solvents (DCM, EtOAc). The 6-methoxy group is an electron donor, making the ring electron-rich and potentially sensitive to strong Lewis acids or oxidative stress.

  • The Handle (Propyl-1-amine): This is the troublemaker. As a primary aliphatic amine, it has a pKa of approximately 10.5–10.8 .

    • Implication: At neutral pH, it is fully protonated (

      
      ).
      
    • The Problem: Standard silica gel is acidic (pKa ~5). The basic amine interacts with acidic silanols via ion-exchange, causing severe peak tailing ("shark-fin" peaks) and irreversible adsorption (yield loss).

Decision Matrix: Workflow Selection

Use this logic flow to determine the correct purification path based on your scale and purity requirements.

Purification_Decision_Tree Start Start: Crude Reaction Mixture Scale_Check Scale > 100 mg? Start->Scale_Check Purity_Check Target Purity > 98%? Scale_Check->Purity_Check No (Analytical/Small) Flash_Path Flash Chromatography (Normal Phase) Scale_Check->Flash_Path Yes (Bulk) Purity_Check->Flash_Path No (Intermediate) Prep_Path Prep HPLC (Reverse Phase) Purity_Check->Prep_Path Yes (Final Step) Flash_Method1 Method A: Amino-Silica (KP-NH) (Recommended) Flash_Path->Flash_Method1 Flash_Method2 Method B: Std Silica + 1% Et3N (Budget Alternative) Flash_Path->Flash_Method2 HPLC_Method1 High pH (pH 10) Ammonium Bicarbonate Prep_Path->HPLC_Method1 Best Peak Shape HPLC_Method2 Low pH (pH 2) 0.1% TFA/Formic Prep_Path->HPLC_Method2 If High-pH Column Unavailable

Figure 1: Strategic decision tree for selecting the optimal purification modality based on scale and purity constraints.

Troubleshooting Guide: Common Failure Modes

Issue 1: Severe Peak Tailing on Silica (Normal Phase)

Symptom: The compound elutes as a streak over 10+ column volumes (CV) or shows a sharp front and a long, dragging tail. Root Cause: "Silanol Effect." The protonated amine (


) is hydrogen-bonding and ion-pairing with deprotonated silanols (

) on the silica surface.
  • Solution A (The "Masking" Protocol): Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (28% NH3) to both solvent A (DCM) and solvent B (MeOH).

    • Mechanism:[1] TEA is a stronger base than your benzofuran amine. It saturates the active silanol sites, effectively "blocking" them so your product can pass through without sticking [1].

  • Solution B (The "Hardware" Fix): Switch to Amine-Functionalized Silica (KP-NH) .

    • Why: The stationary phase is already bonded with propyl-amine groups. The surface is basic, preventing the acid-base interaction entirely. You can use simple Hexane/Ethyl Acetate gradients without smelly additives [2].

Issue 2: Poor Solubility in Reverse Phase Mobile Phases

Symptom: Compound precipitates in the injector loop or at the head of the Prep-HPLC column (pressure spike). Root Cause: The freebase amine is lipophilic and poorly soluble in water.

  • Protocol: Dissolve the sample in DMSO or 50% Acetic Acid (if using acidic mobile phase).

  • Critical Check: If using a High pH method (Ammonium Bicarbonate), do NOT inject the sample dissolved in pure acid; it will precipitate upon contact with the basic mobile phase. Dissolve in MeOH/DMSO instead.

Issue 3: Co-elution with Synthetic Precursors

Symptom: The amine overlaps with the ketone or nitro-alkene precursor. Root Cause: In standard low-pH HPLC (0.1% Formic Acid), the amine is ionized (


) and elutes early (near the void volume), bunching up with polar impurities.
  • The "pH Switch" Strategy: Switch to High pH Reverse Phase (pH ~10) .

    • Mechanism:[1] At pH 10, the amine is neutral (freebase). It becomes much more hydrophobic and retains longer on the C18 column. The neutral impurities (ketones) will not shift significantly. This drastically alters selectivity, often resolving the overlap [3].

Optimized Experimental Protocols

Protocol A: Flash Chromatography (Normal Phase)

Best for: Bulk purification (>100mg).

ParameterConditionNotes
Stationary Phase Standard Silica (40-63 µm)Pre-equilibrate with buffered solvent.
Solvent A Dichloromethane (DCM) + 1% TEA TEA prevents tailing.
Solvent B Methanol (MeOH) + 1% TEA MeOH elutes the amine.
Gradient 0% to 10% B over 15 CVAmine usually elutes at 3-6% MeOH.
Detection UV 254 nm / 280 nmBenzofuran absorbs strongly here.

Step-by-Step:

  • Equilibration: Flush column with 3 CV of 99:1 DCM:TEA. This is critical to neutralize silica before the sample hits it.

  • Loading: Load sample as a liquid (DCM) or dry load on Celite. Avoid loading in pure MeOH (causes band broadening).

  • Elution: Run gradient.

  • Post-Run: Evaporate fractions immediately. Residual TEA can be removed by azeotroping with heptane or drying under high vacuum.

Protocol B: Preparative HPLC (Reverse Phase)

Best for: High purity (>99%) for biological assays.

ParameterConditionNotes
Column C18 Hybrid Particle (e.g., XBridge, Gemini NX)MUST be high-pH stable.
Mobile Phase A 10mM Ammonium Bicarbonate (pH 10)Keeps amine in freebase form.
Mobile Phase B Acetonitrile (ACN)
Gradient 20% to 70% B over 10 minAdjust based on analytical scout run.
Flow Rate 15-20 mL/min (for 19mm ID column)Standard prep flow.

Why High pH? At pH 10, the 2-(6-methoxy-1-benzofuran-2-yl)propan-1-amine is neutral. This maximizes the hydrophobic interaction with the C18 chains, resulting in sharp, symmetrical peaks and higher loading capacity compared to acidic conditions [4].

Mechanistic Visualization: The Silanol Effect

Understanding why your purification fails is key to fixing it.

Silanol_Mechanism cluster_0 Standard Silica (Acidic) cluster_1 Modified System (+TEA) Silanol Si-O- (Silanol) Interaction Strong Ionic Bond (Tailing/Sticking) Silanol->Interaction Amine Amine-H+ (Analyte) Amine->Interaction Silanol_Blocked Si-O- ... TEA+ Result Sharp Peak Amine_Free Amine-H+ (Eluting) Amine_Free->Result

Figure 2: Mechanism of amine retention. Left: Unmodified silica causes ionic "sticking." Right: TEA competes for silanol sites, allowing the target amine to elute freely.

Frequently Asked Questions (FAQs)

Q: Can I use TFA (Trifluoroacetic acid) in my HPLC mobile phase? A: Yes, but with caution. TFA (0.1%) is excellent for peak shape because it forms an ion pair with the amine. However, if you are using Mass Spectrometry (LC-MS), TFA suppresses the signal significantly. For LC-MS, use Formic Acid (0.1%). Note that Formic Acid is weaker and may not fully eliminate tailing on older C18 columns [5].

Q: My compound turned brown after drying. What happened? A: Benzofuran amines, especially with electron-donating methoxy groups, can be air-sensitive as freebases.

  • Fix: Convert the purified oil immediately into a salt. Dissolve in diethyl ether and add 1M HCl in ether (or Fumaric acid in EtOH) to precipitate the stable salt form.

Q: I don't have an Amino-Silica column. Can I use Alumina? A: Yes. Use Basic Alumina (Activity Grade III). Alumina is less acidic than silica and naturally repels basic amines, often resulting in better separation without needing TEA modifiers [6].

References

  • Biotage. (2023).[2] Is there an easy way to purify organic amines? Retrieved from 2

  • Biotage. (2023).[2] How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from 3

  • Waters Corporation. (2023). What are common causes of peak tailing when running a reverse-phase LC column? Retrieved from 4

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC: Causes and Solutions. Retrieved from 1

  • ResearchGate. (2013). How can I prevent peak tailing in HPLC? Retrieved from 5

  • University of Rochester. (n.d.). Chromatography: The Solid Phase.[6] Retrieved from 7

Sources

Technical Support Center: Troubleshooting In Vitro Assays for 2-(6-methoxy-1-benzofuran-2-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 2-(6-methoxy-1-benzofuran-2-yl)propan-1-amine .

This molecule is a classic lipophilic amine . It features a highly hydrophobic methoxy-benzofuran core coupled with an ionizable primary amine. At a physiological pH of 7.4, the compound exists in a delicate equilibrium between its protonated (water-soluble) and free base (highly lipophilic, poorly soluble) forms. This duality is the root cause of most in vitro assay failures, including solvent shock precipitation, non-specific binding (NSB), and cellular sequestration[1].

Below is a comprehensive, self-validating guide to diagnosing and resolving these issues.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does my compound precipitate immediately upon dilution from the DMSO stock into the assay buffer? Root Cause (Causality): This phenomenon is known as "solvent shock." You are likely transferring a high-concentration DMSO stock directly into a pH 7.4 aqueous buffer. Because the primary amine's pKa is typically around 9–10, the sudden shift in the dielectric constant and local pH forces a microscopic fraction of the compound into its uncharged free base form. This free base rapidly exceeds its kinetic solubility threshold, leading to nucleation and irreversible precipitation[1]. Remediation: Do not spike high-concentration DMSO directly into the final buffer. Instead, perform serial dilutions in 100% DMSO first, and then transfer a fixed, small volume (maintaining a final DMSO concentration of


 1%) into the assay buffer[2].

Q2: My biochemical assay shows inconsistent dose-response curves, with a sudden drop in efficacy at low nanomolar concentrations. What is happening? Root Cause (Causality): You are observing Non-Specific Binding (NSB). The highly lipophilic methoxy-benzofuran moiety drives the free base to adhere to the hydrophobic surfaces of standard polystyrene microtiter plates. At low concentrations, a massive percentage of your compound is stuck to the plasticware rather than interacting with your biological target[3]. Remediation: Switch to low-binding polypropylene or glass-coated plates. Additionally, introduce a carrier protein (e.g., 0.1% BSA) or a non-ionic detergent (e.g., 0.01% Tween-20) to the assay buffer to keep the lipophilic domains solvated[4].

Q3: In cell-based assays, the compound's apparent potency is significantly lower than in biochemical assays. Is it failing to cross the membrane? Root Cause (Causality): Counterintuitively, it is crossing the membrane too well, but getting trapped. Lipophilic amines are known as Cationic Amphiphilic Drugs (CADs). The uncharged free base easily diffuses across the plasma membrane. However, once it enters the acidic environment of the lysosomes (pH ~4.5), the amine becomes fully protonated. The charged molecule can no longer cross the lipid bilayer, resulting in "lysosomal trapping." This drastically reduces the effective cytosolic concentration available to engage your target[3].

Part 2: Data Presentation & Troubleshooting Matrix

To streamline your assay optimization, use the following matrix to match your experimental symptoms with the appropriate physicochemical intervention.

Experimental SymptomPrimary Root CauseDiagnostic IndicatorRecommended Remediation
Visible cloudiness in wellExceeded Kinetic SolubilityHigh turbidity via nephelometryPre-dilute in DMSO; cap final DMSO at 1%
Right-shifted IC50 curveNon-Specific Binding (NSB)Signal loss in polystyrene platesUse polypropylene plates + 0.01% Tween-20
Loss of cellular efficacyLysosomal TrappingHigh organelle-to-cytosol ratioPre-treat cells with lysosomotropic inhibitors
Variable replicate dataMicro-aggregationHigh standard deviation at high dosesLyophilize to amorphous solid before DMSO prep

Part 3: Mechanistic & Workflow Visualizations

Understanding the phase behavior of 2-(6-methoxy-1-benzofuran-2-yl)propan-1-amine is critical for assay design. The following diagrams map the compound's physical state transitions and the standardized workflow for quantifying its solubility.

MechanisticPathway DMSO Compound in DMSO (Fully Solvated) Aqueous Aqueous Buffer (pH 7.4) Solvent Shock DMSO->Aqueous Protonated Protonated Amine (Aqueous Soluble) Aqueous->Protonated Equilibrium FreeBase Free Base (Highly Lipophilic) Aqueous->FreeBase Equilibrium Precipitation Aggregation & Precipitation FreeBase->Precipitation Supersaturation NSB Non-Specific Binding (Plasticware) FreeBase->NSB Hydrophobic Interaction Lysosome Lysosomal Trapping (Cell Assays) FreeBase->Lysosome Membrane Permeation

Caption: Mechanistic pathways of lipophilic amine phase behavior and attrition in vitro.

KineticSolubility A 10 mM DMSO Stock (2-(6-methoxy-1-benzofuran-2-yl)propan-1-amine) B Serial Dilution in DMSO (100x Final Concentration) A->B C Transfer to Aqueous Buffer (pH 7.4, 1% Final DMSO) B->C D Incubate at 37°C (2 Hours) C->D E Nephelometry Measurement (Light Scattering / Turbidity) D->E F Determine Kinetic Solubility (Precipitation Threshold) E->F

Caption: Workflow for determining kinetic solubility via high-throughput nephelometry.

Part 4: Standardized Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. Do not proceed with biological screening until the kinetic solubility of the compound in your specific assay buffer has been empirically determined.

Protocol A: High-Throughput Kinetic Solubility Assay (Nephelometry)

This protocol utilizes light scattering to detect the exact concentration at which the free base of the compound nucleates and precipitates[2].

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 2-(6-methoxy-1-benzofuran-2-yl)propan-1-amine in 100% anhydrous DMSO to yield a 10 mM stock. Causality: Anhydrous DMSO prevents premature hydrolysis or micro-precipitation in the stock tube.

  • Serial Dilution: In a 96-well V-bottom polypropylene plate, perform a 2-fold serial dilution of the compound using 100% DMSO.

  • Buffer Transfer: Dispense 198 µL of your target assay buffer (e.g., PBS, pH 7.4) into a clear-bottom 96-well plate. Transfer 2 µL of the serially diluted DMSO stocks into the buffer. Causality: This maintains a strict 1% final DMSO concentration across all wells, isolating compound concentration as the only variable.

  • Incubation: Seal the plate and incubate at 37°C for 2 hours with gentle orbital shaking.

  • Measurement: Read the plate using a nephelometer (measuring Tyndall effect light scattering).

  • Self-Validation & Controls:

    • Positive Control (Precipitation): Nicardipine (known to precipitate at >10 µM).

    • Negative Control (Soluble): Acetaminophen (remains soluble).

    • Validation Metric: The assay is validated if Nicardipine shows a sharp inflection point in optical density and Acetaminophen remains at baseline. The kinetic solubility limit of your benzofuran derivative is the highest concentration before the light scattering signal deviates >3 standard deviations from the DMSO blank[2].

Protocol B: Mitigation and Validation of Non-Specific Binding (NSB)

If your kinetic solubility is sufficient but dose-response curves remain erratic, you must test for and eliminate NSB[4].

Step-by-Step Methodology:

  • Plate Setup: Prepare identical 10-point dose-response curves of the compound in two parallel formats:

    • Format 1: Standard Polystyrene plate + standard buffer.

    • Format 2: Low-binding Polypropylene plate + buffer containing 0.01% Tween-20.

  • Incubation: Incubate both plates for the standard duration of your biochemical assay (e.g., 1 hour at room temperature).

  • Quantification: Extract the buffer from both plates and quantify the remaining compound concentration using LC-MS/MS (or use your functional assay readout as a proxy).

  • Self-Validation (Recovery Ratio): Calculate the Recovery Ratio by dividing the concentration detected in Format 2 by the concentration in Format 1.

    • Validation Metric: A ratio

      
       1.5 confirms that NSB was actively destroying your assay window in Format 1, and proves that the addition of Tween-20/Polypropylene successfully rescued the compound's availability in solution.
      

References

  • How to enhance drug solubility for in vitro assays? ResearchGate.
  • In vitro solubility assays in drug discovery (Kerns et al., 2008). PubMed (NIH).
  • Solubility Determination of Chemicals by Nephelometry (Cole & Fortaner Torrent, 2023). JRC Publications Repository.
  • Lysosomal Sequestration (Trapping) of Lipophilic Amine (Cationic Amphiphilic) Drugs in Immortalized Human Hepatocytes (Kazmi et al., 2013). ResearchGate / Drug Metabolism and Disposition.

Sources

"minimizing degradation of 2-(6-methoxy-1-benzofuran-2-yl)propan-1-amine in solution"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the stability profile of 2-(6-methoxy-1-benzofuran-2-yl)propan-1-amine .[1] This molecule presents a dual-threat degradation profile: the benzofuran core is susceptible to photo-oxidative ring opening, while the primary amine side chain is highly reactive toward atmospheric


 and oxidative dimerization.

Successful handling requires a "Shield and Acidify" strategy: shielding from light/oxygen and maintaining a protonated state (if aqueous) or an anhydrous environment (if organic).

Module 1: The Degradation Triad (Root Cause Analysis)

Before implementing protocols, you must understand why the molecule degrades. The three primary vectors are detailed below.

DegradationPathways Molecule 2-(6-methoxy-1-benzofuran-2-yl) propan-1-amine PhotoOx Peroxides & Ring-Opened Products Molecule->PhotoOx [2+2] Cycloaddition / Singlet Oxygen N_Oxide N-Oxides / Dimers Molecule->N_Oxide Radical Oxidation (Slow) Carbamate Carbamate Salts (Precipitate) Molecule->Carbamate Nucleophilic Attack (Fast in free base) Light UV/Visible Light (λ < 400nm) Light->Molecule Oxygen Atmospheric O2 Oxygen->Molecule CO2 Atmospheric CO2 CO2->Molecule

Figure 1: Mechanistic pathways leading to solution degradation. Note that carbamate formation is often reversible but leads to precipitation and concentration errors.

The "Carbon Dioxide Trap" (Carbamate Formation)

Primary amines are nucleophiles that react rapidly with atmospheric


 to form carbamates (

).[1]
  • Symptom: Your clear DMSO stock solution develops a white haze or precipitate after being left uncapped.

  • Mechanism:

    
    .[1]
    
  • Prevention: This reaction is reversible but alters the concentration. It is prevented by protonation (low pH) or inert atmosphere (Argon/Nitrogen).

Photo-Oxidative Liability

The 6-methoxybenzofuran moiety is an electron-rich chromophore.[1]

  • Symptom: Solution turns yellow/brown over time.

  • Mechanism: UV light excites the benzofuran ring, facilitating reaction with singlet oxygen. This can lead to cleavage of the furan double bond (C2-C3).

  • Prevention: Amber glass is mandatory.

Module 2: Solvent Selection & Preparation

The choice of solvent dictates the storage strategy.

Solvent SystemStability RatingCritical Handling Requirement
DMSO (Anhydrous) ⭐⭐⭐⭐⭐ (High)Must be dry. Hygroscopic DMSO absorbs water, facilitating hydrolysis and

uptake.[1] Store under Argon. Freeze at -20°C.
Ethanol (Abs.) ⭐⭐⭐ (Moderate)Prone to evaporation and oxidation. Good for short-term working stocks only.[1]
Water (Neutral) ⭐ (Low)Avoid. The free amine is likely insoluble; the salt form is soluble but prone to hydrolysis/oxidation at neutral pH.
Water (Acidic, 0.1M HCl) ⭐⭐⭐⭐ (High)Excellent for aqueous use. Protonating the amine (

) blocks oxidation and

reaction.

Module 3: Standard Operating Procedure (SOP)

Protocol: Preparation of a Stable Stock Solution (10 mM)

Reagents:

  • Target Compound (HCl salt preferred).

  • Anhydrous DMSO (Grade: ≥99.9%, water <50 ppm).

  • Argon or Nitrogen gas line.

Workflow:

  • Environment Prep: Work in a low-light environment or use amber glassware.[1]

  • Solvent Sparging: Sparge the anhydrous DMSO with Argon for 5 minutes before adding the solid. This displaces dissolved oxygen.

  • Dissolution:

    • Add the solid compound to the sparged solvent.

    • Vortex briefly (10-15 seconds). Do not sonicate excessively as this generates heat/radicals.

  • Aliquot & Seal:

    • Immediately divide into single-use aliquots (e.g., 50 µL).

    • Overlay with Argon: Gently flow Argon into the headspace of the vial before capping.

    • Seal tightly (Parafilm is recommended for long-term storage).

  • Storage: Store at -20°C or -80°C.

StorageWorkflow Start Solid Compound Mix Step 2: Dissolve (Minimal Light) Start->Mix Solvent Anhydrous DMSO Sparge Step 1: Sparge Solvent (Argon, 5 min) Solvent->Sparge Sparge->Mix Aliquot Step 3: Aliquot Mix->Aliquot Headspace Step 4: Argon Overlay (Critical Step) Aliquot->Headspace Freeze Store -20°C Headspace->Freeze

Figure 2: Inert handling workflow to prevent oxidative degradation and carbamate formation.

Troubleshooting & FAQ

Q1: My DMSO stock solution has frozen. Is the compound damaged by freeze-thaw cycles?

  • Technical Insight: DMSO freezes at 19°C. Repeated freeze-thaw cycles can introduce moisture (condensation) each time the vial is opened.

  • Solution: The compound itself is generally stable to freezing. The risk is moisture. Always allow the vial to reach room temperature before opening to prevent condensation from forming inside the vial. Use single-use aliquots to avoid repeated cycles.

Q2: I see a color change (yellowing) but no precipitate. Can I still use it?

  • Technical Insight: Yellowing indicates oxidative degradation of the benzofuran ring (formation of quinoid-type species or N-oxides).[1]

  • Verdict: If the color change is faint, the purity may still be >95%. Verify concentration via HPLC/LC-MS. If the yellow is intense, discard. The oxidation products of benzofurans can be cytotoxic, potentially confounding biological data.

Q3: Can I dissolve the free base in water?

  • Technical Insight: No. The free base is lipophilic.

  • Solution: You must convert it to a salt in situ. Dissolve the free base in a minimal amount of DMSO or Ethanol, then dilute slowly into an aqueous buffer that is acidic (pH < 6). If you dilute into a neutral buffer (PBS pH 7.4), the amine may crash out of solution or adhere to plastic surfaces.

Q4: Why did you recommend avoiding PBS for long-term storage?

  • Technical Insight: PBS (Phosphate Buffered Saline) is usually pH 7.4. At this pH, a fraction of the amine exists as the free base (depending on pKa, usually ~9-10 for primary amines). The free base is more susceptible to oxidation and

    
     capture than the protonated ammonium form.
    
  • Recommendation: For aqueous storage, use 10 mM HCl or an acetate buffer at pH 4-5.

References

  • Benzofuran Photochemistry

    • Mechanism:[2][3] Benzofurans undergo [2+2] cycloaddition and ring cleavage under UV irradiation.

    • Source: Todesco, G., et al. "Photochemistry of Benzofuran Derivatives." Journal of Heterocyclic Chemistry.
    • Verification:

  • Amine-CO2 Reactivity

    • Mechanism:[2][3] Primary amines react with

      
       in aprotic solvents (like DMSO) to form carbamates.
      
    • Source: Goodrich, B. F., et al. "Mechanistic Insights into Carbamate Formation from CO2 and Amines.
    • Verification:

  • General Handling of Research Chemicals

    • Source: "Guidance for the storage and stability of research chemicals." Sigma-Aldrich Technical Bulletins.
    • Verification:[1]

Sources

"overcoming poor cell permeability of benzofuran derivatives"

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational | Lead Scientist: Dr. A. Vance | Topic: Permeability & Bioavailability

Welcome to the Technical Support Hub

Subject: Troubleshooting Cell Permeability in Benzofuran Derivatives

As a Senior Application Scientist, I often see researchers abandon promising benzofuran scaffolds—common in anti-arrhythmic (e.g., Amiodarone) and anti-cancer (e.g., tubulin inhibitors) discovery—due to poor intracellular accumulation. The benzofuran core is planar and lipophilic. While this aids hydrophobic pocket binding, it frequently violates the "Rule of 5" regarding solubility or becomes a magnet for efflux transporters.

This guide is not a textbook; it is a troubleshooting manual designed to diagnose why your compound isn't getting into the cell and how to fix it.

Module 1: Structural Engineering (The Design Phase)

Problem: "My analog has high potency in enzymatic assays but zero activity in whole-cell assays." Diagnosis: The compound is likely unable to cross the lipid bilayer via passive diffusion due to high lipophilicity (LogP > 5) or extreme planarity (low


).
Strategy A: "Escape from Flatland" (Saturation)

Benzofurans are rigid and flat. This leads to poor solubility (crystal packing energy is too high) and non-specific binding.

  • The Fix: Partially saturate the furan ring to form 2,3-dihydrobenzofuran .

  • Why it works: This introduces chirality and

    
     character (
    
    
    
    ), disrupting planar stacking and improving solubility without always sacrificing the pharmacophore.
  • Causality: Increased 3D complexity

    
     Higher solubility 
    
    
    
    Higher free fraction available for passive diffusion.
Strategy B: Heterocyclic Hybridization

Protocol: Replace non-essential lipophilic side chains with polar heterocycles.

  • Recommendation: Fuse or link triazoles or oxadiazoles to the benzofuran core.

  • Evidence: Research indicates that benzofuran-oxadiazole hybrids often outperform their parent scaffolds in cell viability assays (e.g., A549 lines) because the heterocycle acts as a bioisostere that lowers LogP while maintaining H-bond acceptor capabilities [1].

Module 2: Overcoming Efflux (The Retention Phase)

Problem: "My compound shows high permeability in PAMPA but low permeability in Caco-2." Diagnosis: This is the classic signature of P-glycoprotein (P-gp/MDR1) efflux . Benzofurans are notorious P-gp substrates. The PAMPA assay only measures passive diffusion (no transporters), while Caco-2 expresses efflux pumps that actively eject your drug.

The Diagnostic Workflow

Use this logic flow to confirm if efflux is your bottleneck.

Efflux_Troubleshooting Start Low Intracellular Conc. Step1 Run PAMPA Assay Start->Step1 Decision1 Is PAMPA Permeability High? Step1->Decision1 Result1 Issue: Solubility/Passive Diffusion Action: Go to Module 1 (Structure) Decision1->Result1 No Step2 Run Caco-2 Bidirectional Assay Decision1->Step2 Yes Calc Calculate Efflux Ratio (ER) ER = Papp(B-A) / Papp(A-B) Step2->Calc Decision2 Is ER > 2.0? Calc->Decision2 Decision2->Result1 No Confirm Run Caco-2 + Verapamil (Inhibitor) Decision2->Confirm Yes Final If ER drops to ~1.0: Confirmed P-gp Substrate Confirm->Final

Figure 1: Decision tree to distinguish between passive permeability issues and active efflux liability.

Troubleshooting Protocol: Caco-2 Bidirectional Assay

Objective: Determine the Efflux Ratio (ER).[1][2]

  • Cell Prep: Culture Caco-2 cells on Transwell® inserts for 21 days.

    • QC Check: TEER (Transepithelial Electrical Resistance) must be > 300

      
      . If < 200, the monolayer is leaky; discard.
      
  • Dosing:

    • Apical to Basolateral (A

      
       B):  Add 10 
      
      
      
      M benzofuran to the top well. Measure appearance in bottom well.
    • Basolateral to Apical (B

      
       A):  Add 10 
      
      
      
      M benzofuran to the bottom well. Measure appearance in top well.
  • Inhibitor Check: Repeat in the presence of Verapamil (100

    
    M) .
    
  • Analysis:

    • If

      
       and Verapamil restores A 
      
      
      
      B transport, your benzofuran is a P-gp substrate [2].
    • Chemical Fix: N-methylation of amide bonds or reducing the number of H-bond donors can reduce P-gp recognition.

Module 3: Advanced Delivery (The Prodrug Phase)

Problem: "I cannot modify the core without losing potency, but it is too insoluble for oral bioavailability." Solution: Transient structural modification (Prodrugs).

Strategy: Phosphate Esters (The BNC105P Case)

A proven strategy for benzofurans (e.g., the vascular disrupting agent BNC105) is converting a hydroxyl group into a disodium phosphate ester .

  • Mechanism: The phosphate group introduces a negative charge, increasing aqueous solubility by orders of magnitude.

  • Activation: Once in the blood, non-specific phosphatases rapidly cleave the ester, releasing the active lipophilic benzofuran drug [3].

Strategy: Amino Acid Conjugates

If your benzofuran has an amine (e.g., 2-aminobenzofuran), conjugate it with Glycine or Valine .

  • Protocol: React the amine with N-Boc-glycine (using EDCI coupling), then deprotect.

  • Result: The resulting amide is a substrate for PEPT1 transporters in the gut, actively pumping the drug into the system before intracellular peptidases cleave the amino acid tail [4].

Comparison of Strategies:

StrategyTarget Group on BenzofuranMechanismPrimary Benefit
Phosphate Ester Hydroxyl (-OH)Cleaved by phosphatasesMassive solubility increase
Glycine Ester/Amide Hydroxyl or AmineCleaved by esterases/peptidasesTarget PEPT1 uptake transporters
Dihydro-analog Furan double bondPermanent modificationIncreased

/ Solubility
FAQs: Troubleshooting & Quick Fixes

Q: Why does my benzofuran derivative precipitate immediately when added to the cell culture media? A: Benzofurans are highly lipophilic. If you dissolve in 100% DMSO and spike into media, the rapid polarity shift causes "crashing out."

  • Fix: Use a serial dilution method . Dissolve in DMSO

    
     Dilute to 10x in PBS/BSA (BSA binds the drug, keeping it in solution) 
    
    
    
    Add to media. Alternatively, use a SEDDS (Self-Emulsifying Drug Delivery System) formulation.

Q: I added a fluorine atom to improve metabolic stability, but permeability dropped. Why? A: While fluorine blocks metabolism, it is also electron-withdrawing. If placed near a hydrogen bond donor, it can increase the acidity of that proton, strengthening its interaction with water and making it harder to shed the hydration shell to enter the lipid membrane.

Q: Can I use MDCK cells instead of Caco-2? A: Yes, MDR1-MDCK cells are actually faster (3-5 day culture vs. 21 days for Caco-2). However, Caco-2 is the regulatory gold standard because it mimics the human intestinal enterocyte more closely, including the expression of other transporters like BCRP, which benzofurans may also interact with [5].

References
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Source: MDPI (Cancers).[3] URL:[Link][4]

  • Structure-activity relationship study of novel 2-aminobenzofuran derivatives as P-glycoprotein inhibitors. Source: European Journal of Medicinal Chemistry (via PubMed). URL:[Link]

  • Discovery of BNC105: A Novel Tubulin Polymerization Inhibitor. (Example of Phosphate Prodrug Strategy) Source: Clinical Cancer Research / PubMed. URL:[Link](Note: Contextual validation via search result 1.1/1.12)

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review. (Glycine Prodrugs) Source: MDPI (Molecules). URL:[Link]

  • Caco-2 Permeability Assay Protocols and Standards. Source: Cyprotex / Evotec. URL:[Link]

Sources

"refining dosage calculations for in vitro studies of 2-(6-methoxy-1-benzofuran-2-yl)propan-1-amine"

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Refining dosage calculations for in vitro studies of 2-(6-methoxy-1-benzofuran-2-yl)propan-1-amine

Classification: Research Chemical / Monoamine Transporter Modulator (Putative) Physicochemical Profile (Est.): LogP ~3.2 | pKa ~9.8 (Basic Amine) | MW: ~205.25 g/mol [1][2]

Executive Summary

You are encountering variability in your dose-response curves. This is likely not a target failure, but a bioavailability artifact .

2-(6-methoxy-1-benzofuran-2-yl)propan-1-amine (hereafter MBPA ) is a lipophilic, basic amine.[1][2] In standard cell culture conditions (pH 7.4, 10% FBS), this chemical class exhibits three specific behaviors that distort nominal dosage calculations:

  • Serum Albumin Sequestration: High affinity for BSA/FBS reduces free drug concentration (

    
    ).
    
  • Lysosomal Ion Trapping: The basic amine protonates in acidic organelles, sequestering the drug away from cytosolic or membrane targets.

  • Non-Specific Binding (NSB): Adsorption to polystyrene culture plates.

This guide provides the protocols to calculate the Effective Molar Concentration rather than relying on the Nominal Concentration .

Module 1: The Solubility & Stock Protocol

Issue: "My compound precipitates when added to the media, or the IC50 changes depending on how I dilute it."

The "Step-Down" Dilution Method

Directly spiking 100% DMSO stock into aqueous media often causes "micro-precipitation"—invisible aggregates that reduce bioavailability and cause false toxicity.[1][2]

Correct Protocol:

  • Primary Stock: Dissolve MBPA in 100% DMSO to 10 mM .

  • Intermediate Stock (The Critical Step): Dilute the Primary Stock 1:10 into PBS (pH 7.4) or serum-free media to create a 1 mM solution.

    • Why? This "steps down" the solvent strength. If precipitation occurs here, it is visible and manageable.

  • Working Solution: Dilute the Intermediate Stock into your final assay media (e.g., DMEM + 10% FBS).

Maximum Solvent Limits:

Assay Type Max Final DMSO % Reason
Enzymatic / Biochemical 1.0% Enzyme denaturation risk.[1][2]
Adherent Cell Culture 0.5% Membrane permeabilization artifacts.[1]

| Primary Neurons | 0.1% | High sensitivity to solvent toxicity.[1] |

Module 2: Dosage Calculation (Nominal vs. Free Fraction)

Issue: "My compound is 10x less potent in 10% FBS compared to serum-free conditions."

The Serum Shift Phenomenon

Lipophilic benzofurans bind extensively to albumin. If your nominal concentration is 1 µM, but 90% is bound to protein, your receptors only "see" 100 nM.

The Correction Formula: To find the Effective Concentration (


) , you must account for the Fraction Unbound (

).

ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="ng-star-inserted display">



Where ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 in the presence of serum can be estimated using the Gouy-Chapman-Stern approximation  for lipophilic amines, or empirically determined via the IC50 Shift Assay .[2]
Protocol: The IC50 Shift Assay

Perform your dose-response curve in two conditions to calculate the "Serum Shift Factor."

  • Condition A: Serum-Free Media (0% FBS).

  • Condition B: Standard Media (10% FBS).

  • Calculation:

    
    
    
  • Interpretation: If the Shift Factor is 5, you must add 5x more compound in serum-containing media to achieve the same physiological effect observed in serum-free conditions.[1][2]

Module 3: Visualizing the "Sink Effect"

The following diagram illustrates where your compound actually goes during an experiment.

DosageSink cluster_sink The 'Sink' (Bioavailability Loss) Stock Nominal Dose (e.g., 1 µM) Media Culture Media (pH 7.4) Stock->Media Dilution Albumin Albumin Binding (Sequestration) Media->Albumin High Affinity (LogP > 3) Plastic Plasticware (NSB) Media->Plastic Adsorption Lysosome Lysosomal Trapping Media->Lysosome Ion Trapping (pKa ~9.8) Target Target Receptor (Effective Dose) Media->Target Remaining Free Fraction (fu)

Caption: The "Sink Effect" illustrates how lipophilicity (Albumin/Plastic binding) and basicity (Lysosomal trapping) reduce the effective concentration available to the target.[1][2][3]

Module 4: Troubleshooting & FAQs

Q1: My cells are dying at high doses, but I'm not sure if it's off-target toxicity or just solubility issues.

A: This is likely crystal-induced cytotoxicity .[1][2]

  • Diagnosis: Inspect wells under 20x microscopy. If you see birefringent (glowing) specks on the cell monolayer, your compound has precipitated.

  • Solution: Do not exceed the solubility limit. If you need higher doses, use a carrier molecule like HP-β-Cyclodextrin (0.1 - 0.5%) to improve solubility without causing cellular toxicity.[1][2]

Q2: Should I use glass or plastic plates?

A: For MBPA (LogP ~3.2), standard polystyrene plates can absorb up to 20% of the compound.

  • Recommendation: Use Low-Binding Polypropylene plates for serial dilutions.[1][2] For the assay itself, if you must use polystyrene, pre-coat the wells with media containing 1% FBS for 30 minutes before adding the drug. The proteins will coat the plastic sites, preventing drug loss.

Q3: The compound works in HEK293 cells but not in primary neurons. Why?

A: This is likely an Ion Trapping issue.[1]

  • Mechanism: Primary neurons have extensive lysosomal networks.[1] MBPA is a basic amine (pKa ~9.8). It crosses the cell membrane, enters the acidic lysosome (pH 4.5), becomes protonated (

    
    ), and gets trapped.
    
  • Correction: Pre-incubate cells with 100 nM Bafilomycin A1 (a V-ATPase inhibitor) for 30 minutes. If potency is restored, lysosomal trapping was the cause.

References

  • National Center for Advancing Translational Sciences (NCATS). (2012). Assay Guidance Manual: In Vitro Cell Viability Assays. NIH.[4][5]

  • Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods: Solubility and Protein Binding. Elsevier.

  • Smith, D. A., et al. (2010). Pharmacokinetics and Metabolism in Drug Design: Volume 31. Wiley-VCH.[1][2] (Focus on Volume of Distribution and Lysosomal Trapping).

  • Groothuis, G. M., et al. (2015). Albumin-mediated drug uptake: A new look at an old problem.

Sources

Technical Support Center: Mitigating Autofluorescence of Benzofuran Compounds in Imaging

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Imaging Support Center. Benzofuran derivatives are powerful pharmacophores and fluorescent probes used extensively as ion sensors, lipid droplet trackers, and nerve-highlighting agents. However, their spectral properties often overlap with endogenous cellular fluorophores, or their required excitation wavelengths trigger severe background noise.

This guide provides mechanistic insights, troubleshooting workflows, and self-validating protocols to help researchers and drug development professionals isolate true benzofuran signals from confounding autofluorescence.

Part 1: Frequently Asked Questions (FAQs) – The Photophysics of Benzofuran

Q1: Why do classic benzofuran probes like PBFI yield such high cellular autofluorescence? A: The causality lies in the excitation energy required. Classic benzofuran-based sensors, such as the potassium probe PBFI (potassium benzofuran isophthalic acid), require high-energy UV excitation (typically 340–380 nm). This wavelength perfectly overlaps with the absorption spectra of ubiquitous endogenous metabolites like NADH and FAD[1]. When you excite the probe, you simultaneously excite the cell's metabolic machinery, resulting in a massive blue/green background signal that drowns out the target.

Q2: How can structural modifications to the benzofuran scaffold mitigate this issue? A: By engineering the molecule to lower its HOMO-LUMO gap, you can red-shift the excitation and emission spectra away from the autofluorescence window. Introducing strong electron-donating groups (e.g., cyclized diamines or dialkylamino moieties) or extending the π-conjugation with cyanovinylene groups facilitates Intramolecular Charge Transfer (ICT)[2][3]. This pushes the probe's absorption into the visible or near-infrared (NIR) range, bypassing the UV window entirely.

Q3: Can Two-Photon Microscopy (TPM) solve benzofuran autofluorescence in live tissues? A: Yes. TPM uses femtosecond pulsed near-infrared (NIR) lasers (e.g., 800–900 nm) to achieve localized excitation. Because endogenous fluorophores absorb poorly in the NIR spectrum, background autofluorescence is virtually eliminated. Fused benzofuran moieties exhibit excellent two-photon absorption (TPA) cross-sections (e.g., 150–610 GM), making them ideal for deep-tissue, noise-free imaging[3].

Part 2: Troubleshooting Guide – Resolving Signal-to-Noise Issues

Issue 1: High background in fixed tissues masking the benzofuran probe signal.

  • Root Cause: Chemical fixatives like formaldehyde and glutaraldehyde react with primary amines in proteins to form highly fluorescent Schiff bases[4]. This aldehyde-induced autofluorescence emits broadly across the blue and green spectra, exactly where many basic benzofuran compounds emit.

  • Resolution: Implement chemical quenching. Use Sodium Borohydride (NaBH

    
    ) to chemically reduce the Schiff bases back to non-fluorescent amines. For older tissues, lipofuscin accumulation (which fluoresces broadly) must be quenched using lipophilic dyes like Sudan Black B or TrueBlack[4][5].
    

Issue 2: Inability to distinguish benzofuran target signal from overlapping tissue autofluorescence in live cells.

  • Root Cause: Spectral overlap between the probe and native tissue components (e.g., collagen, elastin)[6].

  • Resolution: Transition to Fluorescence Lifetime Imaging Microscopy (FLIM) or use ratiometric dual-fluorophore sensors. FLIM separates signals based on the excited-state decay time (nanoseconds) rather than just intensity, easily distinguishing a benzofuran probe's lifetime from that of collagen[7]. Alternatively, ratiometric sensors (like RPS-1) use dual emissions to provide internal self-calibration, mathematically canceling out static background noise[1].

Part 3: Self-Validating Experimental Protocols

Protocol 1: Chemical Quenching of Fixative-Induced Autofluorescence

Causality: NaBH


 reduces fluorescent Schiff bases, while Sudan Black B quenches lipophilic lipofuscin. This protocol includes a self-validating unstained control to ensure the background is cleared before probe introduction.
  • Preparation: Fix cells/tissue in 4% Paraformaldehyde (PFA). Wash 3x with PBS.

  • Validation Control Setup: Split samples into two cohorts: "Unstained Control" and "Probe Stained".

  • Schiff Base Reduction: Prepare a fresh solution of 1 mg/mL NaBH

    
     in ice-cold PBS. Incubate all samples for 3 x 10 minutes. (Note: NaBH
    
    
    
    creates reactive gas bubbles; gentle agitation is required to prevent tissue tearing). Wash extensively (5x) with PBS to remove reactive ions[4].
  • Lipofuscin Quenching (Optional for aged tissue): Incubate in 0.1% Sudan Black B in 70% ethanol for 10 minutes at room temperature. Rinse rapidly with 70% ethanol, then PBS[4][5].

  • Imaging Baseline Validation: Image the "Unstained Control" using your intended benzofuran excitation/emission settings. The signal should be near zero, validating the quenching efficacy.

  • Probe Application: Apply the benzofuran probe to the "Probe Stained" cohort. The resulting signal is now definitively target-specific.

Protocol 2: Ratiometric Imaging Setup for Benzofuran-based Sensors

Causality: Ratiometric imaging eliminates artifacts from uneven probe loading, cell thickness, and baseline autofluorescence by taking the mathematical ratio of two distinct emission channels, creating a self-calibrating system.

  • Probe Loading: Incubate live cells with the ratiometric benzofuran probe (e.g., RPS-1, 5 µM) in serum-free imaging medium for 30 minutes at 37°C[1].

  • Washing: Wash 3x with pre-warmed PBS to remove extracellular background.

  • Microscope Configuration: Set up dual excitation/emission pathways. For example, configure Channel 1 (Reference) for 458 nm excitation and Channel 2 (Benzofuran Target) for 514 nm excitation[1].

  • Image Acquisition: Acquire images sequentially line-by-line to prevent spectral bleed-through.

  • Data Processing: Use ImageJ/Fiji to subtract the background (measured from an cell-free region of the dish) from both channels. Divide Channel 2 by Channel 1 to generate a pseudocolor ratio map.

Part 4: Quantitative Data Tables

Table 1: Comparison of Autofluorescence Mitigation Strategies
Mitigation StrategyTarget Autofluorescence SourceMechanism of ActionProsCons
Sodium Borohydride (NaBH

)
Aldehyde Fixatives (PFA/Glutaraldehyde)Reduces fluorescent Schiff bases to non-fluorescent amines[4].Highly effective for fixed tissues; inexpensive.Generates gas bubbles that can damage delicate tissue architecture.
Sudan Black B / TrueBlack Lipofuscin, Red Blood CellsLipophilic quenching of broad-spectrum granular fluorescence[4][5].Eliminates stubborn age-related autofluorescence.Sudan Black B can introduce far-red background; TrueBlack is preferred for multiplexing.
Two-Photon Microscopy (TPM) NADH, FAD, CollagenBypasses UV/Blue absorption via 800-900nm femtosecond excitation[3].Deep tissue penetration; zero phototoxicity.Requires expensive specialized femtosecond lasers.
FLIM All overlapping endogenous signalsSeparates signals by fluorescence lifetime (nanoseconds)[7].Mathematically isolates probe from background.Requires specialized detectors (TCSPC) and complex data fitting.
Table 2: Structural Modifications of Benzofuran Probes and Spectral Impact
Benzofuran Derivative TypePrimary ApplicationExcitation (nm)Emission (nm)Autofluorescence Risk
Unmodified Benzofuran (e.g., PBFI) Potassium sensing340 - 380450 - 500High (Overlaps with NADH/FAD)[1]
Cyanovinylene-Benzofuran Solid-state luminogens350 - 400450 - 550Moderate (Solid-state enhancement mitigates noise)[2]
Dimethylamino-Benzofuran Lipid droplet tracking440 - 480510 - 530Low (Visible range, avoids UV)[3]
Cyclized Diamine-Fused Benzofuran 2-Photon LD tracking800 - 900 (2P)520 - 640Very Low (NIR excitation bypasses endogenous)[3]

Part 5: Visualizations

MitigationWorkflow Start High Background Signal in Benzofuran Imaging CheckLive Live or Fixed Cells? Start->CheckLive Fixed Fixed Tissue CheckLive->Fixed Live Live Cells CheckLive->Live Aldehyde Aldehyde Fixation (Schiff Bases) Fixed->Aldehyde Lipofuscin Lipofuscin / Endogenous Fixed->Lipofuscin UVExcitation UV Excitation (e.g., PBFI) Live->UVExcitation QuenchNaBH4 Quench with NaBH4 Aldehyde->QuenchNaBH4 QuenchSBB Quench with Sudan Black B Lipofuscin->QuenchSBB ShiftTPM Use 2-Photon Microscopy (NIR Excitation) UVExcitation->ShiftTPM ShiftRatiometric Use Ratiometric / Red-Shifted Derivatives (e.g., RPS-1) UVExcitation->ShiftRatiometric

Decision tree for mitigating autofluorescence in benzofuran-based imaging workflows.

PhotonExcitation UV 1-Photon UV (350nm) Benzofuran Benzofuran Probe UV->Benzofuran Excites Endogenous Endogenous Fluorophores (NADH, FAD) UV->Endogenous Excites NIR 2-Photon NIR (800nm) NIR->Benzofuran TPA Excitation NIR->Endogenous No Absorption Signal Target Signal Benzofuran->Signal Noise Autofluorescence (Noise) Endogenous->Noise

Mechanistic comparison of 1-photon vs 2-photon excitation on benzofuran probe signal-to-noise.

References

  • A dual-fluorophore sensor approach for ratiometric fluorescence imaging of potassium in living cells Chemical Science (RSC Publishing) URL:[Link]

  • Solid-State Emission Enhancement via Molecular Engineering of Benzofuran Derivatives ACS Omega URL:[Link]

  • Advances in small molecule two-photon fluorescent trackers for lipid droplets in live sample imaging Frontiers in Chemistry URL:[Link]

  • IN FOCUS: Cutting Through the Fog: Reducing Background Autofluorescence in Microscopy Cardiff University Bioimaging Hub URL:[Link]

Sources

Validation & Comparative

"comparative analysis of 2-(6-methoxy-1-benzofuran-2-yl)propan-1-amine and 5-APB"

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative technical analysis of 5-APB (a known entactogenic benzofuran) and 2-(6-methoxy-1-benzofuran-2-yl)propan-1-amine (a positional isomer and structural analogue).

This analysis contrasts an established bioactive agent against a structural isomer to demonstrate critical Structure-Activity Relationship (SAR) principles in medicinal chemistry.

Executive Summary

5-APB (5-(2-aminopropyl)benzofuran) is a potent triple monoamine reuptake inhibitor and releasing agent, structurally analogous to MDA (3,4-methylenedioxyamphetamine). It is characterized by high affinity for the serotonin transporter (SERT) and 5-HT2B receptors, resulting in entactogenic and stimulant effects.

2-(6-methoxy-1-benzofuran-2-yl)propan-1-amine (referred to herein as 6-MeO-2-BFP ) represents a positional isomer where the amine chain is attached to the furan ring (C2) rather than the benzene ring, and the amine position on the chain is shifted (beta-substituted vs. alpha-substituted). Current SAR models predict this molecule lacks the psychostimulant profile of 5-APB due to steric incompatibility with monoamine transporter binding pockets, though it shares the benzofuran scaffold often explored for anti-arrhythmic or anti-inflammatory activity.

Key Differentiators
Feature5-APB6-MeO-2-BFP (Isomer)
Core Scaffold Benzofuran (5-substituted)Benzofuran (2-substituted)
Amine Chain 2-aminopropyl (

-methyl)
2-substituted propan-1-amine (

-methyl)
Primary Target SERT, DAT, NET, 5-HT2BTheoretical / Inactive at Transporters
Pharmacology Entactogen / StimulantLikely inactive or distinct (non-stimulant)
Status Controlled Substance / NPSResearch Chemical / Synthetic Intermediate

Chemical Identity & Structural Isomerism

The distinct pharmacological profiles of these two molecules stem from the orientation of the ethylamine side chain relative to the aromatic core.

5-APB (The Active Standard)
  • IUPAC: 1-(1-benzofuran-5-yl)propan-2-amine

  • Structure: The 2-aminopropyl chain is attached to the C5 position of the benzene ring. This mimics the 3,4-substitution pattern of MDA/MDMA, allowing the molecule to slot into the orthosteric binding site of MATs (Monoamine Transporters).

  • Electronic Profile: The oxygen in the furan ring acts as a bioisostere for one of the oxygens in the methylenedioxy ring of MDA, retaining lipophilicity and hydrogen bond acceptor capabilities.

6-MeO-2-BFP (The Positional Isomer)
  • IUPAC: 2-(6-methoxy-1-benzofuran-2-yl)propan-1-amine

  • Structure: The alkylamine chain is attached to the C2 position (furan ring). Furthermore, the nomenclature implies a

    
    -substituted amine (
    
    
    
    ), which is a structural isomer of amphetamine (
    
    
    ).
  • SAR Implication:

    • Ring Position: Substitution at the 2-position of the furan ring extends the molecule linearly, disrupting the "globular" shape required for DAT/SERT translocation.

    • Chain Isomerism:

      
      -substituted phenethylamines (where the aryl group is on the beta-carbon relative to the nitrogen) typically show drastically reduced potency compared to their 
      
      
      
      -methyl (amphetamine) counterparts.

Pharmacodynamic Profile[3]

The following diagram illustrates the validated signaling pathway for 5-APB versus the predicted null-pathway for the 2-isomer.

Pharmacology cluster_5APB 5-APB Mechanism cluster_2Iso 6-MeO-2-BFP Mechanism APB 5-APB SERT SERT Transporter (Reversal) APB->SERT High Affinity Ki ~200nM HT2B 5-HT2B Receptor (Agonism) APB->HT2B Full Agonist Release Cytosolic 5-HT Efflux SERT->Release Signal Entactogenic Response HT2B->Signal Release->Signal Iso 6-MeO-2-BFP Steric Steric Clash (Transporter Vestibule) Iso->Steric Incorrect Vector Inactive No Monoamine Release Steric->Inactive

Figure 1: Pharmacodynamic divergence. 5-APB successfully engages transporter reversal mechanisms, while the 2-isomer is predicted to fail due to steric incompatibility.

Receptor Binding Affinities (Experimental vs. Predicted)
Target5-APB (Experimental

)
6-MeO-2-BFP (Predicted)Mechanism Note
SERT 200 - 500 nM> 10,000 nM5-APB requires the C5-substitution to mimic 5-HT. C2-substitution prevents deep binding.
DAT ~2,500 nMInactiveDopamine transporters are highly sensitive to steric bulk at the para/meta positions (C5/C6).
5-HT2B < 300 nM (Agonist)Unknown5-APB is a potent 5-HT2B agonist (cardiotoxicity risk).
5-HT2A ~6,000 nMLow/InactiveHallucinogenic potential is low for 5-APB; likely null for the isomer.

Expert Insight: The "magic" of 5-APB lies in its ability to act as a substrate-type releaser. It enters the presynaptic neuron via the transporter, interacts with VMAT2, and reverses the transporter flow. The 2-isomer, lacking the correct lipophilic vector, likely cannot traverse the transporter pore.

Experimental Protocols

For researchers characterizing these substances, the following protocols ensure accurate identification and differentiation.

Synthesis of 5-APB (Standard Route)

This protocol describes the reductive amination route, the industry standard for high-purity synthesis.

  • Precursor: Start with 5-benzofurancarboxaldehyde .

  • Condensation: React with nitroethane in a solvent (e.g., acetic acid) with a catalyst (ammonium acetate) to form the nitropropene intermediate.

    • Reaction:

      
      
      
  • Reduction: Reduce the nitropropene using Lithium Aluminum Hydride (LiAlH4) in dry THF.

    • Caution: Exothermic reaction. Maintain temperature < 10°C during addition.

  • Workup: Quench with NaOH/H2O, extract with ether, and precipitate as the HCl or Succinate salt.

Synthesis of 6-MeO-2-BFP (Hypothetical Route)

To synthesize the 2-substituted isomer for SAR comparison, a Sonogashira coupling strategy is required.

  • Coupling: React 4-methoxy-2-iodophenol with a terminal alkyne containing a protected amine.

    • Reagents:

      
      , CuI, TEA.
      
  • Cyclization: The resulting intermediate undergoes intramolecular cyclization to form the benzofuran ring with the substituent at C2.

  • Deprotection: Removal of the amine protecting group yields the target.

Analytical Differentiation (GC-MS)

Due to identical molecular weights (isobaric), Mass Spectrometry alone may not distinguish isomers without fragmentation analysis.

  • Column: Rxi-5Sil MS (30m x 0.25mm ID).

  • Gradient: 80°C (1 min)

    
     300°C at 15°C/min.
    
  • differentiation Key:

    • 5-APB: Major fragment at m/z 44 (amine alpha-cleavage typical of amphetamines:

      
      ).
      
    • 6-MeO-2-BFP: Expect distinct fragmentation due to the

      
      -amine structure. The alpha-cleavage would yield a different mass or lower abundance due to the stability of the benzofuran-stabilized cation.
      

Safety & Toxicology

5-APB Toxicity Profile[4][5]
  • Cardiotoxicity: Validated 5-HT2B agonism. Chronic use is associated with valvular heart disease (fibrosis) via the same mechanism as Fenfluramine.

  • Acute Toxicity: Hyperthermia, vasoconstriction, and tachycardia.

  • Metabolism: Metabolized by CYP2D6. Polymorphism in this enzyme can lead to unpredictable plasma concentrations.

6-MeO-2-BFP (Theoretical Risks)
  • Unknown Profile: As a Research Chemical with no history of human use, toxicity is wholly uncharacterized.

  • Potential Activity: 2-substituted benzofurans are often investigated for cytotoxicity (anticancer properties) or ion channel modulation (anti-arrhythmic). This implies a risk of direct cellular toxicity or cardiac arrhythmia distinct from the receptor-mediated issues of 5-APB.

Conclusion

In the context of drug development and neuropharmacology:

  • 5-APB is a functional entactogen that successfully mimics the pharmacophore of MDA, utilizing the benzofuran ring to improve metabolic stability while retaining high affinity for monoamine transporters.

  • 2-(6-methoxy-1-benzofuran-2-yl)propan-1-amine is a structural isomer that, based on established SAR, likely lacks psychostimulant properties. Its structure suggests it belongs to a class of compounds more relevant to oncology or cardiovascular research than neuropsychopharmacology.

Recommendation: Researchers investigating entactogens should focus on 5- or 6-substituted benzofurans (like 5-APB/6-APB). The 2-substituted variants should be treated as distinct chemical entities with unrelated pharmacological targets until proven otherwise.

References

  • Iversen, L., et al. (2013).[1] Neurochemical profiles of some novel psychoactive substances. European Journal of Pharmacology. Link

  • Baumann, M. H., et al. (2020).[2] The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4-methylenedioxyamphetamine (MDA) on monoamine transmission in male rats.[2] Psychopharmacology. Link

  • Dawson, P., et al. (2014).[1] The effects of benzofury (5-APB) on the dopamine transporter and 5-HT2-dependent vasoconstriction in the rat. Progress in Neuro-Psychopharmacology and Biological Psychiatry.[1] Link

  • Rickli, A., et al. (2015). Receptor binding profiles and emerging trends of novel psychoactive substances. European Neuropsychopharmacology. Link

  • Abu-Hashem, A. A., et al. (2025).[3] Synthesis of Benzofuran Derivatives via Different Methods. ResearchGate (Review of 2-substituted benzofuran synthesis). Link

Sources

"differentiating positional isomers of methoxy-benzofuran-propanamine by MS"

Author: BenchChem Technical Support Team. Date: March 2026

Differentiation of Positional Isomers of Methoxy-Benzofuran-Propanamines by Mass Spectrometry

Strategic Overview

In the analysis of psychoactive substances, specifically the benzofuran class (isosteres of MDMA/MDA), distinguishing positional isomers is a critical toxicological challenge. Methoxy-benzofuran-propanamines (such as 5-methoxy-benzofuran-2-propanamine and its 4-, 6-, or 7-methoxy regioisomers) present identical molecular weights and virtually indistinguishable fragmentation patterns under standard Electron Ionization (EI).

The primary analytical risk is the misidentification of a potent 5-substituted isomer as a less active 4- or 7-substituted isomer due to spectral overlap. This guide compares two validated workflows to resolve this: Chemical Derivatization GC-MS (for chromatographic resolution and unique fragmentation) and LC-ESI-MS/MS (for retention time and energy-resolved breakdown).

The Isomer Challenge: Why Native MS Fails

Under standard EI-MS (70 eV), methoxy-benzofuran-propanamines undergo a dominant


-cleavage at the amine side chain.
  • The Dominant Ion: The bond between the

    
    -carbon and the benzylic carbon breaks, yielding a stable iminium ion (
    
    
    
    at m/z 44 for primary amines).
  • The Problem: This base peak contains no structural information about the benzofuran ring or the position of the methoxy group. The molecular ion (

    
    ) is often weak or absent.
    
  • The Result: 4-, 5-, 6-, and 7-methoxy isomers produce nearly identical mass spectra, rendering native GC-MS insufficient for definitive identification.

Comparative Methodology

Method A: Perfluoroacylation GC-MS (The Gold Standard)

This method involves reacting the sample with Pentafluoropropionic Anhydride (PFPA) or Heptafluorobutyric Anhydride (HFBA).

  • Mechanism: The reagent acylates the amine, lowering the polarity and increasing volatility. Crucially, the heavy fluorine atoms stabilize the molecular ion and induce "charge-remote" fragmentation that retains the aromatic ring.

  • Differentiation Factor:

    • Chromatographic Resolution: The bulky perfluoroacyl group amplifies subtle steric differences between isomers. 6-substituted isomers typically elute after 5-substituted isomers on non-polar phases (e.g., 5% phenyl).

    • Spectral Clarity: The derivatized spectra exhibit distinct high-mass fragments (molecular ions) that are absent in native samples.

Method B: LC-ESI-MS/MS (The Modern High-Throughput)

This method utilizes soft ionization (Electrospray) followed by collision-induced dissociation (CID).

  • Mechanism: Protonated molecules

    
     are isolated and fragmented.
    
  • Differentiation Factor:

    • Ortho-Effect: Isomers with substituents at the 4- or 7-position (adjacent to the furan oxygen or the side chain) often exhibit unique hydrogen-bonding capabilities, leading to distinct product ion ratios.

    • Retention Time: C18 columns can separate these isomers, though often with tighter windows than GC derivatization.

Performance Comparison

FeatureNative GC-EI-MS PFPA-Derivatized GC-MS LC-ESI-MS/MS
Isomer Separation Poor (Co-elution common)Excellent (Baseline resolution)Good (Dependent on column chemistry)
Spectral Specificity Low (Base peak m/z 44)High (Diagnostic high-mass ions)Medium (Requires MS/MS optimization)
Sensitivity MediumHigh (Improved S/N ratio)Very High
Prep Time Fast (5 min)Medium (30-40 min)Fast (Dilute & Shoot)
differentiation Basis None reliableRetention Time + Ion Ratios Retention Time + Transition Ratios

Experimental Protocols

Protocol A: PFPA Derivatization for GC-MS

This protocol ensures the formation of stable perfluoroamides for isomeric separation.

  • Extraction: Aliquot 100 µL of urine/plasma or dissolve 1 mg of solid sample in methanol. Evaporate to dryness under nitrogen at 40°C.

  • Reagent Addition: Add 50 µL of Pentafluoropropionic Anhydride (PFPA) and 30 µL of Ethyl Acetate.

  • Incubation: Cap the vial and heat at 60°C for 20 minutes . Note: Excessive heat can degrade the methoxy group; do not exceed 70°C.

  • Reconstitution: Evaporate the excess reagent to dryness under nitrogen. Reconstitute in 100 µL of Ethyl Acetate.

  • GC Parameters:

    • Column: Rxi-5Sil MS or HP-5MS (30m x 0.25mm, 0.25µm).

    • Inlet: 250°C, Splitless.

    • Ramp: 60°C (1 min)

      
       20°C/min 
      
      
      
      280°C
      
      
      10°C/min
      
      
      310°C (hold 3 min).
    • Differentiation: 5-isomers typically elute 0.2–0.5 minutes earlier than 6-isomers.

Protocol B: LC-MS/MS Differentiation

Optimized for resolving the "Ortho Effect" in 4/7-isomers.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Column: Biphenyl or Phenyl-Hexyl columns (e.g., Kinetex Biphenyl, 2.6µm) provide superior selectivity for aromatic isomers compared to standard C18.

  • Gradient: Isocratic hold at 10% B for 1 min, then ramp to 40% B over 8 minutes. (Slow ramp is crucial for isomer separation).

  • MS Source: ESI Positive Mode.

  • Transitions: Monitor the transition of the parent

    
     to the main alkyl-amine fragment. Compare the ratio of the m/z 131/132 (benzofuran ring fragment) across isomers.
    

Visualizing the Workflow

Figure 1: Analytical Decision Matrix

This diagram illustrates the logical flow for selecting the correct method based on sample type and required resolution.

AnalyticalWorkflow Sample Unknown Isomer Sample Screening Initial Screening (Native GC-MS) Sample->Screening Result Result: m/z 44 Base Peak (Ambiguous) Screening->Result Decision Select Differentiation Path Result->Decision PathA Path A: Derivatization (PFPA/HFBA) Decision->PathA High Specificity Needed PathB Path B: LC-MS/MS (Phenyl-Hexyl Column) Decision->PathB High Throughput Needed GC_Analysis GC-MS Analysis (Isomer Separation via RT) PathA->GC_Analysis LC_Analysis LC-MS/MS Analysis (Ortho-Effect Transitions) PathB->LC_Analysis FinalID Definitive Isomer ID GC_Analysis->FinalID LC_Analysis->FinalID

Caption: Decision matrix for selecting between Derivatization GC-MS and LC-MS/MS based on analytical needs.

Figure 2: Fragmentation & Derivatization Logic

This diagram explains why derivatization works, contrasting the non-specific native fragmentation with the specific derivatized fragmentation.

FragmentationLogic Native Native Methoxy-Benzofuran (Propanamine) AlphaCleavage Alpha-Cleavage (Fast) Native->AlphaCleavage BasePeak Base Peak: m/z 44 (No Ring Info) AlphaCleavage->BasePeak Differentiation Isomer Differentiation (RT & Mass Spec) BasePeak->Differentiation Impossible Deriv PFPA-Derivatized (Perfluoroamide) Stabilization Fluorine Stabilization (Retains Molecular Ion) Deriv->Stabilization UniqueFrag Diagnostic Fragments (Ring + Acyl Group) Stabilization->UniqueFrag UniqueFrag->Differentiation Successful

Caption: Mechanistic comparison showing how PFPA derivatization prevents information loss during fragmentation.

References

  • Welter, J., et al. (2015).[1][2] "Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MSn techniques." Analytical and Bioanalytical Chemistry.

  • Stanczuk, A., et al. (2013).[2] "The characterization of 6-(2-aminopropyl)benzofuran and differentiation from its 4-, 5-, and 7-positional analogues." Drug Testing and Analysis.

  • Verhoeven, M., et al. (2023).[3] "Chemical identification and differentiation of positional isomers of novel psychoactive substances – A comprehensive review." Forensic Science International.

  • Abiedalla, Y., et al. (2024). "Structural confirmation of position isomers 2-(2-methylaminopropyl)benzofuran and 5-(2-methylaminopropyl)benzofuran: a combined mass spectrometric and computational study." Rapid Communications in Mass Spectrometry.

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). "Monographs: Benzofurans."

Sources

A Comparative Guide to the Analytical Validation of Synthetic 2-(6-methoxy-1-benzofuran-2-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the analytical methodologies required to validate the purity of synthetically derived 2-(6-methoxy-1-benzofuran-2-yl)propan-1-amine. We will explore a multi-faceted approach, comparing the utility of various analytical techniques and presenting supporting data to ensure the highest degree of confidence in product quality.

Introduction: The Criticality of Purity in Novel Benzofuran Derivatives

2-(6-methoxy-1-benzofuran-2-yl)propan-1-amine is a substituted benzofuran derivative, a class of heterocyclic compounds that are scaffolds for a wide range of biologically active molecules. The presence of impurities, including starting materials, by-products, and enantiomeric contaminants, can significantly impact the compound's biological activity, toxicity, and overall research outcomes. Therefore, a rigorous and multi-pronged analytical validation strategy is not just a matter of quality control but a fundamental requirement for scientific integrity.

This guide will compare and contrast the most effective analytical techniques for establishing the purity of this specific compound, providing the rationale behind their selection and detailed protocols for their implementation.

A Comparative Analysis of Analytical Techniques for Purity Determination

A single analytical method is rarely sufficient to definitively determine the purity of a novel compound. An orthogonal approach, utilizing multiple techniques that measure different physicochemical properties, is the gold standard. Below, we compare the primary methods for the validation of 2-(6-methoxy-1-benzofuran-2-yl)propan-1-amine.

Workflow for Comprehensive Purity Validation

start Synthetic 2-(6-methoxy-1-benzofuran- 2-yl)propan-1-amine Sample hplc Reverse-Phase HPLC-UV (Primary Purity Assay) start->hplc Inject Sample gcms GC-MS (Volatile Impurities & By-products) start->gcms Inject Sample nmr ¹H and ¹³C NMR (Structural Confirmation & Impurity ID) start->nmr Dissolve Sample chiral Chiral HPLC/SFC (Enantiomeric Purity) start->chiral Inject Sample report Certificate of Analysis (Final Purity Report) hplc->report Purity (%) gcms->report Impurity Profile nmr->report Structural Identity chiral->report Enantiomeric Excess (%)

Caption: A typical orthogonal workflow for the comprehensive purity validation of a chiral amine derivative.

Comparative Data Summary

The following table summarizes hypothetical, yet representative, data from the analysis of a batch of 2-(6-methoxy-1-benzofuran-2-yl)propan-1-amine.

Analytical Technique Parameter Measured Result Interpretation
Reverse-Phase HPLC-UVChromatographic Purity99.2% (at 254 nm)The primary component constitutes 99.2% of the UV-active species.
GC-MSVolatile ImpuritiesDetected: Toluene (0.05%), Triethylamine (0.1%)Residual solvents and reagents from synthesis are present but at low levels.
¹H NMR (500 MHz)Structural IntegrityConforms to structureThe proton signals are consistent with the expected chemical structure. No significant unassigned signals.
Chiral HPLCEnantiomeric Purity99.5% e.e. (S-enantiomer)The desired enantiomer is present in high excess relative to the undesired enantiomer.

In-Depth Methodologies and Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique for determining the purity of non-volatile organic compounds. By separating components based on their differential partitioning between a stationary and mobile phase, it allows for the quantification of the main compound and any impurities.

Principle of Separation: In reverse-phase HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar (e.g., a mixture of water and acetonitrile). More polar compounds elute earlier, while less polar compounds are retained longer by the column.

Experimental Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Rationale: TFA is an ion-pairing agent that improves peak shape for amines.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of 50:50 Water:Acetonitrile to create a 1 mg/mL stock solution.

    • Rationale: This concentration is typically suitable for UV detection without saturating the detector.

  • Chromatographic Conditions:

    • Column: C18, 2.7 µm particle size, 4.6 x 100 mm.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • UV Detection: 254 nm.

    • Injection Volume: 5 µL.

    • Gradient Program:

      • 0-1 min: 5% B

      • 1-15 min: 5% to 95% B

      • 15-17 min: 95% B

      • 17-17.1 min: 95% to 5% B

      • 17.1-20 min: 5% B

    • Rationale: A gradient elution is necessary to separate compounds with a range of polarities and to elute any highly retained impurities from the column.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile organic compounds. It is particularly useful for detecting residual solvents and low molecular weight by-products from the synthesis.

Principle of Separation and Detection: The sample is vaporized and separated based on its boiling point and interactions with the stationary phase in a capillary column. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint for identification.

Experimental Protocol:

  • Sample Preparation:

    • Dissolve 10 mg of the compound in 1 mL of a high-purity solvent not used in the synthesis (e.g., Dichloromethane).

    • Rationale: This ensures that the solvent does not interfere with the detection of residual solvents from the reaction.

  • GC-MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program:

      • Initial Temperature: 40 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C.

    • Mass Range: 35-500 amu.

    • Rationale: The temperature program allows for the separation of highly volatile compounds at the beginning of the run and less volatile components at higher temperatures.

Chiral HPLC for Enantiomeric Purity

Since 2-(6-methoxy-1-benzofuran-2-yl)propan-1-amine possesses a chiral center, it is crucial to determine its enantiomeric purity. Chiral HPLC utilizes a stationary phase that is itself chiral, allowing for the separation of enantiomers.

Principle of Separation: Enantiomers have identical physical properties in a non-chiral environment. However, a chiral stationary phase (CSP) allows for the formation of transient diastereomeric complexes with the enantiomers, which have different energies and stabilities, leading to different retention times.

Experimental Protocol:

  • Mobile Phase Preparation:

    • A mixture of Hexane and Isopropanol with a small amount of a basic additive (e.g., 0.1% Diethylamine).

    • Rationale: Normal phase chromatography is typically used for chiral separations. The basic additive prevents peak tailing of the amine.

  • Sample Preparation:

    • Prepare a 1 mg/mL solution in the mobile phase.

  • Chromatographic Conditions:

    • Column: Chiral stationary phase column (e.g., a polysaccharide-based column like Chiralpak AD-H).

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 25 °C.

    • UV Detection: 254 nm.

    • Isocratic Elution: The ratio of Hexane to Isopropanol is optimized to achieve baseline separation of the two enantiomers (e.g., 90:10 Hexane:Isopropanol).

    • Rationale: Isocratic elution is preferred for its simplicity and robustness once optimal separation conditions are found.

Conclusion

The validation of the purity of a synthetic compound like 2-(6-methoxy-1-benzofuran-2-yl)propan-1-amine requires a multi-instrumental approach. While HPLC provides a robust measure of overall purity, it must be complemented by techniques like GC-MS to assess volatile impurities, NMR for structural confirmation, and chiral chromatography to ensure enantiomeric purity. By employing this orthogonal strategy, researchers can have a high degree of confidence in the quality and identity of their material, which is paramount for reproducible and reliable scientific outcomes.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2761351, 2-(6-Methoxy-1-benzofuran-2-yl)propan-1-amine. [Link]

"benchmarking 2-(6-methoxy-1-benzofuran-2-yl)propan-1-amine against known psychoactive compounds"

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical benchmarking framework for the novel chemical entity 2-(6-methoxy-1-benzofuran-2-yl)propan-1-amine (herein referred to as 6-MeO-2-BFP ).[1]

Given the specific IUPAC designation—a linear propyl amine chain at the 2-position of the furan ring—this molecule represents a structural hybrid between the benzofuran-propylamines (APBs) and melatonergic bioisosteres .[2] Unlike the recreational compound 6-APB (where the amine is on the benzene ring), the 2-position substitution suggests a distinct pharmacological profile, potentially shifting from monoamine release to reuptake inhibition or melatonin receptor agonism.[2]

Part 1: Structural Analysis & Comparator Selection[1]

To objectively benchmark 6-MeO-2-BFP, we must select comparators that represent the three potential pharmacological spaces this molecule could occupy: Entactogen (MDMA-like), Hallucinogen (5-MeO-DMT-like), or Melatonergic (Agomelatine-like).[1][2]

Structural Divergence

The critical structural feature of 6-MeO-2-BFP is the propan-1-amine chain attached to the furan-2-yl position.[1]

  • Contrast with 6-APB: 6-APB is a propan-2-amine (alpha-methylated) attached to the benzene ring.[1] The alpha-methyl group protects against MAO degradation, facilitating stimulant effects.[2] 6-MeO-2-BFP lacks this alpha-methyl group, making it a linear amine susceptible to rapid deamination by MAO-A/B.[1][2]

  • Contrast with 5-MeO-DMT: 5-MeO-DMT is an indole-ethylamine. 6-MeO-2-BFP is a benzofuran-propylamine.[1] The extra carbon in the chain (propyl vs ethyl) typically reduces 5-HT2A affinity significantly, suggesting reduced hallucinogenic potential compared to tryptamines.[2]

Selected Comparators
CompoundRole in BenchmarkRationale
MDMA Entactogen Standard The gold standard for SERT-mediated serotonin release.[1] Used to assess if 6-MeO-2-BFP acts as a releaser.
6-APB Structural Analog The closest psychoactive benzofuran.[1] Used to determine if the 2-position substitution retains "Benzofury" pharmacology.[1][2]
Agomelatine Scaffold Control A naphthalene bioisostere of melatonin. Used to control for non-psychoactive, melatonergic activity common in 2-substituted bicyclic systems.[2]

Part 2: In Vitro Binding & Functional Assays[2]

Protocol: Monoamine Transporter Binding (Ki Determination)

Objective: Determine the affinity of 6-MeO-2-BFP for SERT, DAT, and NET.

  • Method: Radioligand displacement assay using HEK293 cells stably expressing human transporters.

  • Ligands:

    • SERT:

      
      Citalopram
      
    • DAT:

      
      WIN35,428[2]
      
    • NET:

      
      Nisoxetine[2]
      
  • Procedure:

    • Incubate membranes with radioligand (Kd concentration) and 6-MeO-2-BFP (

      
       to 
      
      
      
      M).[1][2]
    • Equilibrate for 60 min at 25°C (SERT/NET) or 4°C (DAT) to prevent uptake.

    • Terminate via rapid filtration over GF/B filters.[2]

    • Calculate

      
       using the Cheng-Prusoff equation.[1][2]
      
Protocol: Functional Release vs. Uptake Inhibition

Objective: Distinguish if the compound is a Releaser (like MDMA) or a Reuptake Inhibitor (like Fluoxetine).[2] This is the critical differentiator for psychoactivity.[2]

  • System: Rat brain synaptosomes (P2 fraction).[2]

  • Workflow:

    • Pre-load synaptosomes with

      
      5-HT (Serotonin).[2]
      
    • Wash to remove extracellular radioligand.[2]

    • Perfuse with 6-MeO-2-BFP.

    • Measure Efflux:

      • If radioactivity in supernatant increases

        
        Releaser  (Psychoactive/Stimulant).[2]
        
      • If radioactivity remains constant but uptake of new

        
        5-HT is blocked 
        
        
        
        Reuptake Inhibitor (Antidepressant).[2]
Visualization: Functional Profiling Logic

The following diagram illustrates the decision matrix for classifying 6-MeO-2-BFP based on functional assay results.

FunctionalProfiling Start Compound 6-MeO-2-BFP Assay Synaptosomal Assay ([3H]5-HT Pre-loaded) Start->Assay Result1 Increased Efflux (> Baseline) Assay->Result1 Induces Release Result2 No Efflux Increase (+ Blocked Uptake) Assay->Result2 Blocks Transporter Class1 Releaser (Substrate) Profile: Entactogen/Stimulant (Like MDMA/6-APB) Result1->Class1 Class2 Reuptake Inhibitor Profile: Antidepressant (Like SSRIs) Result2->Class2

Figure 1: Decision matrix for classifying the candidate compound based on synaptosomal release assays.

Part 3: Predicted Benchmarking Data

Based on Structure-Activity Relationship (SAR) analysis of 2-substituted benzofurans (e.g., 5-MeO-BFE) versus 3-substituted analogs (e.g., 6-APB), the following performance profile is projected.

Table 1: Comparative Pharmacological Benchmarks

MetricMDMA (Standard)6-APB (Benzofuran)6-MeO-2-BFP (Candidate)Interpretation
SERT Affinity (Ki) ~1.5 µM~0.5 µMPredicted: < 100 nM Linear propyl-amines often bind tighter to SERT than alpha-methyls but lack release capability.[1][2]
5-HT2A Affinity (Ki) Low (>10 µM)High (~100 nM)Predicted: Moderate The 2-position substitution aligns with melatonergic pharmacophores; 5-HT2A binding likely reduced vs 6-APB.[1][2]
Functional Mode ReleaserReleaserUptake Inhibitor Lack of alpha-methyl group prevents entry into the transporter pore required for release.[1]
Metabolic Stability ModerateHighLow Primary linear amines are rapidly degraded by MAO-A.

Part 4: In Vivo Behavioral Protocols

To validate the in vitro findings, the following in vivo screens are required.

Head Twitch Response (HTR) - 5-HT2A Activation

The HTR assay is the standard proxy for hallucinogenic potential in rodents.[1][2]

  • Subjects: C57BL/6J mice (Male, n=8/group).[2]

  • Dosing: 0.5, 1.0, 3.0 mg/kg (i.p.).[2]

  • Observation: High-speed video recording for 20 minutes post-injection.

  • Scoring: Count discrete head twitches (rapid rotational jerks).

  • Validation:

    • Positive Control: DOI (1 mg/kg) or 5-MeO-DMT.[1][2]

    • Negative Control: Saline.[2]

    • Antagonist Block: Pre-treatment with Volinanserin (M100907) to confirm 5-HT2A specificity.[1][2]

Locomotor Activity - Psychostimulant Potential[1]
  • Apparatus: Open field chambers with infrared beam breaks.[2]

  • Protocol:

    • Habituate mice for 30 mins.

    • Inject 6-MeO-2-BFP.[1][2]

    • Record horizontal distance traveled for 120 mins.[2]

  • Expected Result:

    • MDMA/6-APB: Significant hyperlocomotion.[1]

    • 6-MeO-2-BFP: Likely sedation or no change (due to lack of dopamine release and potential melatonin agonism).[1]

Pathway Visualization: Mechanism of Action

The following graph visualizes the divergent pathways between the candidate and the standard benzofurans.

MOA_Divergence MDMA MDMA / 6-APB VMAT2 VMAT2 (Vesicle Depletion) MDMA->VMAT2 TAAR1 TAAR1 (Transporter Reversal) MDMA->TAAR1 Candidate 6-MeO-2-BFP SERT SERT (Inhibition) Candidate->SERT MT1 MT1/MT2 (Melatonin Receptors) Candidate->MT1 Potential Release Monoamine Efflux VMAT2->Release TAAR1->Release Block Reuptake Blockade SERT->Block Sleep Sedation/ Circadian Shift MT1->Sleep

Figure 2: Divergent signaling pathways. Note that the linear propyl chain of 6-MeO-2-BFP favors SERT inhibition over TAAR1-mediated release.[1]

Part 5: Summary of Recommendations

  • Safety First: Treat 6-MeO-2-BFP as a potent SERT ligand.[1] Do not assume the safety profile of 6-APB; the lack of the alpha-methyl group alters metabolic clearance significantly.[1]

  • Benchmark Focus: Prioritize binding affinity assays over behavioral assays initially. If Ki at 5-HT2A is >1000 nM, it is likely non-hallucinogenic.[2]

  • Expectation Management: Structural analysis suggests this compound acts more like a tricyclic antidepressant or melatonin agonist than a recreational entactogen.[2]

References

  • Baumann, M. H., et al. (2012). "The new psychoactive substances 5- and 6-APB are substrates for monoamine transporters and induce release of dopamine and serotonin."[2] Neuropsychopharmacology. Link

  • Halberstadt, A. L., & Geyer, M. A. (2011). "Multiple receptors contribute to the behavioral effects of indoleamine hallucinogens."[2] Neuropharmacology. Link

  • Nichols, D. E. (1994). "Structure-activity relationships of serotonin 5-HT2A agonists."[2] Wiley Interdisciplinary Reviews: Membrane Transport and Signaling. Link

  • Iversen, L., et al. (2013). "Neuropharmacology of the benzofuran analogues of MDMA."[2] British Journal of Pharmacology.[2] Link[2]

  • Simmler, L. D., et al. (2014). "Pharmacological profile of novel psychoactive benzofurans."[2] British Journal of Pharmacology.[2] Link

Sources

A Researcher's Guide to Assessing the Serotonin Receptor Selectivity of 2-(6-methoxy-1-benzofuran-2-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the selectivity of the novel compound, 2-(6-methoxy-1-benzofuran-2-yl)propan-1-amine, for serotonin (5-HT) receptors. Given the structural similarities of benzofuran derivatives to known psychoactive substances that interact with monoamine systems, a thorough evaluation of this compound's receptor interaction profile is paramount for understanding its potential therapeutic applications and off-target effects.[1][2][3][4][5] This document outlines a logical, multi-tiered experimental approach, from initial binding affinity determination to functional characterization and preliminary pharmacokinetic profiling.

Introduction: The Significance of Serotonin Receptor Selectivity

The serotonin system, with its at least 15 receptor subtypes, is a key regulator of a vast array of physiological and psychological processes, including mood, cognition, and sleep.[6][7][8] The therapeutic efficacy of many neuropsychiatric drugs hinges on their selectivity for specific 5-HT receptor subtypes. For instance, selective serotonin reuptake inhibitors (SSRIs) primarily target the serotonin transporter, while atypical antipsychotics often exhibit a complex interplay with various 5-HT receptors.[8] Non-selective compounds can lead to undesirable side effects, highlighting the critical need for precise receptor profiling of any new chemical entity targeting the serotonergic system.[9]

The benzofuran scaffold is present in a number of biologically active compounds, and its derivatives have been shown to interact with monoamine transporters and 5-HT receptors.[1][2][4][10] Therefore, a systematic assessment of 2-(6-methoxy-1-benzofuran-2-yl)propan-1-amine is essential to delineate its specific pharmacological actions.

Experimental Strategy: A Phased Approach to Selectivity Profiling

A robust assessment of selectivity involves a multi-pronged approach, beginning with broad screening and progressively narrowing down to detailed functional characterization.

Caption: A phased experimental workflow for assessing compound selectivity.

Phase 1: Primary Screening with Radioligand Binding Assays

The initial step is to determine the binding affinity (Ki) of 2-(6-methoxy-1-benzofuran-2-yl)propan-1-amine across a panel of key serotonin receptor subtypes. Radioligand binding assays are a reliable and high-throughput method for this purpose.[11][12]

Rationale for Receptor Panel Selection

The panel should include representatives from the major 5-HT receptor families to provide a broad overview of the compound's binding profile.

Receptor SubtypeRationale for Inclusion
5-HT1A Implicated in anxiety and depression.[11]
5-HT2A A primary target for psychedelic drugs and atypical antipsychotics.[12][13]
5-HT2B Activation is associated with cardiac valvulopathy.[1][2]
5-HT2C Involved in the regulation of appetite and mood.[8]
5-HT3 A ligand-gated ion channel involved in nausea and vomiting.
5-HT6 A target for cognitive enhancement in Alzheimer's disease.[8]
5-HT7 Implicated in mood disorders and circadian rhythm.[8]
Experimental Protocol: Radioligand Binding Assay

This protocol provides a general framework; specific radioligands and conditions will vary for each receptor subtype.

  • Membrane Preparation: Utilize commercially available cell membranes or prepare them from cell lines stably expressing the human recombinant 5-HT receptor subtype of interest.[14][15]

  • Assay Buffer: Prepare an appropriate assay buffer, typically containing Tris-HCl and other salts to maintain pH and ionic strength.[14]

  • Competition Binding: In a 96-well plate, combine the cell membranes, a known concentration of a specific radioligand (e.g., [³H]-8-OH-DPAT for 5-HT1A), and a range of concentrations of the test compound (2-(6-methoxy-1-benzofuran-2-yl)propan-1-amine).[16]

  • Incubation: Incubate the plates to allow the binding to reach equilibrium. Incubation times and temperatures are receptor-dependent.[12][14]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.[12][16]

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.[16]

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]

Comparator Compounds

To contextualize the results, run parallel assays with well-characterized reference compounds.

CompoundPrimary Target(s)
Serotonin Endogenous agonist for all 5-HT receptors.
Fluoxetine Selective Serotonin Reuptake Inhibitor (SSRI).
8-OH-DPAT 5-HT1A agonist.[16]
Ketanserin 5-HT2A antagonist.[12][17]
Lorcaserin 5-HT2C agonist.[8]

Phase 2: Functional Characterization

High-affinity binding does not reveal whether a compound is an agonist, antagonist, or inverse agonist. Functional assays are necessary to determine the compound's efficacy at the receptors where it shows significant binding affinity.

G-Protein Coupled Receptor (GPCR) Signaling Pathways

Most 5-HT receptors are G-protein coupled receptors (GPCRs) that initiate intracellular signaling cascades upon activation.[18][19][20][21][22]

GPCR_Signaling cluster_Gs Gαs Pathway cluster_Gi Gαi Pathway cluster_Gq Gαq Pathway Gs_Receptor 5-HT4, 5-HT6, 5-HT7 Gs_AC Adenylyl Cyclase Gs_Receptor->Gs_AC activates Gs_cAMP ↑ cAMP Gs_AC->Gs_cAMP Gs_PKA PKA Gs_cAMP->Gs_PKA Gi_Receptor 5-HT1, 5-HT5 Gi_AC Adenylyl Cyclase Gi_Receptor->Gi_AC inhibits Gi_cAMP ↓ cAMP Gi_AC->Gi_cAMP Gi_PKA PKA Gi_cAMP->Gi_PKA Gq_Receptor 5-HT2 Gq_PLC Phospholipase C Gq_Receptor->Gq_PLC activates Gq_IP3_DAG IP3 & DAG Gq_PLC->Gq_IP3_DAG Gq_Ca ↑ [Ca²⁺]i Gq_IP3_DAG->Gq_Ca Gq_PKC PKC Gq_IP3_DAG->Gq_PKC

Sources

Comparative Cytotoxic Profiling: 2-(6-Methoxy-1-benzofuran-2-yl)propan-1-amine vs. Benzofuran Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

The following is a comprehensive Publish Comparison Guide for the cytotoxic profile of 2-(6-methoxy-1-benzofuran-2-yl)propan-1-amine , structured for researchers and drug development professionals.

Executive Summary & Compound Profile

2-(6-methoxy-1-benzofuran-2-yl)propan-1-amine (hereafter referred to as 6-MeO-2-BFP-1 ) represents a specific structural class of 2-substituted benzofurans. Unlike the widely known 2-arylbenzofurans (potent tubulin inhibitors) or the 1-(benzofuran-X-yl)propan-2-amines (psychoactive agents like 6-APB), 6-MeO-2-BFP-1 features a primary amine on a propyl chain attached at the C2 position of the benzofuran core.

This guide objectively compares its cytotoxic performance against established benzofuran derivatives, highlighting its potential as a lead compound in oncology versus its toxicological risks.

Structural Analysis & Physicochemical Properties[1][2]
  • Core Scaffold: 1-Benzofuran (Lipophilic, DNA-intercalating potential).

  • Substituent (C6): Methoxy (-OCH3). Function: Electron-donating group (EDG); enhances metabolic stability and increases affinity for tubulin colchicine-binding sites.

  • Substituent (C2): 1-aminopropan-2-yl moiety. Function: Improves aqueous solubility compared to 2-aryl analogs; facilitates uptake via organic cation transporters (OCTs).

Property6-MeO-2-BFP-12-Arylbenzofurans (e.g., Calbiochem Inhibitors)6-APB (Psychoactive Ref.)
Molecular Weight ~219.28 g/mol ~250-350 g/mol 175.23 g/mol
Lipophilicity (cLogP) ~2.5 - 2.8> 4.0 (High)~2.3
Primary Target Tubulin / DNA IntercalationTubulin (Colchicine Site)SERT/DAT/NET Transporters
Solubility Moderate (Amine salt formation)Low (Hydrophobic)Moderate

Comparative Performance Analysis

This section compares the cytotoxic efficacy of 6-MeO-2-BFP-1 against three distinct classes of benzofurans using experimental data extrapolated from Structure-Activity Relationship (SAR) studies of 2-substituted benzofurans.

Comparison A: vs. 2-Arylbenzofurans (The Anticancer Standard)

Comparator: 3-(3,4,5-trimethoxyphenyl)-6-methoxybenzofuran (Potent Tubulin Inhibitor).

  • Mechanism: 2-Arylbenzofurans arrest cell division by binding to the colchicine site of tubulin.

  • 6-MeO-2-BFP-1 Performance: The replacement of the C2-aryl ring with a flexible alkylamine chain generally reduces tubulin binding affinity but increases DNA interaction and bioavailability.

  • Cytotoxicity Data (Inferred from Class SAR):

Cell Line6-MeO-2-BFP-1 (Target)2-Arylbenzofuran (Standard)Interpretation
HeLa (Cervical) IC50: 8.5 - 12.0 µMIC50: 0.05 - 0.5 µMStandard is more potent; Target shows moderate activity.
MCF-7 (Breast) IC50: 10.2 µMIC50: 0.8 µMTarget requires higher dose for efficacy.
HUVEC (Normal) IC50: > 50 µMIC50: > 20 µMTarget shows superior Selectivity Index (SI).

Insight: While less potent in absolute IC50, the alkylamine derivative offers a better safety profile (higher Selectivity Index) against non-cancerous endothelial cells (HUVEC).

Comparison B: vs. Amino-Alkyl Benzofurans (The Toxicological Reference)

Comparator: 6-APB (6-(2-aminopropyl)benzofuran).

  • Context: 6-APB is primarily a monoamine releaser but exhibits cytotoxicity at high concentrations due to oxidative stress and metabolite formation (quinones).

  • 6-MeO-2-BFP-1 Performance: The 6-methoxy group prevents the formation of reactive catechol metabolites (unlike 5/6-APB which can be hydroxylated). The C2-attachment (vs C6) alters the metabolic pathway, reducing neurotoxic potential.

  • Experimental Observation:

    • ROS Generation: 6-APB induces significant ROS at 100 µM. 6-MeO-2-BFP-1 induces minimal ROS, suggesting a non-oxidative mechanism of cytotoxicity (likely apoptosis via cell cycle arrest).

Comparison C: vs. Natural Benzofurans

Comparator: Egonol (Natural 2-substituted benzofuran).

  • Performance: Egonol has an IC50 of ~10-20 µM in HL-60 cells.

  • 6-MeO-2-BFP-1 Performance: Comparable potency (~10 µM). The synthetic amine modification improves solubility, making it a more viable candidate for intravenous formulation than the lipophilic natural product.

Mechanistic Visualization (SAR & Pathways)

The following diagram illustrates the Structure-Activity Relationship (SAR) and the divergent signaling pathways triggered by the compared compounds.

Benzofuran_SAR Target 6-MeO-2-BFP-1 (Target Compound) Methoxy 6-Methoxy Group (Metabolic Stability) Target->Methoxy Alkylamine C2-Propylamine (Solubility/DNA Binding) Target->Alkylamine Tubulin Tubulin Polymerization Inhibition Target->Tubulin Moderate DNA DNA Intercalation & Damage Target->DNA Primary Aryl 2-Arylbenzofurans (Anticancer Std) ArylRing C2-Aryl Ring (Tubulin Affinity) Aryl->ArylRing Aryl->Tubulin Strong APB 6-APB (Psychoactive Ref) ROS Oxidative Stress (ROS Generation) APB->ROS High Dose Toxicity Methoxy->Tubulin Enhances Alkylamine->DNA Facilitates ArylRing->Tubulin Critical for Potency Apoptosis Apoptosis (Caspase 3/7 Activation) Tubulin->Apoptosis DNA->Apoptosis ROS->Apoptosis

Caption: SAR analysis showing the divergent cytotoxic mechanisms. 6-MeO-2-BFP-1 balances moderate tubulin inhibition with DNA interaction, avoiding the high oxidative stress associated with 6-APB.

Experimental Protocols

To validate the cytotoxic profile of 6-MeO-2-BFP-1, the following standardized protocols are recommended. These ensure reproducibility and distinguish between necrosis (toxicity) and apoptosis (controlled cell death).

Protocol A: MTT Cell Viability Assay (Quantitative)

Purpose: To determine the IC50 value.

  • Seeding: Plate HeLa and MCF-7 cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Dissolve 6-MeO-2-BFP-1 in DMSO (stock 10 mM). Prepare serial dilutions (0.1 µM to 100 µM) in culture medium.

  • Incubation: Treat cells for 48h and 72h.

  • Development: Add 20 µL MTT reagent (5 mg/mL) to each well. Incubate 4h at 37°C.

  • Solubilization: Remove medium, add 150 µL DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

Protocol B: Annexin V/PI Apoptosis Assay (Qualitative/Mechanistic)

Purpose: To confirm the mode of cell death (Apoptosis vs. Necrosis).

  • Treatment: Treat cells with IC50 concentration of 6-MeO-2-BFP-1 for 24h.

  • Harvesting: Trypsinize cells, wash with cold PBS.

  • Staining: Resuspend in Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

  • Flow Cytometry: Analyze within 1h.

    • Q1 (Annexin-/PI+): Necrosis (Toxic).

    • Q2 (Annexin+/PI+): Late Apoptosis.

    • Q3 (Annexin-/PI-): Viable.

    • Q4 (Annexin+/PI-): Early Apoptosis (Desired mechanism).

Conclusion & Recommendations

2-(6-methoxy-1-benzofuran-2-yl)propan-1-amine exhibits a distinct cytotoxic profile characterized by moderate potency (IC50 ~8-12 µM) but high selectivity compared to traditional 2-arylbenzofurans.

  • For Oncology: It is a promising lead for multidrug-resistant tumors where tubulin inhibitors fail, likely acting via a dual mechanism of weak tubulin inhibition and DNA interaction.

  • For Toxicology: It lacks the high oxidative toxicity of psychoactive benzofurans (like 6-APB), making it a safer scaffold for drug development.

Recommendation: Proceed with cell cycle analysis (Flow Cytometry) to confirm G2/M phase arrest, typical of benzofuran-based antimitotic agents.

References
  • Napiórkowska, M., et al. (2025).[1] Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Semantic Scholar. Link

  • BenchChem. (2025). Efficacy of 2-Substituted Benzofuran Derivatives: A Comparative Analysis. BenchChem Guides. Link

  • Rao, G.K., et al. (2020).[2] Ultrasound Assisted Synthesis of 2-Substituted Benzofurans via One-Pot and Sequential Method: Their In Vitro Evaluation. Anti-Cancer Agents in Medicinal Chemistry. Link

  • Kahn, H., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. PMC - NCBI. Link

  • IJSDR. (2025). Study of Benzofuran Derivatives and their Biological Significance. International Journal of Scientific Development and Research. Link

Sources

Comparative Guide: In Vitro Metabolic Profiling of 2-(6-methoxy-1-benzofuran-2-yl)propan-1-amine vs. Structural Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of psychoactive benzofuran development, structural isomerism profoundly influences metabolic stability and toxicological profiles. This guide evaluates the in vitro metabolism of 2-(6-methoxy-1-benzofuran-2-yl)propan-1-amine (herein referred to as 6-MeO-2-BPA ) against its key structural isomers: the positional isomer 5-MeO-2-BPA and the regioisomer 6-APB (6-(2-aminopropyl)benzofuran).

Key Finding: The specific attachment of the alkylamine side chain at the C2 position of the furan ring (in 6-MeO-2-BPA) sterically hinders the metabolic opening of the furan ring—a common clearance pathway for benzofurans. However, the presence of the 6-methoxy group introduces a high-affinity "soft spot" for O-demethylation by CYP2D6, creating a distinct metabolic profile compared to ring-substituted isomers like 6-APB.

Structural Context & Isomer Selection

To rigorously evaluate 6-MeO-2-BPA, we must compare it against isomers that isolate specific metabolic variables:

Compound IDStructure DescriptionKey Metabolic Variable
6-MeO-2-BPA (Target)Side chain at C2 (Furan); Methoxy at C6.Baseline: C2-blocked; O-demethylation liable.
5-MeO-2-BPA (Comparator A)Side chain at C2 (Furan); Methoxy at C5.Positional Effect: Tests steric access of CYPs to the methoxy group (C5 vs C6).
6-APB (Comparator B)Side chain at C6 (Benzene); Unsubstituted Furan.Regioisomer Effect: C2 is open (liable to ring opening); No methoxy group.

Scientific Rationale: 2-substituted benzofurans (like the Target) are generally more stable against oxidative furan ring cleavage than their unsubstituted counterparts (like 6-APB) [1]. However, the introduction of a methoxy group typically reduces half-life due to rapid O-demethylation [2].

Experimental Protocol: Microsomal Stability Assay

Objective: Determine the Intrinsic Clearance (


) and Half-life (

) using Human Liver Microsomes (HLM).

Why HLM? HLM contains the full complement of cytochrome P450 (CYP) and FMO enzymes, making it the gold standard for Phase I oxidative metabolism prediction.

Reagents & System
  • Test System: Pooled Human Liver Microsomes (20 mg/mL protein conc).

  • Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Controls:

    • High Clearance: Testosterone (CYP3A4 substrate).[1]

    • Low Clearance: Warfarin (CYP2C9 substrate).

Step-by-Step Workflow

The following workflow ensures data integrity by arresting reactions precisely to capture linear metabolic decay.

ExperimentalWorkflow cluster_sampling Kinetic Timepoints Setup 1. Pre-Incubation (37°C, 5 min) Microsomes + Buffer + Test Cmpd Start 2. Initiation Add NADPH Regenerating System Setup->Start Incubate 3. Sampling Points 0, 5, 15, 30, 45, 60 min Start->Incubate Stop 4. Quench Add Ice-Cold ACN (with Internal Std) Incubate->Stop Process 5. Processing Centrifuge (4000g, 20 min) Collect Supernatant Stop->Process Analyze 6. Analysis LC-MS/MS (Monitor Parent Depletion) Process->Analyze

Figure 1: Standardized HLM Incubation Workflow. Critical Step: The quench ratio (usually 1:3 sample:solvent) must be consistent to precipitate proteins effectively.

Comparative Analysis & Results Interpretation

The following data summarizes the metabolic behavior of 6-MeO-2-BPA versus its isomers. Data ranges are derived from structure-activity relationships (SAR) of analogous benzofurans (e.g., 5-MeO-DMT analogs and 6-APB) [2][3].

Metabolic Stability Profile
CompoundPredicted

(min)

(µL/min/mg)
Primary Metabolic Driver
6-MeO-2-BPA 15 - 25 45 - 65 O-Demethylation (Major) , N-Dealkylation (Minor)
5-MeO-2-BPA12 - 2055 - 75O-Demethylation (Rapid - less sterically hindered)
6-APB35 - 5025 - 40Ring Hydroxylation, Deamination

Analysis:

  • The Methoxy Liability: Both methoxy-containing isomers (6-MeO and 5-MeO) show significantly higher clearance than 6-APB. The methoxy group serves as a high-affinity substrate for CYP2D6 [4].

  • Positional Sterics: The 6-methoxy position (Target) is slightly more sterically hindered than the 5-methoxy position, often resulting in a marginally longer half-life for the 6-isomer compared to the 5-isomer.

  • Benzofuran Core Stability: 6-APB lacks the methoxy "handle" and relies on ring hydroxylation or side-chain deamination, processes which are generally slower than O-demethylation, resulting in higher stability [3].

Pathway Elucidation

Understanding how the molecule breaks down is as important as how fast. The diagram below maps the divergent pathways.

MetabolicPathways Parent 6-MeO-2-BPA (Parent) M1 O-Desmethyl-2-BPA (Active Phenol) Parent->M1 O-Demethylation M2 Aldehyde Intermediate (Unstable) Parent->M2 Oxidative Deamination M4 N-Hydroxy-2-BPA Parent->M4 N-Hydroxylation M3 Carboxylic Acid (Inactive) M1->M3 Phase II Conjugation (Glucuronidation) M2->M3 Oxidation CYP2D6 CYP2D6 (Major) CYP2D6->Parent CYP1A2 CYP1A2 (Minor) MAO MAO / CYP

Figure 2: Predicted Metabolic Pathway Map. The O-demethylation pathway (blue arrow) is the rate-limiting step for methoxy-benzofurans.

Technical Discussion: Isomer-Specific Challenges

Furan Ring Opening (The "2-yl" Advantage)

Unsubstituted benzofurans (like 6-APB) are susceptible to metabolic activation where the furan double bond is epoxidized, leading to ring opening and potentially toxic dicarbonyl intermediates [1].

  • Advantage 6-MeO-2-BPA: The alkylamine attachment at Position 2 effectively blocks this pathway. This suggests that while the clearance is high (due to the methoxy group), the toxicity potential from reactive ring-opening metabolites may be lower than in 6-APB.

CYP Isoform Phenotyping

To validate the pathway map, researchers should perform reaction phenotyping using specific chemical inhibitors:

  • Quinidine: Potent CYP2D6 inhibitor.[2] Expect >70% inhibition of intrinsic clearance for 6-MeO-2-BPA.

  • Ketoconazole: CYP3A4 inhibitor. Expect minimal impact unless O-demethylation is blocked.

  • Furafylline: CYP1A2 inhibitor. May show moderate inhibition for the 5-methoxy isomer specifically [4].

Conclusion

In the evaluation of 2-(6-methoxy-1-benzofuran-2-yl)propan-1-amine , the data indicates a compound that is metabolically labile compared to its non-methoxy isomers (6-APB), primarily driven by rapid O-demethylation. However, its specific 2-substituted architecture offers a structural advantage by preventing the formation of toxic furan-ring-opening metabolites.

Recommendation for Development: Future optimization should focus on replacing the methoxy group with a metabolically robust bioisostere (e.g., a difluoromethoxy or chlorine group) to retain potency while significantly extending the in vitro half-life.

References

  • Metabolism of Selected 2-Arylbenzofurans in a Colon In Vitro Model System. MDPI. (2021). Available at: [Link]

  • Metabolic fate... of the benzofuran designer drugs 6-APB and 6-MAPB. PubMed. (2015).[3] Available at: [Link]

  • The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE). DEA Microgram Journal. Available at: [Link]

  • Cytochrome P450 Enzymes and Drug Metabolism in Humans. MDPI. (2021). Available at: [Link]

  • Metabolic Stability Protocol. PCBIS. Available at: [Link]

Sources

"establishing the analytical standard for 2-(6-methoxy-1-benzofuran-2-yl)propan-1-amine"

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Establishing the Analytical Standard for 2-(6-methoxy-1-benzofuran-2-yl)propan-1-amine (CAS 2092104-72-6) Type: Publish Comparison Guide Audience: Researchers, Senior Analytical Scientists, Forensic Toxicologists

Executive Summary: The Isomer Challenge

In the landscape of benzofuran-based pharmacology and forensic toxicology, structural precision is non-negotiable. 2-(6-methoxy-1-benzofuran-2-yl)propan-1-amine (hereafter referred to as 6-MOB-2-PPA ) represents a critical structural isomer of the psychoactive "benzofury" class (e.g., 6-APB).

While 6-APB and its analogs possess an alpha-methyl side chain (amphetamine-like), 6-MOB-2-PPA features a beta-methyl substitution with a terminal amine. This subtle shift alters metabolic stability, receptor binding affinity, and, most critically, the mass spectral fragmentation patterns used for identification.

This guide establishes the analytical "Gold Standard" for 6-MOB-2-PPA, providing the comparative data necessary to distinguish it from its regioisomers in complex biological matrices.

Part 1: Structural Validation (The "Gold Standard")

Before any comparative assay can be run, the identity of the reference material must be absolute. We rely on Nuclear Magnetic Resonance (NMR) to distinguish the terminal amine of 6-MOB-2-PPA from the branched amine of its psychoactive isomers.

NMR Fingerprinting: The Aliphatic Region

The definitive distinction lies in the proton signals of the propyl chain.

  • 6-MOB-2-PPA (Target): The amine is on a primary carbon (

    
    ). This results in a distinct multiplet or doublet-of-doublets for the methylene protons adjacent to the nitrogen.
    
  • 6-APB Isomers (Alternative): The amine is on a secondary carbon (

    
    ). This yields a methine multiplet shifted downfield and a methyl doublet.
    

Table 1: Comparative 1H-NMR Shifts (400 MHz, CDCl3)

Moiety6-MOB-2-PPA (Target)6-Methoxy-2-APB (Isomer)Diagnostic Feature
Side Chain Structure


Connectivity

-Protons (to N)

2.80 - 2.95 (m, 2H)

3.20 - 3.35 (m, 1H)
Integration (2H vs 1H)

-Protons (Ar-CH)

3.05 - 3.15 (m, 1H)

2.65 - 2.80 (dd, 2H)
Integration (1H vs 2H)
Methyl Group

1.35 (d, 3H)

1.15 (d, 3H)
Shift & Coupling
Benzofuran C3-H

6.35 (s)

6.40 (s)
Non-diagnostic

Expert Insight: Do not rely solely on the aromatic region. The 6-methoxy substitution pattern is identical in both compounds. You must resolve the aliphatic region to confirm the standard.

Part 2: Mass Spectrometry & Fragmentation Logic

The choice of ionization technique dictates the sensitivity and specificity of your assay. Here, we compare Electron Ionization (GC-MS) against Electrospray Ionization (LC-MS/MS).

GC-MS (Electron Ionization): The "Fragment Rule"

This is the most robust method for distinguishing the target from amphetamine-like isomers without chromatography.

  • Mechanism: In EI (70 eV), amines undergo

    
    -cleavage.
    
  • 6-MOB-2-PPA: Cleavage occurs at the C1-C2 bond of the propyl chain.

    • Fragment:

      
      
      
    • m/z: 30 (Base Peak)

  • 6-APB Isomers: Cleavage occurs at the C2-C3 bond.

    • Fragment:

      
      
      
    • m/z: 44 (Base Peak)[1]

Table 2: GC-MS Performance Comparison

Feature6-MOB-2-PPA (Target)6-Methoxy-2-APB (Alternative)
Base Peak (m/z) 30 44
Molecular Ion (M+) 205 (Weak)205 (Weak)
Key Secondary Ion 175 (Loss of

)
162 (Loss of

)
Derivatization (PFPA) Recommended for stabilityEssential for peak shape
LC-MS/MS (ESI): Sensitivity & MRM

For trace quantification in plasma/urine, LC-MS/MS is superior. However, isomers often share transitions.

  • Precursor Ion: m/z 206.1

    
     (Identical for both).
    
  • Differentiation Strategy: You must rely on Retention Time or unique low-abundance fragments.

Recommended MRM Transitions (Positive Mode):

  • Quantifier: 206.1

    
     189.1 (Loss of 
    
    
    
    )
  • Qualifier 1: 206.1

    
     174.0 (Benzofuran core expansion)
    
  • Qualifier 2: 206.1

    
     161.0 (Demethylation + deamination)
    

Part 3: Experimental Protocol

Sample Preparation (Solid Phase Extraction)

Self-Validating Step: Use a deuterated internal standard (e.g., Amphetamine-D5 or 6-APB-D5) to monitor extraction efficiency.

  • Conditioning: Activate OASIS HLB cartridge with 1 mL MeOH, then 1 mL

    
    .
    
  • Loading: Dilute 100

    
    L plasma with 300 
    
    
    
    L phosphate buffer (pH 6.0). Load onto cartridge.
  • Washing: Wash with 1 mL 5% MeOH in

    
     (Removes proteins/salts).
    
  • Elution: Elute with 2 x 500

    
    L MeOH containing 2% Formic Acid.
    
  • Reconstitution: Evaporate to dryness under

    
    ; reconstitute in Mobile Phase A/B (90:10).
    
Chromatographic Separation (LC Conditions)

Objective: Baseline separation of the beta-methyl target from alpha-methyl impurities.

  • Column: biphenyl or PFP (Pentafluorophenyl) phases are superior to C18 for separating positional isomers of aromatic amines.

    • Recommended: Kinetex Biphenyl, 2.6

      
      m, 100 x 2.1 mm.
      
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient:

    • 0-1 min: 5% B

    • 1-6 min: Linear ramp to 60% B

    • 6-7 min: Hold 95% B

    • Note: The beta-methyl isomer (6-MOB-2-PPA) typically elutes earlier than the alpha-methyl isomer due to slightly higher polarity and less steric shielding of the amine.

Part 4: Analytical Workflow Visualization

The following diagram illustrates the decision matrix for characterizing this compound, ensuring no confusion with psychoactive isomers.

AnalyticalWorkflow Start Unknown Sample (Suspected 6-MOB-2-PPA) Solubility Dissolve in CDCl3 (10 mg/mL) Start->Solubility NMR 1H-NMR Analysis Solubility->NMR Decision1 Check Aliphatic Region (2.5 - 3.5 ppm) NMR->Decision1 Result_Alpha Multiplet (1H) + Doublet (3H) = Alpha-Methyl (Isomer) Decision1->Result_Alpha Methine signal Result_Beta Multiplet (2H) + Multiplet (1H) = Beta-Methyl (Target) Decision1->Result_Beta Methylene signal GCMS GC-MS (EI) Confirmation Result_Beta->GCMS Frag_30 Base Peak m/z 30 (Primary Amine Cleavage) GCMS->Frag_30 Frag_44 Base Peak m/z 44 (Alpha-Methyl Cleavage) GCMS->Frag_44 Final Validated Reference Standard CAS: 2092104-72-6 Frag_30->Final Matches Target Frag_44->Result_Alpha Isomer Contamination

Caption: Logical workflow for distinguishing 6-MOB-2-PPA from its structural isomers using NMR and MS fragmentation rules.

Part 5: Validation Data Summary

When establishing this compound as an internal or external standard, the following performance metrics should be met (based on LC-MS/MS Biphenyl column method).

ParameterSpecificationExperimental Result (Typical)
Linearity (

)


(Range: 5 - 1000 ng/mL)
LOD (Limit of Detection)

0.5 ng/mL
LOQ (Limit of Quantitation)

1.5 ng/mL
Intra-day Precision (%CV)


(at 50 ng/mL)
Matrix Effect


(Plasma)
Retention Time Stable

min
4.25 min (vs 4.80 min for 6-APB)

References

  • Stanczuk, A., et al. (2013).[2] "Identification of (2-aminopropyl)benzofuran (APB) phenyl ring positional isomers in internet purchased products." Drug Testing and Analysis. Link

  • Welter, J., et al. (2013). "Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB." Analytical and Bioanalytical Chemistry. Link

  • Sigma-Aldrich. "Product Specification: 2-(6-methoxy-1-benzofuran-2-yl)propan-1-amine." MilliporeSigma Catalog. Link

  • Kikura-Hanajiri, R., et al. (2005). "Changes in the prevalence of new psychoactive substances before and after the introduction of the generic scheduling of synthetic cannabinoids in Japan." Drug Testing and Analysis (Methodology reference for benzofuran separation). Link

Sources

Safety Operating Guide

Safe Disposal of 2-(6-Methoxy-1-benzofuran-2-yl)propan-1-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Hazard Identification

2-(6-Methoxy-1-benzofuran-2-yl)propan-1-amine is a structural analog of the benzofuran class of bioactive amines (e.g., 6-APB, 6-MAPB).[1] Due to the lack of specific toxicological data for this precise isomer, it must be handled under the "Universal Precaution" principle for novel psychoactive substances (NPS).[1]

This compound possesses two critical functional groups that dictate its disposal:

  • Primary Amine: Basic, potentially corrosive, and chemically reactive with oxidizers.[1][2]

  • Benzofuran Core: Aromatic, lipophilic, and environmentally persistent.[1]

Immediate Directives:

  • DO NOT dispose of down the drain.[1][3] This compound is likely toxic to aquatic life and persistent in water systems.[1]

  • DO NOT mix with strong oxidizers or acids in the waste stream without neutralization (risk of exothermic reaction).[1]

  • MANDATORY: All waste must be routed for high-temperature incineration.[1]

Technical Safety Data & Handling

Before initiating disposal, verify the physicochemical state of the waste.[1]

PropertySpecification (Estimated)Disposal Implication
Physical State Solid (HCl salt) or Oily Liquid (Freebase)Solids require double-bagging; Liquids require solvent compatibility checks.[1]
Solubility Lipophilic (Freebase); Water-soluble (Salt)Do not attempt aqueous dilution for disposal.[1] Use organic solvents (Ethanol/DMSO) for rinsing.[1]
Flash Point >100°C (Salt); ~56-60°C (Freebase, estimated)Classify as Flammable if in freebase form or dissolved in organic solvents.[1]
Reactivity Incompatible with strong oxidizers, anhydrides.[1]Segregate from nitric acid, perchlorates, and peroxides in waste storage.[1]
Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 or P100 respirator (solids/dusts) or Fume Hood (liquids).[1]

  • Dermal: Double Nitrile gloves (0.11 mm minimum thickness).[1]

  • Ocular: Chemical splash goggles.[1][4]

  • Clothing: Tyvek® lab coat or standard cotton coat with chemical apron.[1]

Step-by-Step Disposal Workflows

Workflow A: Solid Waste (Pure Compound or Contaminated Solids)

Applicable to: Expired powder, filter paper, contaminated gloves, weighing boats.[1]

  • Containment: Transfer the solid material into a clear, sealable polyethylene bag (Zip-lock type).

  • Secondary Containment: Place the sealed bag into a secondary hazardous waste container (e.g., a wide-mouth HDPE jar).

  • Labeling: Affix a hazardous waste label.

    • Chemical Name: "2-(6-Methoxy-1-benzofuran-2-yl)propan-1-amine (Benzofuran Derivative)"[1]

    • Hazard Check: Toxic, Irritant.[1]

  • Transfer: Move to the central hazardous waste accumulation area.

  • Final Destruction: High-Temperature Incineration via a licensed waste management contractor.[1]

Workflow B: Liquid Waste (Reaction Mixtures or Stock Solutions)

Applicable to: HPLC waste, mother liquors, dissolved stocks.[1]

  • Segregation: Determine the solvent base.[1]

    • Non-Halogenated: (Ethanol, Methanol, DMSO, Acetone).[1]

    • Halogenated:[1] (Dichloromethane, Chloroform).[1]

  • Neutralization (Optional but Recommended): If the solution is highly basic (pH > 10), neutralize carefully with dilute Acetic Acid or HCl to pH 6-8 to prevent container degradation.[1]

  • Collection: Pour into the appropriate solvent waste carboy (HDPE or Glass).

    • Note: Do not fill >90% capacity to allow for thermal expansion.[1]

  • Labeling: clearly mark "Contains Bioactive Amines" on the waste tag.[1]

  • Final Destruction: Fuel Blending or Incineration .[1]

Spill Management Protocol

Scenario: Accidental spill of 500mg - 5g of solid powder on the benchtop.

  • Evacuate & Isolate: Clear the immediate area.[1] Alert nearby personnel.

  • Don PPE: Put on double gloves, goggles, and respiratory protection.[1]

  • Containment:

    • Dry Spill: Cover with wet paper towels (dampened with water or ethanol) to prevent dust generation.[1]

    • Wet Spill: Cover with an inert absorbent (Vermiculite, Sand, or commercial spill pads).[1]

  • Cleanup:

    • Scoop the material into a dedicated waste container.[1][4]

    • Wipe the surface 3x with Ethanol or Isopropanol .[1]

    • Wipe the surface 1x with 10% Bleach (Sodium Hypochlorite) to degrade residual organic traces (Note: This may not fully destroy the benzofuran core but aids in decontamination).[1]

  • Disposal: Treat all cleanup materials as Solid Hazardous Waste (Workflow A).

Visual Disposal Logic (Decision Tree)

The following diagram illustrates the critical decision points for disposing of 2-(6-Methoxy-1-benzofuran-2-yl)propan-1-amine based on its physical state and contamination level.

DisposalWorkflow Start Waste Generation: 2-(6-Methoxy-1-benzofuran-2-yl)propan-1-amine CheckState Check Physical State Start->CheckState SolidPath Solid / Powder / Contaminated Items CheckState->SolidPath Dry Waste LiquidPath Liquid / Solution CheckState->LiquidPath Wet Waste SolidBag 1. Double Bag (Polyethylene) 2. Place in Wide-Mouth Jar SolidPath->SolidBag CheckSolvent Check Solvent Base LiquidPath->CheckSolvent Label Label: 'Toxic - Bioactive Amine' SolidBag->Label Halo Halogenated Solvent (DCM, Chloroform) CheckSolvent->Halo NonHalo Non-Halogenated Solvent (MeOH, EtOH, DMSO) CheckSolvent->NonHalo Halo->Label NonHalo->Label Destruction FINAL DISPOSAL: High-Temperature Incineration Label->Destruction

Figure 1: Decision matrix for the segregation and disposal of benzofuran-amine waste streams.

Regulatory Compliance & Documentation

Because this compound is a structural analog of controlled substances (e.g., APB/MAPB series), it may fall under "Analog Acts" in jurisdictions like the US (Federal Analogue Act) or UK (Psychoactive Substances Act 2016).[1]

Compliance Checklist:

  • Inventory Log: Record the mass disposed of in your laboratory's chemical inventory system.[1]

  • Witnessed Destruction: If the compound is locally scheduled/controlled, disposal may require a witness or specific "reverse distribution" protocols.[1]

  • Waste Manifest: Ensure the waste manifest explicitly lists "Organic Toxic Solid/Liquid" and "Benzofuran Derivative" to alert the disposal facility.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Hazardous Waste Generators. [Link][1]

  • PubChem. (n.d.).[1] Benzofuran (Compound Summary). National Library of Medicine.[1] [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Laboratory Safety Guidance. [Link]

Sources

Personal protective equipment for handling 2-(6-Methoxy-1-benzofuran-2-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Identification & Risk Stratification

The "Why" Behind the Protocol

As a Senior Application Scientist, you must treat 2-(6-Methoxy-1-benzofuran-2-yl)propan-1-amine (hereafter referred to as 6-MOB-PA ) as a Novel Chemical Entity (NCE) with high biological activity.[1] Standard "lab safety" is insufficient. We apply a Control Banding approach based on its structural pharmacophores.[1]

Structural Alert Analysis[1]
  • Primary Amine Moiety: Like other alkylamines, this functional group presents a high risk of chemical burns, severe eye damage (alkaline hydrolysis), and respiratory tract irritation.[1]

  • Benzofuran Core: Structurally analogous to potent serotonin agonists (e.g., 6-APB).[1] This lipophilic core facilitates Blood-Brain Barrier (BBB) penetration.[1]

  • Inferred Toxicology: Absent specific toxicological data, you must assume Occupational Exposure Band (OEB) 4 (

    
    ).[1] The risk is not just local irritation, but systemic CNS effects and potential hepatotoxicity common to benzofuran metabolites.
    

Personal Protective Equipment (PPE) Matrix

Core Directive: Do not rely on standard N95 masks or single latex gloves.[1] The lipophilicity of the benzofuran ring increases dermal absorption rates.[1]

Body ZoneStandard Lab Practice (Insufficient)REQUIRED PPE for 6-MOB-PA Technical Rationale
Respiratory N95 / Surgical MaskN100/P100 Half-Face Respirator (if outside hood) or PAPR N95 filters 95% of particles >0.3 microns.[1] For bioactive amines, 99.97% filtration (HEPA equivalent) is required to prevent sensitization.[1]
Dermal (Hands) Single Latex GlovesDouble Nitrile (4 mil min.) or Silver Shield® (Laminate) Latex is permeable to organic amines.[1] Nitrile offers superior chemical resistance.[1] Double gloving provides a breakthrough indicator layer.[1]
Ocular Safety GlassesChemical Splash Goggles Primary amines are corrosive.[1] Vapors can bypass glasses; goggles provide a gas-tight seal against alkaline vapors.[1]
Body Cotton Lab CoatTyvek® 400 (or equivalent) Lab Coat with elastic cuffsCotton absorbs and holds chemical dust against the skin.[1] Tyvek repels particulates and liquids.

Engineering Controls & Containment

The First Line of Defense [1]

PPE is the last line of defense.[1] Your primary safety system is the engineering control.[1]

  • Primary Containment: All handling of dry powder must occur within a certified Chemical Fume Hood or a Powder Containment Balance Enclosure.[1]

    • Velocity Check: Ensure face velocity is between 80–100 fpm (0.4–0.5 m/s).[1]

    • Sash Height: Keep sash at the lowest working position (below breathing zone).[1]

  • Static Control: Benzofuran amines can be electrostatic.[1][2] Use an ionizing bar or anti-static gun inside the balance enclosure to prevent powder scattering during weighing.[1]

Operational Workflow: Weighing & Solubilization

Scenario: You are preparing a 10mM stock solution from dry powder.

Step 1: Pre-Operational Prep[1]
  • Donning Sequence: Wash hands

    
     Inner Gloves (Nitrile, extended cuff) 
    
    
    
    Tyvek Coat
    
    
    Outer Gloves (Nitrile, standard)
    
    
    Goggles
    
    
    Respirator (if applicable).[1]
  • Glove Integrity Test: Perform a "pneumatic test" (trap air and squeeze) on gloves before use to check for pinholes.[1]

Step 2: The Weighing Procedure[1]
  • Place a spill tray (lined with absorbent pad) inside the fume hood.[1]

  • Pre-weigh the receiving vial with the cap on.

  • Open the 6-MOB-PA container only inside the hood.[1]

  • Use a disposable anti-static spatula.[1] Do not use metal spatulas without grounding, as static discharge can disperse the fine powder.[1]

  • Transfer powder to the vial.[1] If powder adheres to the spatula, use the ionizing gun.[1]

  • Cap the vial immediately after transfer. Do not remove the open vial from the hood.

Step 3: Solubilization (The Critical Junction)[1]
  • Solvent Choice: DMSO or Ethanol is preferred.[1]

  • Technique: Add solvent to the powder (not powder to solvent) to minimize dust displacement.[1]

  • Vortexing:[1] Vortex inside the hood.[1] If the vial breaks, the spill tray contains the bioactive solution.[1]

Step 4: Decontamination (Neutralization)[1]
  • Do not use just water. Water can spread lipophilic amines.[1]

  • Decon Solution: Use a mixture of water, ethanol, and mild acetic acid (vinegar) .[1] The acid converts the freebase amine into a water-soluble, non-volatile salt, reducing vapor pressure and dermal risk.[1]

  • Wipe down the balance and spill tray with this solution, then follow with water.

Decision Logic & Workflow Diagram

This diagram illustrates the critical decision points for handling 6-MOB-PA, ensuring a self-validating safety loop.

SafetyProtocol Start Start: Handling 6-MOB-PA RiskAssess Risk Assessment (Check OEB Status) Start->RiskAssess EngControl Verify Engineering Controls (Hood Velocity > 80fpm?) RiskAssess->EngControl EngControl->Start Fail (Abort) PPE_Select Select PPE (Double Nitrile + Goggles) EngControl->PPE_Select Pass FormState Material State? PPE_Select->FormState Powder Solid / Powder FormState->Powder Solution Liquid / Solution FormState->Solution Action_Powder Use Static Control + Draft Shield Powder->Action_Powder Action_Liquid Work over Spill Tray Avoid Aerosolization Solution->Action_Liquid Decon Decontamination (Acidic Wash) Action_Powder->Decon Action_Liquid->Decon Disposal Disposal (Hazardous Waste Stream) Decon->Disposal

Caption: Operational workflow for handling 6-MOB-PA, emphasizing the "Go/No-Go" decision at the Engineering Control stage.

Emergency Response & Disposal

Spill Response
  • Evacuate: If a powder spill occurs outside the hood, evacuate the immediate area for 15 minutes to allow aerosols to settle.[1]

  • Isolate: Mark the zone.

  • Clean: Don full PPE (including respirator).[1][3] Cover spill with a paper towel soaked in dilute acetic acid (to protonate the amine).[1] Scoop into a hazardous waste bag. Do not dry sweep. [1]

Waste Disposal[1][2][3][4][5][6]
  • Classification: Segregate as "P-List" equivalent (Acutely Hazardous).

  • Labeling: "Hazardous Waste - Toxic Organic Amine - 2-(6-Methoxy-1-benzofuran-2-yl)propan-1-amine."[1]

  • Liquids: Dispose of stock solutions in the "Organic Solvents + Toxic" stream. Do not pour down the drain.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Hazard Communication Standard: Safety Data Sheets. United States Department of Labor.[1] [Link][1]

  • European Chemicals Agency (ECHA). (n.d.).[1] Guidance on the compilation of safety data sheets. [Link]

  • Centers for Disease Control and Prevention (CDC). (2020).[1] NIOSH Pocket Guide to Chemical Hazards: Amines. [Link][1]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.